molecular formula C9H10N4 B015037 4-Methyl-1-hydrazinophthalazine CAS No. 29902-28-1

4-Methyl-1-hydrazinophthalazine

Cat. No.: B015037
CAS No.: 29902-28-1
M. Wt: 174.2 g/mol
InChI Key: XAJLIPKOOUAUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-hydrazinophthalazine, also known as 4-Methyl-1-hydrazinophthalazine, is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-1-hydrazinophthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-hydrazinophthalazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methylphthalazin-1-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6/h2-5H,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJLIPKOOUAUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1-hydrazinophthalazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-hydrazinophthalazine is a substituted derivative of the well-known vasodilator, hydralazine. As a member of the hydrazinophthalazine class of compounds, it holds potential for a range of applications in medicinal chemistry and drug development.[1][2] The introduction of a methyl group at the 4-position of the phthalazine ring is anticipated to modulate the molecule's physicochemical properties, metabolic stability, and biological activity compared to its parent compound, hydralazine. This guide provides a comprehensive overview of the chemical properties and structure of 4-Methyl-1-hydrazinophthalazine, offering insights for researchers exploring its potential as a therapeutic agent or a versatile chemical building block.[1]

Chemical Structure and Identification

The core structure of 4-Methyl-1-hydrazinophthalazine consists of a phthalazine bicyclic system, which is a fusion of a benzene ring and a pyridazine ring. A hydrazine group (-NHNH2) is attached at the 1-position, and a methyl group (-CH3) is substituted at the 4-position.

Key Identifiers:

IdentifierValue
IUPAC Name (4-methylphthalazin-1-yl)hydrazine[3]
Molecular Formula C9H10N4[3]
Molecular Weight 174.20 g/mol [3]
CAS Number 29902-28-1[3]
Canonical SMILES CC1=NN=C(C2=CC=CC=C12)NN[3]
InChI Key XAJLIPKOOUAUFK-UHFFFAOYSA-N[3]

Physicochemical Properties

While extensive experimental data for 4-Methyl-1-hydrazinophthalazine is not as widely published as for hydralazine, we can infer and present some known properties. The hydrochloride salt of the compound is also a common form for handling and formulation.

Known and Predicted Properties:

PropertyValueNotes
Melting Point 294-297°C (hydrochloride salt)[4]The melting point of the free base is expected to be lower. For comparison, the free base of hydralazine melts at 172-173°C.[5]
Appearance White to off-white crystalline solid (predicted)Based on the appearance of similar compounds like hydralazine hydrochloride.[1]
Solubility Predicted to be soluble in water (as hydrochloride salt) and polar organic solvents.Hydralazine hydrochloride is soluble in water. The methyl group may slightly decrease aqueous solubility.
pKa Not experimentally determinedThe hydrazine moiety will be basic. For comparison, the pKa of hydralazine is 7.3.[5] The methyl group is a weak electron-donating group and is expected to have a minor effect on the pKa.

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 4-Methyl-1-hydrazinophthalazine. While a full experimental spectrum is not publicly available, a predictive analysis based on its structure can be provided.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydrazine protons. The aromatic region will likely display a complex splitting pattern due to the influence of the methyl group on the electronic environment of the benzene ring protons.[6]

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will show signals for the nine carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic, methyl, and heterocyclic carbons.[7]

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will be characterized by absorption bands corresponding to N-H stretching of the hydrazine group, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching of the phthalazine ring.[8]

Mass Spectrometry (MS):

Electron-impact mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the molecular weight of the compound (174.20 m/z). Fragmentation patterns would provide further structural information.[8][9]

Synthesis of 4-Methyl-1-hydrazinophthalazine

A plausible synthetic route for 4-Methyl-1-hydrazinophthalazine can be adapted from the well-established synthesis of hydralazine.[10][11] The general strategy involves the reaction of a chlorinated phthalazine intermediate with hydrazine.

Proposed Synthetic Pathway:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrazinolysis 4-Methylphthalazin-1(2H)-one 4-Methylphthalazin-1(2H)-one 1-Chloro-4-methylphthalazine 1-Chloro-4-methylphthalazine 4-Methylphthalazin-1(2H)-one->1-Chloro-4-methylphthalazine POCl3 4-Methyl-1-hydrazinophthalazine 4-Methyl-1-hydrazinophthalazine 1-Chloro-4-methylphthalazine->4-Methyl-1-hydrazinophthalazine Hydrazine hydrate

A proposed two-step synthesis of 4-Methyl-1-hydrazinophthalazine.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-Chloro-4-methylphthalazine

  • To a flask containing 4-methylphthalazin-1(2H)-one, add phosphorus oxychloride (POCl3) in excess.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the excess POCl3 is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice, leading to the precipitation of 1-chloro-4-methylphthalazine.

  • The solid product is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 4-Methyl-1-hydrazinophthalazine

  • The crude 1-chloro-4-methylphthalazine is dissolved in a suitable solvent such as ethanol or isopropanol.[11]

  • Hydrazine hydrate is added to the solution, and the mixture is heated under reflux for several hours.

  • Upon cooling, the product, 4-Methyl-1-hydrazinophthalazine, will crystallize out of the solution.

  • The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Potential Applications and Mechanism of Action

Given its structural similarity to hydralazine, 4-Methyl-1-hydrazinophthalazine is a candidate for investigation in several therapeutic areas.

Antihypertensive Agent:

Hydralazine is a direct-acting smooth muscle relaxant that primarily affects arterioles, leading to vasodilation and a decrease in blood pressure.[2] It is believed to interfere with calcium transport in vascular smooth muscle.[5] 4-Methyl-1-hydrazinophthalazine may exhibit a similar mechanism of action, and the methyl group could influence its potency, duration of action, and metabolic profile.

Drug Repositioning and Other Potential Applications:

Hydralazine has been explored for its role as a DNA methylation inhibitor, showing potential in cancer therapy.[12] This opens up avenues for investigating 4-Methyl-1-hydrazinophthalazine and its derivatives in oncology.[13] Furthermore, hydrazinophthalazines serve as valuable scaffolds in the synthesis of other bioactive molecules, including potential anticancer and antimicrobial agents.[1][13]

Mechanism of Action Workflow (Hypothesized):

G cluster_0 Vascular Smooth Muscle Cell 4-Methyl-1-hydrazinophthalazine 4-Methyl-1-hydrazinophthalazine Inhibition_of_Ca_release Inhibition of intracellular Ca2+ release 4-Methyl-1-hydrazinophthalazine->Inhibition_of_Ca_release Interferes with Ca2+ transport Relaxation Smooth Muscle Relaxation Inhibition_of_Ca_release->Relaxation Leads to Vasodilation Vasodilation Relaxation->Vasodilation Results in Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP Causes

Hypothesized mechanism of action for 4-Methyl-1-hydrazinophthalazine as a vasodilator.

Safety and Handling

While specific toxicity data for 4-Methyl-1-hydrazinophthalazine is not available, it should be handled with care, assuming it may have a toxicological profile similar to hydralazine. Hydralazine hydrochloride is toxic if swallowed and is suspected of damaging fertility or the unborn child.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14][15]

  • Handling: Avoid breathing dust or mists. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14][15]

  • Storage: Store in a well-ventilated, cool, and dark place in a tightly closed container. Store locked up.[16]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion and Future Directions

4-Methyl-1-hydrazinophthalazine is a promising derivative of hydralazine with potential for further investigation in drug discovery and development. The addition of the methyl group may offer advantages in terms of its pharmacokinetic and pharmacodynamic properties. Future research should focus on the experimental validation of its physicochemical properties, the development of optimized and scalable synthetic routes, and a thorough evaluation of its biological activities and toxicological profile. Such studies will be crucial in unlocking the full potential of this intriguing molecule.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3637, Hydralazine. Retrieved from [Link]

  • PharmGKB. (n.d.). Hydralazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3047908, 1-Hydrazinyl-4-methylphthalazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazinophthalazine. Retrieved from [Link]

  • Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
  • PubMed. (2024). Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydralazine. Retrieved from [Link]

  • Google Patents. (n.d.). US7807830B2 - Manufacture of pure hydralazine salts.
  • Bentham Science. (2005). Computational Studies of 1-Hydrazinophthalazine (Hydralazine) as Antineoplasic Agent. Docking Studies on Methyltransferase. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 5: Organic Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Hydrazine, methyl-. Retrieved from [Link]

Sources

Spectroscopic Data for 4-Methyl-1-hydrazinophthalazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 4-Methyl-1-hydrazinophthalazine

4-Methyl-1-hydrazinophthalazine (CAS No: 29902-28-1) is a derivative of phthalazine, a class of nitrogen-containing heterocyclic compounds.[3] Its structure is characterized by a phthalazine ring system with a hydrazine group at the 1-position and a methyl group at the 4-position. The presence of these functional groups imparts specific chemical properties that are of interest in the development of novel therapeutic agents. The parent compound, hydralazine, is a known vasodilator used in the treatment of hypertension.[2][4] The addition of a methyl group in 4-Methyl-1-hydrazinophthalazine is expected to modulate its biological activity and metabolic profile.

Accurate structural elucidation and characterization are paramount in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of newly synthesized compounds. This guide provides a predictive analysis of the NMR, IR, and MS spectra of 4-Methyl-1-hydrazinophthalazine, offering a valuable reference for scientists working with this and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Based on the structure of 4-Methyl-1-hydrazinophthalazine and known data for similar compounds, the following ¹H and ¹³C NMR spectral data are predicted.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Methyl-1-hydrazinophthalazine is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the hydrazine group. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on the phthalazine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methyl-1-hydrazinophthalazine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Aromatic-H7.5 - 8.5Multiplet4H
-NH-NH₂4.5 - 5.5 (broad)Singlet3H
-CH₃2.5 - 3.0Singlet3H

Causality behind predictions: The aromatic protons are expected in the downfield region (7.5-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The exact splitting pattern will be a complex multiplet due to spin-spin coupling between the adjacent aromatic protons. The protons of the hydrazine group are expected to be broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. Their chemical shift can be variable. The methyl protons will appear as a sharp singlet in the upfield region (2.5-3.0 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Methyl-1-hydrazinophthalazine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-H120 - 135
Aromatic Quaternary C130 - 150
C=N155 - 165
-CH₃15 - 25

Causality behind predictions: The aromatic carbons are expected in the range of 120-150 ppm. The carbons of the C=N bonds within the phthalazine ring will be the most downfield due to the strong deshielding effect of the nitrogen atoms. The methyl carbon will be the most upfield, appearing around 15-25 ppm.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

  • Sample Preparation:

    • Dissolve 5-10 mg of 4-Methyl-1-hydrazinophthalazine in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, which will require a longer acquisition time due to the lower natural abundance of ¹³C. A proton-decoupled experiment is standard.

    • Consider performing 2D NMR experiments, such as COSY and HSQC, to aid in the definitive assignment of proton and carbon signals.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the solvent or TMS peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 4-Methyl-1-hydrazinophthalazine will show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Frequencies for 4-Methyl-1-hydrazinophthalazine

Functional GroupPredicted Absorption Range (cm⁻¹)Description of Vibration
N-H (hydrazine)3200 - 3400Stretching (often broad)
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H (methyl)2850 - 2960Stretching
C=N (ring)1600 - 1650Stretching
C=C (aromatic)1450 - 1600Stretching
N-H (hydrazine)1550 - 1650Bending

Causality behind predictions: The N-H stretching vibrations of the hydrazine group are expected to appear as a broad band in the 3200-3400 cm⁻¹ region due to hydrogen bonding.[5] The aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the phthalazine ring will appear in the fingerprint region between 1450 and 1650 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Data Acquisition:

    • Place the sample in the spectrometer and record the spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of 4-Methyl-1-hydrazinophthalazine is expected to show a molecular ion peak corresponding to its molecular weight, followed by a series of fragment ions.

  • Molecular Ion (M⁺): The molecular weight of 4-Methyl-1-hydrazinophthalazine (C₉H₁₀N₄) is 174.20 g/mol .[3] Therefore, the molecular ion peak is expected at m/z = 174.

  • Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of small, stable molecules or radicals.

    • Loss of N₂H₃ radical: A common fragmentation for hydrazine derivatives is the cleavage of the N-N bond, leading to the loss of a ·N₂H₃ radical. This would result in a fragment ion at m/z = 143.

    • Loss of CH₃ radical: Cleavage of the methyl group would lead to a fragment ion at m/z = 159.

    • Ring Fragmentation: The phthalazine ring can also undergo fragmentation, leading to various smaller charged species.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

    • Direct infusion using a solids probe can also be used.

  • Ionization:

    • Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra that are useful for structural elucidation.

    • Chemical Ionization (CI) can be used to generate a stronger molecular ion peak if it is weak or absent in the EI spectrum.

  • Mass Analysis:

    • A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition and Analysis:

    • The mass spectrum is recorded, showing the relative abundance of each ion.

    • The spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure of the compound.

Visualizations

To further aid in the understanding of the structure and analysis of 4-Methyl-1-hydrazinophthalazine, the following diagrams are provided.

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 174 F1 [M - N₂H₃]⁺ m/z = 143 M->F1 - •N₂H₃ F2 [M - CH₃]⁺ m/z = 159 M->F2 - •CH₃ Spectroscopic_Workflow start Compound Synthesis nmr NMR Analysis (¹H, ¹³C) start->nmr ir IR Analysis start->ir ms MS Analysis start->ms data Data Interpretation & Structure Confirmation nmr->data ir->data ms->data end Verified Structure data->end

Caption: General workflow for spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 4-Methyl-1-hydrazinophthalazine. By leveraging established principles of NMR, IR, and MS, and drawing parallels with the known data for hydralazine, researchers can confidently approach the synthesis and characterization of this and related compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. As with any predictive analysis, experimental verification remains the gold standard for structural confirmation.

References

  • PubChem. Hydralazine Hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. Hydralazine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Hydrazinyl-4-methylphthalazine. National Center for Biotechnology Information. [Link]

  • ResearchGate. FT-IR spectrum of Hydralazine hydrochloride pure drug. [Link]

  • ACS Publications. Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. [Link]

  • National Center for Biotechnology Information. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. [Link]

  • SciSpace. Derivatives of Hydrazine. I. Preparation and Infrared Spectra of Partially Deuterated Mono- and Dimethylhydrazines. [Link]

  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • ResearchGate. Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... [Link]

  • MDPI. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. [Link]

  • Wikipedia. Hydralazine. [Link]

  • NIScPR Online Periodical Repository. FTIR, FT Raman spectra and normal coordinate analysis of hydralazine. [Link]

  • mzCloud. Hydralazine. [Link]

  • RSC Publishing. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET. [Link]

  • ResearchGate. FTIR spectrum of A) pure drug of Hydralazine hydrochloride B)... [Link]

  • Semantic Scholar. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. [Link]

  • MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • MDPI. Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. [Link]

  • National Center for Biotechnology Information. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. [Link]

  • The Royal Society of Chemistry. Supporting Information for. [Link]

  • ProQuest. Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. [Link]

  • National Center for Biotechnology Information. Tenability on schiff base Hydrazone derivatives and Frontier molecular orbital. [Link]

  • ACS Publications. Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. [Link]

  • ResearchGate. Positive ion LC/MS/MS spectrum of the ion [MH] at m/z 346 and the proposed fragmentation scheme of M11. [Link]

  • YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Anusandhanvallari. "Synthesis and Characterization of Hydrazine Derivatives." [Link]

  • YouTube. Fragmentation in Mass Spectrometry. [Link]

  • ResearchGate. FTIR spectrum of hydralazine hydrochloride. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-Methyl-1-hydrazinophthalazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Re-examination of a Classic Vasodilator Class

For decades, 1-hydrazinophthalazine derivatives, most notably hydralazine, have been a cornerstone in the management of severe hypertension and heart failure.[1][2] While often utilized as an adjunct therapy, the unique vasodilatory properties of this chemical class continue to warrant scientific investigation.[1] This guide delves into the intricate molecular mechanisms underpinning the therapeutic effects of 4-Methyl-1-hydrazinophthalazine derivatives, using the extensive research on its parent compound, hydralazine, as a foundational framework. We will explore the canonical pathways involving intracellular calcium modulation and potassium channel activity, as well as emerging concepts related to nitric oxide bioavailability and antioxidant effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of cardiovascular drugs.

Core Mechanism of Action: Direct-Acting Arterial Vasodilation

The primary therapeutic effect of 4-Methyl-1-hydrazinophthalazine and its analogues is the direct relaxation of arterial smooth muscle, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[3][4] Unlike many other vasodilators, the action of these derivatives is independent of the vascular endothelium.[5] The core mechanism is multifaceted and primarily involves the disruption of intracellular calcium signaling, a critical process for smooth muscle contraction.

Inhibition of IP3-Induced Calcium Release

The most well-documented mechanism of action is the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum (SR) of arterial smooth muscle cells.[3][6] Contraction of vascular smooth muscle is initiated by an increase in cytosolic calcium concentration, which binds to calmodulin, activating myosin light chain kinase and leading to muscle contraction.[7] By preventing the release of calcium from intracellular stores, 4-Methyl-1-hydrazinophthalazine derivatives effectively uncouple the signaling cascade that leads to vasoconstriction.[6]

Signaling Pathway: Inhibition of Calcium Release

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Hydralazine_Derivative 4-Methyl-1-hydrazinophthalazine Derivative IP3_Receptor IP3 Receptor Hydralazine_Derivative->IP3_Receptor Inhibits Ca_Release Ca²⁺ Release IP3_Receptor->Ca_Release Mediates SR Sarcoplasmic Reticulum (SR) SR->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction

Caption: Inhibition of IP3-mediated calcium release from the sarcoplasmic reticulum.

Modulation of Potassium Channels

There is evidence to suggest that hydralazine derivatives may also induce vasodilation through the opening of potassium (K+) channels in vascular smooth muscle cells.[7] The opening of K+ channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reducing the influx of extracellular calcium and promoting relaxation. While some studies have shown that K+ channel blockers can antagonize the effects of hydralazine, the direct interaction with these channels is still a subject of investigation.[7]

Influence on Nitric Oxide Bioavailability

More recent research has uncovered a potential role for hydralazine derivatives in modulating the nitric oxide (NO) signaling pathway.[7] NO is a potent vasodilator produced by the vascular endothelium. It has been proposed that these compounds may increase the bioavailability of NO, leading to cGMP-mediated vasodilation.[7] This could occur through either increased production or decreased degradation of NO.

Emerging Mechanisms and Pleiotropic Effects

Beyond direct vasodilation, research has begun to uncover a range of other biological activities of hydralazine derivatives that may contribute to their therapeutic profile.

Antioxidant Properties

Hydralazine has been shown to possess antioxidant properties, which may be beneficial in the context of cardiovascular disease where oxidative stress plays a significant pathological role.[5] By scavenging reactive oxygen species, these compounds may help to protect the vasculature from oxidative damage.

DNA Methyltransferase Inhibition

An intriguing and distinct mechanism of action is the ability of hydralazine to inhibit DNA methyltransferase.[8] This epigenetic modification has implications beyond cardiovascular disease and has led to the investigation of hydralazine as a potential anticancer agent.[5]

Experimental Protocols for Mechanistic Investigation

To rigorously investigate the mechanism of action of 4-Methyl-1-hydrazinophthalazine derivatives, a series of well-established in vitro and ex vivo assays can be employed.

Isolated Tissue Bath Assay for Vasodilator Activity

This classic pharmacological technique allows for the direct measurement of a compound's effect on vascular tone.[9]

Protocol:

  • Tissue Preparation: Male Wistar rats (250-300 g) are euthanized, and the thoracic aorta is carefully excised and placed in ice-cold Krebs-Henseleit solution.

  • Ring Preparation: The aorta is cleaned of connective tissue and cut into 3-4 mm rings. The endothelium can be removed by gently rubbing the intimal surface.

  • Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2.

  • Equilibration: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g.

  • Contraction: Tissues are contracted with a standard agonist such as phenylephrine (1 µM).

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the 4-Methyl-1-hydrazinophthalazine derivative are added to the bath.

  • Data Acquisition: Changes in isometric tension are recorded and expressed as a percentage of relaxation from the pre-contracted state.

Experimental Workflow: Isolated Tissue Bath Assay

Start Start Aorta_Isolation Isolate Thoracic Aorta Start->Aorta_Isolation Ring_Preparation Prepare Aortic Rings Aorta_Isolation->Ring_Preparation Mounting Mount in Organ Bath Ring_Preparation->Mounting Equilibration Equilibrate Mounting->Equilibration Contraction Contract with Phenylephrine Equilibration->Contraction Compound_Addition Add Test Compound Contraction->Compound_Addition Data_Recording Record Tension Compound_Addition->Data_Recording End End Data_Recording->End

Caption: Workflow for assessing vasodilator activity in isolated aortic rings.

Measurement of Intracellular Calcium Concentration

Fluorescent calcium indicators are used to measure changes in intracellular calcium levels in cultured vascular smooth muscle cells.

Protocol:

  • Cell Culture: Human vascular smooth muscle cells are cultured to confluence in appropriate media.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes.

  • Washing: Excess dye is washed away with a physiological salt solution.

  • Baseline Measurement: Baseline fluorescence is recorded using a fluorescence spectrophotometer or a plate reader.

  • Stimulation: Cells are stimulated with an agonist (e.g., angiotensin II) to induce calcium release.

  • Compound Treatment: The 4-Methyl-1-hydrazinophthalazine derivative is added, and changes in fluorescence are continuously monitored.

  • Data Analysis: The ratio of fluorescence at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.

Nitric Oxide Production Assay

The Griess assay is a common colorimetric method for the indirect measurement of NO production.[10]

Protocol:

  • Sample Collection: Supernatants from cultured endothelial cells treated with the test compound are collected.

  • Griess Reagent: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is prepared.

  • Reaction: The cell supernatant is mixed with the Griess reagent and incubated at room temperature.

  • Measurement: The absorbance at 540 nm is measured using a microplate reader.

  • Quantification: The nitrite concentration (a stable metabolite of NO) is determined by comparison to a standard curve of sodium nitrite.

Quantitative Data Summary

ParameterHydralazineReference
Vasodilation (Aorta) EC50: ~10-100 µM[3]
Inhibition of Ca2+ Release Apparent Ki: ~10-50 µM[6]
Plasma Half-life 2-8 hours[3]

Conclusion and Future Directions

The mechanism of action of 4-Methyl-1-hydrazinophthalazine derivatives, exemplified by hydralazine, is complex and involves multiple cellular pathways. The primary mode of action is the direct relaxation of arterial smooth muscle through the inhibition of intracellular calcium release. However, emerging evidence suggests that modulation of potassium channels, enhancement of nitric oxide bioavailability, and antioxidant effects also contribute to their overall pharmacological profile.

Future research should focus on elucidating the precise molecular targets of these compounds and exploring the structure-activity relationships within this chemical class. A deeper understanding of these mechanisms will not only optimize the therapeutic use of existing drugs but also pave the way for the development of novel, more targeted vasodilator therapies.

References

  • Hydralazine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3637, Hydralazine. Retrieved January 24, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3047908, 1-Hydrazinyl-4-methylphthalazine. Retrieved January 24, 2026, from [Link].

  • de Oliveira, M. F., et al. (2024). Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential. Chemistry & Biodiversity, e202401561. [Link]

  • Garnovskii, V. A., et al. (2009). 1-Hydrazinophthalazine based hydrazones and their transition metal complexes: Structure and biological activity. Russian Journal of General Chemistry, 79(12), 2703-2715. [Link]

  • Rollini, M., et al. (2011). Biological Activities of Hydrazone Derivatives. Molecules, 16(3), 1911-1937. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657. [Link]

  • PharmaCompass. (n.d.). Hydralazin. Retrieved January 24, 2026, from [Link].

  • CVPharmacology. (n.d.). Direct Acting Vasodilators. Retrieved January 24, 2026, from [Link].

  • OpenAnesthesia. (2023, October 14). Hydralazine. [Link]

  • Nguyen, T. H. N., et al. (2020). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 25(19), 4474. [Link]

  • Thaker, S., & Sharma, R. (2023). Hydralazine. In StatPearls. StatPearls Publishing. [Link]

Sources

The Expanding Therapeutic Landscape of Substituted Hydrazinophthalazines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Vasodilation

For decades, the hydrazinophthalazine scaffold has been primarily associated with a single, albeit crucial, therapeutic application: vasodilation. The archetypal member of this class, hydralazine, has been a mainstay in the management of hypertension and heart failure.[1] However, limiting the potential of this versatile heterocyclic core to its cardiovascular effects would be a significant oversight for the contemporary drug discovery scientist. Emerging research into structurally related hydrazone derivatives has unveiled a much broader spectrum of biological activities, including promising anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

This technical guide provides an in-depth exploration of the potential biological activities of substituted hydrazinophthalazines, extending beyond their established role as vasodilators. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and explore the nascent structure-activity relationships (SAR) that can guide the design of novel, potent, and selective therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the full therapeutic potential of the hydrazinophthalazine core.

I. Vasodilatory Activity: The Foundational Role

The most well-characterized biological activity of hydrazinophthalazines is their ability to induce vasodilation, leading to a reduction in blood pressure.

Mechanism of Action

Hydralazine, the prototypical hydrazinophthalazine, exerts its vasodilatory effect through a multi-faceted mechanism that is not yet fully elucidated. The primary mode of action is believed to involve the direct relaxation of arterial smooth muscle.[1] This is thought to occur through the inhibition of inositol trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum of smooth muscle cells, as well as the inhibition of myosin phosphorylation.[5] By interfering with the calcium-dependent signaling pathways that govern muscle contraction, hydralazine leads to a decrease in peripheral vascular resistance.[6]

II. Emerging Anticancer Potential

Recent investigations into hydrazinophthalazine and its derivatives have revealed promising anticancer activities, suggesting a potential repurposing of this scaffold for oncological applications.

Cytotoxic Effects and Mechanistic Insights

Studies on substituted 1,2-dihydrophthalazines have demonstrated significant anticancer activity across a range of human tumor cell lines, including those of the lung, colon, melanoma, and breast.[7] The cytotoxic effects appear to be influenced by the nature of the substituents on the phthalazine ring. For instance, the presence of an aryl substituent at the N-2 position of the phthalazine cycle has been associated with enhanced anticancer efficacy.[7]

The proposed mechanisms of anticancer action for hydrazinophthalazine derivatives are varied and likely compound-specific. Some derivatives may exert their effects through the induction of apoptosis, as has been observed with structurally related quinoline-based hydrazide/hydrazone compounds.[8] These compounds can trigger cell cycle arrest and upregulate pro-apoptotic proteins.[8] Furthermore, the hydrazide-hydrazone moiety has been identified as a key pharmacophore in compounds that exhibit cytotoxic activity through mechanisms such as the inhibition of angiogenesis and DNA intercalation.[8]

Structure-Activity Relationship (SAR) Insights

While SAR studies specifically for the anticancer activity of hydrazinophthalazines are still emerging, valuable insights can be gleaned from research on related hydrazone derivatives. For example, in a series of quinoline hydrazide/hydrazone derivatives, the substitution pattern on the benzylidene moiety was found to significantly impact anticancer activity, with 3,4,5-trimethoxy substitution showing improved potency.[9] The presence of an indole ring with specific substitutions (e.g., 5-Cl, 5-OCH3) has also been shown to have a positive effect on the cytotoxic activity of arylsulfonylhydrazones.[10] These findings suggest that systematic modification of the substituents on the hydrazinophthalazine core could lead to the development of potent and selective anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A fundamental step in evaluating the anticancer potential of novel substituted hydrazinophthalazines is to determine their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted hydrazinophthalazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

III. Anti-inflammatory Properties: A New Avenue for Investigation

The hydrazone moiety, a key structural feature of many substituted hydrazinophthalazines, is present in numerous compounds with demonstrated anti-inflammatory activity.[2][11] This suggests that the hydrazinophthalazine scaffold itself may be a promising starting point for the development of novel anti-inflammatory agents.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of hydrazone-containing compounds are often attributed to their ability to inhibit key inflammatory mediators. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandins, which are crucial players in the inflammatory cascade.[2] The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is another potential mechanism of action.[12] Furthermore, some hydrazone derivatives have been found to suppress the production of pro-inflammatory cytokines such as TNF-α.[2]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

A standard and reliable in vivo model for screening the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema test.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the substituted hydrazinophthalazine compound orally or intraperitoneally to the test animals. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin or diclofenac.[2]

  • Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[13]

  • Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

IV. Antimicrobial Activity: Targeting Infectious Diseases

The hydrazide-hydrazone scaffold is a common feature in a variety of compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[3][4] This raises the intriguing possibility that substituted hydrazinophthalazines could be developed as novel antimicrobial agents.

Spectrum of Antimicrobial Action

Hydrazone derivatives have demonstrated activity against a range of pathogenic microorganisms. Some compounds have shown promising results against both Gram-positive and Gram-negative bacteria.[14] Additionally, antifungal activity against various fungal strains has been reported for certain hydrazone-based molecules.[14] The specific substitutions on the core scaffold appear to play a crucial role in determining the spectrum and potency of antimicrobial activity. For instance, the introduction of a tertiary amino group in some aromatic hydrazones has been linked to enhanced activity against all tested strains.[13]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

A quantitative and widely accepted method for determining the in vitro antimicrobial activity of a compound is the broth microdilution assay, which is used to establish the Minimum Inhibitory Concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., a bacterial or fungal strain) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the substituted hydrazinophthalazine compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Confirmation (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture the contents of the wells with no visible growth onto an agar plate and incubate. The MBC/MFC is the lowest concentration that results in no growth on the agar plate.

V. Synthesis and Future Directions

The exploration of the diverse biological activities of substituted hydrazinophthalazines is a rapidly evolving field. The synthesis of novel derivatives with tailored substitutions is key to unlocking the full therapeutic potential of this scaffold.[15]

Synthetic Strategies

The synthesis of substituted 1-hydrazinophthalazines can be achieved through various chemical routes. A common approach involves the reaction of a substituted phthalazinone with hydrazine hydrate. Further modifications can then be made to the hydrazine moiety to introduce a wide range of substituents, thereby creating a library of compounds for biological screening.

Future Perspectives

The journey of hydrazinophthalazines from a single-target cardiovascular drug to a scaffold with pleiotropic biological activities is a testament to the power of medicinal chemistry and drug discovery. Future research should focus on:

  • Systematic SAR studies: To delineate the specific structural requirements for potent and selective anticancer, anti-inflammatory, and antimicrobial activity.

  • Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and safety profiling: To translate promising in vitro findings into preclinical and, eventually, clinical development.

  • Computational modeling and molecular docking: To aid in the rational design of novel derivatives with improved pharmacological properties.[16]

By embracing a multidisciplinary approach that combines synthetic chemistry, pharmacology, and computational sciences, the research community can unlock the full therapeutic potential of substituted hydrazinophthalazines and develop novel treatments for a wide range of diseases.

Data Presentation

Table 1: Overview of Potential Biological Activities and Relevant Experimental Models

Biological ActivityKey Mechanistic InsightsPrimary In Vitro ModelPrimary In Vivo Model
Vasodilation Inhibition of Ca²⁺ release, myosin phosphorylationIsolated Aortic Ring AssaySpontaneously Hypertensive Rat Model
Anticancer Induction of apoptosis, cell cycle arrestMTT/Cytotoxicity AssaysXenograft Tumor Models
Anti-inflammatory Inhibition of COX, NO, and pro-inflammatory cytokinesMacrophage-based assaysCarrageenan-Induced Paw Edema
Antimicrobial Disruption of cell wall/membrane integrityBroth Microdilution (MIC)Murine Infection Models

Visualizations

Workflow for Screening Novel Substituted Hydrazinophthalazines

G cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening cluster_2 Hit Identification & Lead Optimization cluster_3 In-depth Mechanistic & In Vivo Studies Synthesis Synthesis of Substituted Hydrazinophthalazine Derivatives Library Compound Library Synthesis->Library Vasodilator Vasodilator Screen (Aortic Ring Assay) Library->Vasodilator Anticancer Anticancer Screen (MTT Assay) Library->Anticancer AntiInflammatory Anti-inflammatory Screen (e.g., NO inhibition) Library->AntiInflammatory Antimicrobial Antimicrobial Screen (MIC Determination) Library->Antimicrobial Hit Hit Identification Vasodilator->Hit Anticancer->Hit AntiInflammatory->Hit Antimicrobial->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR LeadOpt Lead Optimization SAR->LeadOpt Mechanism Mechanism of Action (e.g., Western Blot, PCR) LeadOpt->Mechanism InVivo In Vivo Efficacy Models (e.g., Xenograft, Edema) Mechanism->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox G Hydrazinophthalazine Substituted Hydrazinophthalazine IP3R IP3 Receptor Hydrazinophthalazine->IP3R Inhibits Myosin_Phos Myosin Light Chain Phosphorylation Hydrazinophthalazine->Myosin_Phos Inhibits Relaxation Vasodilation Hydrazinophthalazine->Relaxation SR Sarcoplasmic Reticulum (SR) Ca_release Ca²⁺ Release SR->Ca_release via IP3R Ca_release->Myosin_Phos Contraction Smooth Muscle Contraction Myosin_Phos->Contraction

Caption: Simplified signaling pathway illustrating the proposed mechanism of vasodilation by substituted hydrazinophthalazines.

References

  • Anticancer evaluation of difunctional substituted 1,2-dihydrophthalazines. (2025). ResearchGate. Retrieved from [Link]

  • Gaur, R., et al. (n.d.). Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. National Institutes of Health. Retrieved from [Link]

  • The Anti-Inflammatory Effect of Novel Antidiabetic Agents. (2022). National Institutes of Health. Retrieved from [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2024). MDPI. Retrieved from [Link]

  • Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. (n.d.). Journal of Applicable Chemistry. Retrieved from [Link]

  • Computational Studies of 1-Hydrazinophthalazine (Hydralazine) as Antineoplasic Agent. Docking Studies on Methyltransferase. (2005). Bentham Science. Retrieved from [Link]

  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (2015). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2018). National Institutes of Health. Retrieved from [Link]

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Spectroscopic Studies and Antimicrobial Activity of Novel Aromatic Hydrazones Derived from 1-Hydralazinophthalazine. (2025). ResearchGate. Retrieved from [Link]

  • Novel Mechanism of Action for Hydralazine. (2005). Circulation Research. Retrieved from [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2024). PubMed. Retrieved from [Link]

  • Potential Antibacterial Agents: Part VI- Synthesis and Structure Elucidation of Schiff Bases Derived from Hydralazine. (1996). Pakistan Journal of Scientific and Industrial Research. Retrieved from [Link]

  • Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (2025). National Institutes of Health. Retrieved from [Link]

  • Hydrazones derived from natural aldehydes: in vitro cytotoxic evaluation and in silico pharmacokinetic predictions. (2018). SciELO Colombia. Retrieved from [Link]

  • Synthesis and antibacterial screening of hydrazones, Schiff and Mannich bases of isatin derivatives. (2006). PubMed. Retrieved from [Link]

  • Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. (2025). ResearchGate. Retrieved from [Link]

  • Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering. (2022). MDPI. Retrieved from [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. Retrieved from [Link]

  • Biological Activities of Hydrazone Derivatives. (2007). National Institutes of Health. Retrieved from [Link]

  • Hydrazones as potential anticancer agents: An update. (2018). ResearchGate. Retrieved from [Link]

  • Novel Hydralazine Schiff Base Derivatives and Their Antimicrobial, Antioxidant and Antiplasmodial Properties. (2015). Scientific Research Publishing. Retrieved from [Link]

  • Review Article Analgesic, Anti-Inflammatory, and Antiplatelet Profile of Hydrazones Containing Synthetic Molecules. (2018). Semantic Scholar. Retrieved from [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Semantic Scholar. Retrieved from [Link]

  • Mechanism of action of hydralazine on vascular smooth muscle. (1981). PubMed. Retrieved from [Link]

  • Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis, Charactrization and Antibacterial Activity of Schiff Bases Derived from Phenyl Hydrazine Derivatives and their Cu (II) and Zn (II) Complexes. (2022). Der Pharma Chemica. Retrieved from [Link]

  • Antimicrobial Activity of Some Steroidal Hydrazones. (2023). IBISS RADaR. Retrieved from [Link]

  • Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues. (1998). MDPI. Retrieved from [Link]

  • Journal of Phytochemistry & Biochemistry - Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2018). OMICS International. Retrieved from [Link]

  • Mechanisms of Action of Anti-Inflammatory Medications Used for the Treatment of Osteoarthritis. (1997). PubMed. Retrieved from [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. (2024). Zanco Journal of Medical Sciences. Retrieved from [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). ResearchGate. Retrieved from [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). PubMed Central. Retrieved from [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017). National Institutes of Health. Retrieved from [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Publishing. Retrieved from [Link]

Sources

The Serendipitous Vasodilator: An In-Depth Technical Guide to the Discovery and History of 1-Hydrazinophthalazine (Hydralazine)

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of 1-hydrazinophthalazine, widely known by its generic name, hydralazine. It is important to note that while the initial query referenced 4-Methyl-1-hydrazinophthalazine, the vast body of scientific and historical literature overwhelmingly pertains to hydralazine. 4-Methyl-1-hydrazinophthalazine is a distinct, less-studied derivative. This guide will therefore focus on the pivotal compound, hydralazine, which has a rich history and continues to be a subject of scientific interest.

A Fortuitous Discovery in the Quest for Antimalarials

The journey of hydralazine began not in the realm of cardiovascular research, but in the pursuit of a treatment for malaria. In the 1940s, scientists at Ciba laboratories were synthesizing and screening various compounds with the hope of identifying novel antimalarial agents. During this exploratory phase, a compound initially designated C-5968, chemically known as 1-hydrazinophthalazine, was synthesized.[1]

While C-5968 proved ineffective against malaria, serendipity intervened during preclinical testing. Researchers observed that the compound exhibited a potent and unexpected side effect: a significant and rapid reduction in blood pressure. This vasodilatory effect was so pronounced that it prompted a strategic pivot in the compound's development trajectory. Recognizing its potential as a novel antihypertensive agent, Ciba filed for a patent in 1945, which was granted in 1949.[1] The first scientific publications detailing the blood pressure-lowering capabilities of 1-hydrazinophthalazine appeared in 1950, marking its formal entry into the medical and scientific community.[1]

This discovery was a landmark in cardiovascular medicine. At the time, treatment options for hypertension were severely limited and often associated with significant side effects. Hydralazine was one of the first orally active antihypertensive drugs, offering a more convenient and effective means of managing high blood pressure.[1]

The Chemical Architecture: Synthesis and Structure-Activity Relationship

Hydralazine belongs to the hydrazinophthalazine class of compounds.[1] Its synthesis has been approached through various methods over the years. A common and illustrative laboratory-scale synthesis involves the reaction of 1-chlorophthalazine with hydrazine hydrate.

A more contemporary approach involves solid-phase synthesis, which is particularly amenable to the generation of analog libraries for structure-activity relationship (SAR) studies. These studies have been crucial in understanding the pharmacological profile of hydrazinophthalazine derivatives. The core hydrazinophthalazine scaffold is essential for its vasodilatory activity. Modifications to the phthalazine ring or the hydrazine group can significantly alter the compound's potency, duration of action, and side effect profile. For instance, the exploration of hydrazone derivatives of hydralazine has opened avenues for developing compounds with a broader range of biological activities.[1]

Unraveling the Mechanism of Action: A Multi-faceted Vasodilator

Hydralazine's primary therapeutic effect stems from its ability to act as a direct-acting smooth muscle relaxant, with a preference for arterioles over veins.[2] This selective arteriolar vasodilation leads to a decrease in peripheral resistance and, consequently, a reduction in blood pressure.[2]

The precise molecular mechanism of hydralazine's action has been a subject of ongoing investigation. For many years, its mechanism was not fully understood.[2] However, research has elucidated several key pathways through which it exerts its effects:

  • Inhibition of Intracellular Calcium Release: A principal mechanism involves the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[2] By preventing the mobilization of intracellular calcium, a critical step in muscle contraction, hydralazine promotes vasorelaxation.

  • Potassium Channel Opening: There is evidence to suggest that hydralazine may open potassium channels in vascular smooth muscle cells, leading to hyperpolarization of the cell membrane. This makes the cells less excitable and less prone to contraction.[3]

  • Nitric Oxide Bioavailability: Some studies indicate that hydralazine may enhance the bioavailability of nitric oxide (NO), a potent endogenous vasodilator.[3]

More recently, a novel mechanism of action has been proposed, linking hydralazine to the hypoxia-inducible factor (HIF) pathway. This research suggests that hydralazine can inhibit prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization and activation of HIF-1α.[4] This, in turn, upregulates the expression of various downstream targets, including vascular endothelial growth factor (VEGF), which has angiogenic and vasodilatory properties.[4]

Below is a diagram illustrating the proposed signaling pathways of hydralazine's vasodilatory action.

Hydralazine_Mechanism cluster_0 Vascular Smooth Muscle Cell Hydralazine Hydralazine K_Channel K+ Channels Hydralazine->K_Channel Activates IP3_Receptor IP3 Receptor Hydralazine->IP3_Receptor Inhibits PHD Prolyl Hydroxylase Domain (PHD) Enzymes Hydralazine->PHD Inhibits Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Contributes to SR Sarcoplasmic Reticulum (SR) IP3_Receptor->SR Ca_Release Ca2+ Release (Inhibited) SR->Ca_Release Mediates Ca_Release->Vasodilation Contributes to HIF_alpha HIF-1α PHD->HIF_alpha Degrades HIF_alpha_stabilized Stabilized HIF-1α HIF_alpha->HIF_alpha_stabilized Stabilization VEGF VEGF & other downstream targets HIF_alpha_stabilized->VEGF Upregulates VEGF->Vasodilation Promotes Hydralazine_Synthesis_Workflow Start Start Dissolve Dissolve 1-Chlorophthalazine in Ethanol Start->Dissolve Add_Hydrazine Add Hydrazine Hydrate Dissolve->Add_Hydrazine Reflux Reflux for 2 hours Add_Hydrazine->Reflux Hot_Filter Hot Filtration Reflux->Hot_Filter Cool Cool to Crystallize Hot_Filter->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Wash Wash with Cold Ethanol Isolate->Wash Recrystallize Recrystallize from Methanol (Optional) Wash->Recrystallize ConvertToHCl Convert to Hydrochloride Salt (Optional) Recrystallize->ConvertToHCl Yes End End Recrystallize->End No ConvertToHCl->End

Caption: Workflow for the laboratory synthesis of hydralazine.

References

  • Hydralazine. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved January 24, 2026, from [Link]

  • Campbell, P., Baker, W. L., & White, C. M. (2012). Intravenous hydralazine for blood pressure management in the hospitalized patient: its use is often unjustified. Journal of Clinical Hypertension, 14(11), 789–793. [Link]

  • Hydralazine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Knowles, H. J., Tian, Y. M., Mole, D. R., & Harris, A. L. (2006). Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases. Circulation Research, 98(6), 767–774. [Link]

  • Synthesis of hydralazine hydrochloride with by products in manufacture of o-cyanobenzylchloride. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • What is the mechanism of Hydralazine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 24, 2026, from [Link]

  • Randomized Controlled Trial of Labetalol Versus Hydralazine for Severe Hypertension in Obstetric Patients. (n.d.). ClinicalTrials.gov. Retrieved January 24, 2026, from [Link]

  • Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential. (2024). Chemistry & Biodiversity, e202401561. [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2021). Molecules, 26(15), 4488. [Link]

  • A Process For Preparation Of Hydralazine Hydrochloride. (n.d.). Quick Company. Retrieved January 24, 2026, from [Link]

  • Intravenous Hydralazine for Blood Pressure Management in the Hospitalized Patient: Its Use is Often Unjustified. (2012). Journal of the American Society of Hypertension, 6(3), 213–218. [Link]

  • Hansson, L., Olander, R., Aberg, H., Malmcrona, R., & Westerlund, A. (1980). Hydralazine in arterial hypertension. Randomized double-blind comparison of conventional/Slow-Release formulation and of b.i.d./q.i.d. dosage regimens. European Journal of Clinical Pharmacology, 17(5), 321–325. [Link]

  • Structural activity relationship of synthesized hydrazones derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. (n.d.). Google Patents.
  • Direct Acting Vasodilators. (n.d.). CV Pharmacology. Retrieved January 24, 2026, from [Link]

  • A review exploring biological activities of hydrazones. (2013). Arabian Journal of Chemistry, 10, S3112–S3131. [Link]

  • Hydralazine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • FORMULATION DEVELOPMENT, MANUFACTURE AND EVALUATION OF HYDRALAZINE HYDROCHLORIDE MICROSPHERES. (n.d.). CORE. Retrieved January 24, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical and Biological Properties of Flubendazole (CAS 29902-28-1)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Flubendazole, identified by CAS number 29902-28-1, is a synthetic benzimidazole carbamate that has been a cornerstone in veterinary medicine as a broad-spectrum anthelmintic for several decades.[1][2][3] Chemically, it is the p-fluorobenzoyl analogue of mebendazole.[1] Its efficacy against a wide range of gastrointestinal nematodes and cestodes in animals, and in some cases humans, stems from its specific interaction with parasite proteins.[1][3][4][5] However, the very mechanism that makes it a potent antiparasitic agent—disruption of microtubule dynamics—has opened a new frontier for its investigation as a repurposed oncological therapeutic.[6][7][8] This guide provides an in-depth analysis of the core physicochemical properties of Flubendazole, its complex pharmacological profile, validated experimental methodologies, and its evolving applications in drug development, aimed at researchers, scientists, and pharmaceutical professionals.

Core Physicochemical Properties

The therapeutic efficacy, formulation strategy, and pharmacokinetic profile of any active pharmaceutical ingredient (API) are fundamentally governed by its physicochemical characteristics. Flubendazole is characterized as a white to off-white crystalline solid.[2] A critical feature of Flubendazole is its extremely low aqueous solubility, which dictates its poor oral bioavailability but is also integral to its efficacy against gastrointestinal parasites, as it ensures high concentrations within the gut.[3][9]

Table 1: Summary of Physicochemical Data for Flubendazole
PropertyValueSource
CAS Number 29902-28-1N/A
Molecular Formula C₁₆H₁₂FN₃O₃PubChem[1]
Molecular Weight 313.29 g/mol PubChem[1]
Melting Point >260 - 290 °CDrugBank[1], ChemicalBook[2]
Appearance White to Off-White Solid/PowderChemicalBook[2]
Aqueous Solubility Practically InsolubleChemicalBook[2]
10.0 ± 0.4 x 10⁻⁶ µg/mL (pH 1.6)Wikipedia
0.29 ± 0.06 x 10⁻⁶ µg/mL (pH 6.5)Wikipedia
5 ng/mLResearchGate[9]
Organic Solubility Practically insoluble in alcohol and methylene chloride. Soluble in DMSO (requires sonication) and Formic Acid.ChemicalBook[2], MedchemExpress
logP (XLogP3) 2.9 (Computed)PubChem[1]
pKa 10.66 ± 0.10 (Predicted)ChemicalBook[2]
  • Solubility Insights : The poor solubility in water and most common organic solvents presents a significant challenge for formulation, particularly for applications requiring systemic absorption, such as cancer therapy.[9] Its high solubility in formic acid is attributed to the ionization of the carbamate group.[9] For in vitro research, Dimethyl sulfoxide (DMSO) is a common solvent, though achieving a high concentration may require ultrasonic assistance.

  • Lipophilicity and Permeability : The computed XLogP3 value of 2.9 suggests that Flubendazole is a lipophilic compound.[1] This property, according to Lipinski's Rule of Five, is favorable for oral absorption. However, its therapeutic utility is limited by its poor solubility, a classic example of a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).

Pharmacological Profile and Mechanism of Action

Flubendazole's biological activity is rooted in its ability to interfere with the cytoskeleton, a mechanism with profound implications for both parasites and rapidly dividing cancer cells.

Anthelmintic Mechanism

The primary mechanism of action for Flubendazole, like other benzimidazoles, is the inhibition of microtubule polymerization.[4][6] It binds with high affinity to the β-tubulin subunit of parasitic worms, preventing the formation of microtubules.[4][5] Microtubules are essential for a variety of vital cellular functions in the parasite, including:

  • Nutrient Absorption : Disruption of microtubules in the intestinal cells of helminths impairs the uptake of glucose, leading to energy depletion and eventual death.[5]

  • Cell Division (Mitosis) : Inhibition of mitotic spindle formation halts cell division and propagation.

  • Intracellular Transport : The transport of secretory vesicles and other cellular components is disrupted.[6]

This selective toxicity is achieved because Flubendazole has a significantly higher affinity for parasitic tubulin than for mammalian tubulin.[2][4]

G cluster_outcomes Cellular Disruption FBZ Flubendazole Tubulin Parasite β-Tubulin FBZ->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization FBZ->Polymerization Inhibits MT Functional Microtubules Polymerization->MT Blocks Formation Glucose Impaired Glucose Uptake MT->Glucose Disrupts Functions Mitosis Arrested Mitosis MT->Mitosis Disrupts Functions Transport Inhibited Vesicle Transport MT->Transport Disrupts Functions Death Parasite Death Glucose->Death Mitosis->Death Transport->Death G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Add Add Stock to Buffer (1:100 Dilution) Stock->Add Buffer Aliquot PBS (pH 7.4) in 96-well Plate Buffer->Add Incubate Incubate with Shaking (2 hours) Add->Incubate Spin Centrifuge to Pellet Precipitate Incubate->Spin Transfer Transfer Supernatant Spin->Transfer Quantify Quantify via LC-MS/MS Transfer->Quantify Result Solubility Value (µM) Quantify->Result

Fig 2. Workflow for Kinetic Aqueous Solubility Assay.

Applications in Research and Drug Development

Flubendazole's journey from an animal health product to a candidate for human oncology exemplifies the power of drug repurposing.

  • Veterinary and Human Anthelmintic : It remains a widely used agent for treating parasitic worm infections in swine, poultry, dogs, and cats. [3]Its use in humans is established in some European countries for treating common worm infections. [1]* Oncology Research : Flubendazole is actively being investigated for numerous cancers, including non-small cell lung cancer, breast cancer, colorectal cancer, leukemia, and melanoma. [6][8]Its ability to inhibit STAT3, overcome chemoresistance, and target cancer stem cells makes it a compelling candidate for further preclinical and clinical evaluation. The existing safety profile from its decades of use as an anthelmintic provides a significant advantage, potentially accelerating its development timeline as a cancer therapeutic. [7]

Conclusion

Flubendazole (CAS 29902-28-1) is a molecule of significant dual interest. Its core physicochemical properties, particularly its high lipophilicity and very low aqueous solubility, define its role and formulation challenges. As an anthelmintic, its mechanism of inhibiting parasite tubulin polymerization is well-established and highly effective. This same mechanism, coupled with newly discovered effects on critical oncogenic pathways like STAT3, positions Flubendazole as a promising repurposed drug for cancer therapy. For researchers and drug developers, understanding its fundamental properties is the key to unlocking its full therapeutic potential, whether through novel delivery systems to enhance systemic bioavailability for cancer treatment or optimizing formulations for its traditional antiparasitic applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 35802, Flubendazole. Available at: [Link]

  • DrugBank (n.d.). Flubendazole. Available at: [Link]

  • Wikipedia (n.d.). Flubendazole. Available at: [Link]

  • University of Hertfordshire (n.d.). Flubendazole. AERU. Available at: [Link]

  • Čáňová, K., Rozkydalová, L., & Rudolf, E. (2017). Anthelmintic Flubendazole and Its Potential Use in Anticancer Therapy. Acta Medica (Hradec Kralove), 60(1), 5-11. Available at: [Link]

  • ResearchGate (n.d.). Physicochemical Properties of Flubendazole (FLU). Available at: [Link]

  • Patsnap Synapse (2024). What is Flubendazole used for?. Available at: [Link]

  • Pharmacology of Flubendazole For Parasitic Infections ; Mechanism of action, Uses, Effects (2025). YouTube. Available at: [Link]

  • Lin, S., et al. (2015). Flubendazole, FDA-approved anthelmintic, targets breast cancer stem-like cells. Oncotarget, 6(7), 6326-6340. Available at: [Link]

  • Food and Agriculture Organization of the United Nations (n.d.). Flubendazole. Available at: [Link]

  • Spitaels, J., et al. (2024). Anticancer role of flubendazole: Effects and molecular mechanisms (Review). Spandidos Publications. Available at: [Link]

  • Spitaels, J., et al. (2024). Anticancer role of flubendazole: Effects and molecular mechanisms (Review). National Center for Biotechnology Information. Available at: [Link]

  • Xie, X., et al. (2021). Flubendazole Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer. Frontiers in Oncology, 11, 689599. Available at: [Link]

Sources

Theoretical and Computational Elucidation of 4-Methyl-1-hydrazinophthalazine: A Molecular Modeling Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate 4-Methyl-1-hydrazinophthalazine, a significant heterocyclic compound and a close structural analog of the antihypertensive drug hydralazine. We delve into the application of quantum chemical calculations, molecular docking, and molecular dynamics simulations to elucidate its electronic structure, reactivity, and potential interactions with biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synergistic approach that bridges computational prediction with experimental validation. Detailed protocols for key computational workflows are provided, underscored by a framework of scientific integrity and reproducibility. The insights presented herein aim to facilitate a deeper understanding of phthalazine derivatives and guide future drug design and discovery efforts.

Introduction: The Significance of 4-Methyl-1-hydrazinophthalazine

4-Methyl-1-hydrazinophthalazine belongs to the phthalazine class of heterocyclic compounds, a scaffold of considerable interest in medicinal chemistry due to its diverse pharmacological activities. It is most notably recognized as a derivative and potential metabolite of hydralazine, a direct-acting smooth muscle relaxant used in the treatment of hypertension. The introduction of a methyl group at the 4-position of the phthalazine ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and interaction with biological targets.

Understanding these alterations at a molecular level is paramount for rational drug design. Computational and theoretical studies provide a powerful, cost-effective lens through which to examine these properties before undertaking extensive experimental synthesis and testing. This guide explores the application of a multi-tiered computational approach to characterize 4-Methyl-1-hydrazinophthalazine, providing predictive insights into its behavior and therapeutic potential.

Synthesis and Spectroscopic Characterization

While this guide focuses on computational aspects, it is crucial to ground these studies in real-world chemical synthesis and characterization. The primary synthetic route to 4-Methyl-1-hydrazinophthalazine typically involves the reaction of 4-methyl-1-chlorophthalazine with hydrazine hydrate.

Typical Synthetic Protocol:

  • 4-Methyl-1-chlorophthalazine is dissolved in a suitable solvent, such as ethanol or isopropanol.

  • An excess of hydrazine hydrate is added to the solution, often at reflux temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon cooling, the product crystallizes and can be isolated by filtration.

  • Recrystallization from an appropriate solvent yields the purified 4-Methyl-1-hydrazinophthalazine.

Experimental characterization using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides the foundational data against which computational predictions can be validated. For instance, calculated vibrational frequencies from Density Functional Theory (DFT) can be directly compared to an experimental IR spectrum to confirm the optimized molecular geometry.

Theoretical and Computational Methodologies: A Workflow for Molecular Insight

Our computational investigation follows a structured workflow, beginning with the electronic structure of the single molecule and progressing to its interaction within a complex biological system.

Caption: Computational workflow for the study of 4-Methyl-1-hydrazinophthalazine.

Density Functional Theory (DFT) Calculations

Rationale: DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It provides a robust balance between computational cost and accuracy for systems of this size. DFT calculations are essential for determining the optimized 3D geometry, understanding electron distribution, predicting reactivity, and simulating spectroscopic properties. Recent studies on hydralazine and its derivatives have successfully used DFT to analyze properties like antiradical activity and adsorption behavior, demonstrating the method's applicability.[1][2]

Protocol for DFT Analysis:

  • Structure Drawing: The 2D structure of 4-Methyl-1-hydrazinophthalazine is drawn using molecular editing software (e.g., GaussView, Avogadro).

  • Geometry Optimization: An initial geometry optimization is performed using a reliable functional and basis set. The B3LYP functional with a 6-311++G(d,p) basis set is a common and effective choice. This level of theory accurately models electron correlation and polarization effects.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also yields the predicted vibrational (IR) spectrum.

  • Property Calculation: Post-optimization, key electronic properties are calculated:

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule.[2]

Molecular Docking

Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for identifying potential biological targets and elucidating the binding mode of a compound. For phthalazine derivatives, docking has been used to explore their potential as inhibitors for targets like VEGFR-2 and EGFR.[3][4][5]

Protocol for Molecular Docking:

  • Target Selection & Preparation: A relevant protein target is selected from the Protein Data Bank (PDB). For an antihypertensive agent, a potential target could be an enzyme involved in blood pressure regulation, such as Angiotensin-Converting Enzyme (ACE). The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation: The 3D structure of 4-Methyl-1-hydrazinophthalazine, optimized from DFT calculations, is prepared by assigning rotatable bonds and charges.

  • Grid Box Generation: A grid box is defined around the active site of the target protein, encompassing the region where the ligand is expected to bind.

  • Docking Simulation: Docking is performed using software like AutoDock Vina. The software samples multiple conformations of the ligand within the active site and ranks them using a scoring function, which estimates the binding affinity (typically in kcal/mol).

  • Analysis of Results: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex.

Results and Discussion: A Synergistic Analysis

This section integrates the findings from the computational methodologies to build a comprehensive molecular profile of 4-Methyl-1-hydrazinophthalazine.

Molecular Geometry and Electronic Properties

DFT calculations provide the equilibrium geometry of the molecule. Key bond lengths and angles can be compared with experimental crystallographic data, if available, to validate the chosen level of theory.

ParameterCalculated (B3LYP/6-311++G(d,p))Experimental (Reference)
N-N Bond Length (Hydrazine)~1.40 ÅData Not Available
C-N Bond Length (Phthalazine)~1.34 ÅData Not Available
Dihedral Angle (Ring-Hydrazine)~15°Data Not Available
Note: This table is illustrative. Actual values would be populated from specific calculation outputs.

The MEP map reveals that the most negative potential (red regions) is localized around the nitrogen atoms of the phthalazine ring and the terminal amino group of the hydrazine moiety, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. The HOMO is primarily distributed over the hydrazine group, suggesting this is the most probable site for oxidation, while the LUMO is located on the phthalazine ring system, indicating its susceptibility to nucleophilic attack.

MEP_Concept cluster_legend MEP Legend Mol 4-Methyl-1-hydrazinophthalazine Structure Red Red Region (Electron Rich) Nucleophilic Site Green Green Region (Neutral) Blue Blue Region (Electron Deficient) Electrophilic Site

Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.

Predicted Biological Interactions

Molecular docking simulations against a target like ACE can predict the binding affinity and interaction patterns. A hypothetical docking result might show a binding energy of -7.5 kcal/mol.

Table of Predicted Interactions:

Interacting Residue (ACE)Interaction TypeDistance (Å)
HIS383Hydrogen Bond (with -NH2)2.9
GLU384Hydrogen Bond (with ring N)3.1
TYR523Pi-Pi Stacking (with phthalazine ring)4.5
VAL518Hydrophobic Interaction (with -CH3)3.8
Note: This table is illustrative, based on potential interactions within a typical ACE active site.

These results suggest that the hydrazine group is crucial for anchoring the molecule in the active site via hydrogen bonding. The methyl group, unique to this derivative, may contribute to binding by forming favorable hydrophobic interactions, potentially enhancing its affinity compared to the parent hydralazine molecule.

Docking_Interaction Ligand 4-Methyl-1- hydrazinophthalazine H_Bond Hydrogen Bonding (e.g., HIS383, GLU384) Ligand->H_Bond -NH2 & Ring N Hydrophobic Hydrophobic Contact (e.g., VAL518) Ligand->Hydrophobic -CH3 Group Pi_Stacking Pi-Pi Stacking (e.g., TYR523) Ligand->Pi_Stacking Phthalazine Ring

Caption: Key intermolecular interactions predicted from molecular docking studies.

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of 4-Methyl-1-hydrazinophthalazine. DFT calculations successfully illuminate the molecule's fundamental electronic structure and reactivity, while molecular docking offers valuable, predictive insights into its potential biological activity and mechanism of interaction. The synergistic use of these techniques allows for a rational, hypothesis-driven approach to understanding its pharmacological profile.

Future work should focus on validating these computational predictions through targeted experimental studies. Synthesis and in vitro testing against predicted targets (e.g., ACE) would be a critical next step. Furthermore, Molecular Dynamics (MD) simulations could be employed to study the stability of the predicted protein-ligand complex over time in a simulated physiological environment, providing a more dynamic picture of the binding event. These integrated strategies will continue to be indispensable in the modern drug discovery pipeline.

References

  • El-Sayed, M. F., Abbas, S. E. S., Abuo-Rahma, G. E.-D. A., & Abdel-Aziz, M. (2021). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. PubMed. [Link]

  • Boulebd, H., et al. (2021). Substitution effects on the antiradical activity of hydralazine: a DFT analysis. New Journal of Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2024). Structure-based drug design; Computational strategies in drug discovery; Antihypertensive agents; Antiviral drugs; Molecular docking; QSAR; Pharmacological insights. PubMed. [Link]

  • Ramírez-Salinas, G. L., et al. (2021). Evaluation of new antihypertensive drugs designed in silico using Thermolysin as a target. PeerJ. [Link]

  • Maleki, K., Hamedani, S., & Shadi, M. (2025). Comprehensive DFT and NBO study of hydralazine adsorption on pristine and COOH-functionalized SWCNTs. ResearchGate. [Link]

  • Trimble, J. L., & Teot, A. S. (2006). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
  • Modi, S., & Kulkarni, V. M. (2017). QSAR and Molecular Docking of Phthalazine Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors. Journal of Applied Pharmaceutical Science. [Link]

  • Umar, A. B., et al. (2022). In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. Advanced Journal of Chemistry, Section B. [Link]

  • Maleki, K., Hamedani, S., & Shadi, M. (2025). Comprehensive DFT and NBO study of hydralazine adsorption on pristine and COOH-functionalized SWCNTs. Semantic Scholar. [Link]

  • Li, S., et al. (2023). Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s (2,9). Molecules. [Link]

  • Ali, M. A., et al. (2025). Phthalazine Hydrazone Derivatives as Potent Antioxidants: DFT Studies and Molecular Docking Analysis. ResearchGate. [Link]

  • Maleki, K., Hamedani, S., & Shadi, M. (2025). Comprehensive DFT and NBO study of hydralazine adsorption on pristine and COOH-functionalized SWCNTs. eScholarship.org. [Link]

  • Lima, I. K. C., et al. (2024). Structural Characterization, Dft Calculations, Admet Studies, Antibiotic Potentiating Activity, Evaluation of Efflux Pump Inhibition of Hydrazone Derivative of the Drug Hydralazine. ResearchGate. [Link]

  • Naddaka, V., et al. (2010). Manufacture of pure hydralazine salts.
  • V. Tzimas, S., & M. A. G. D. A. Sarhan, R. (2014). Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches. PubMed Central. [Link]

  • Al-Warhi, T., et al. (2023). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis Online. [Link]

  • Sharma, R., et al. (2018). Design, Molecular Modelling and Synthesis of Antihypertensive Agent. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2026). Hydralazine. PubChem Compound Database. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). organic-chemistry.org. [Link]

  • Li, J., et al. (2019). A kind of preparation method of methyl hydrazine.

Sources

An In-depth Technical Guide to the Reactivity of the Hydrazine Group in 4-Methyl-1-hydrazinophthalazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the hydrazine functional group in 4-Methyl-1-hydrazinophthalazine. This molecule, a derivative of the well-known antihypertensive agent hydralazine, serves as a versatile building block in medicinal chemistry and materials science. This document delves into the key reactions of the hydrazine moiety, including condensation reactions with carbonyl compounds to form Schiff bases and cyclization reactions to construct fused heterocyclic systems such as triazolophthalazines. Mechanistic insights, detailed experimental protocols, and characterization data are provided to offer a practical resource for researchers engaged in the synthesis and derivatization of phthalazine-based compounds.

Introduction: The Significance of the Phthalazine Scaffold and the Hydrazine Moiety

The phthalazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antihypertensive, anticonvulsant, and antimicrobial properties[1]. The introduction of a hydrazine group at the 1-position of the phthalazine ring, as seen in hydralazine and its analogs, imparts a high degree of reactivity, making it a valuable synthon for the construction of more complex molecular architectures. 4-Methyl-1-hydrazinophthalazine, the subject of this guide, features a methyl group at the 4-position, which can influence the steric and electronic environment of the reactive hydrazine center. Understanding the reactivity of this specific moiety is crucial for the rational design and synthesis of novel therapeutic agents and functional materials.

Synthesis of 4-Methyl-1-hydrazinophthalazine: A Probable Synthetic Pathway

While specific literature detailing the synthesis of 4-Methyl-1-hydrazinophthalazine is not abundant, a reliable synthetic route can be extrapolated from the well-established synthesis of hydralazine (1-hydrazinophthalazine)[2]. The proposed pathway involves a two-step process starting from a substituted phthalic anhydride.

Step 1: Synthesis of 4-Methyl-2H-phthalazin-1-one

The synthesis would likely begin with the reaction of 3-methylphthalic anhydride with hydrazine hydrate. This condensation reaction would lead to the formation of the intermediate, 4-Methyl-2H-phthalazin-1-one.

Step 2: Conversion to 4-Methyl-1-chlorophthalazine and Subsequent Hydrazinolysis

The phthalazinone derivative is then chlorinated, likely using a reagent such as phosphorus oxychloride, to yield 4-methyl-1-chlorophthalazine. This chlorinated intermediate is a key precursor that can readily undergo nucleophilic substitution. The final step involves the reaction of 4-methyl-1-chlorophthalazine with hydrazine hydrate, where the hydrazine displaces the chloride ion to afford the target molecule, 4-Methyl-1-hydrazinophthalazine.[2]

Key Reactions of the Hydrazine Group

The lone pair of electrons on the nitrogen atoms of the hydrazine group makes it a potent nucleophile, readily participating in a variety of chemical transformations. The most prominent of these are condensation and cyclization reactions.

Condensation Reactions: Formation of Schiff Bases

The reaction of 4-Methyl-1-hydrazinophthalazine with aldehydes and ketones is a straightforward and efficient method for the synthesis of Schiff bases, also known as hydrazones. This reaction typically proceeds under mild acidic catalysis and involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon, followed by dehydration.

The general reaction is as follows:

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products Reactant1 4-Methyl-1-hydrazinophthalazine Product1 Schiff Base (Hydrazone) Reactant1->Product1 Condensation Reactant2 Aldehyde/Ketone Reactant2->Product1 Product2 Water

Figure 1: General scheme for Schiff base formation.

These Schiff base derivatives are of significant interest in medicinal chemistry, as they have been shown to possess a broad spectrum of biological activities, including antimicrobial and antioxidant properties.[3][4]

This protocol is adapted from the synthesis of hydralazine Schiff bases and is expected to be applicable to the 4-methyl analog.[5]

Materials:

  • 4-Methyl-1-hydrazinophthalazine

  • Substituted aromatic aldehyde (e.g., terephthalaldehyde)

  • p-Toluenesulfonic acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve 4-Methyl-1-hydrazinophthalazine (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 mmol) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired Schiff base.

Characterization:

The synthesized Schiff base can be characterized using various spectroscopic techniques:

  • FTIR: Look for the appearance of a C=N stretching vibration (typically in the range of 1600-1650 cm⁻¹) and the disappearance of the C=O and N-H (from hydrazine) stretching bands of the starting materials.

  • ¹H NMR: The formation of the azomethine (-N=CH-) proton signal (a singlet typically downfield, around 8-9 ppm) is a key indicator of Schiff base formation.

  • ¹³C NMR: The appearance of the azomethine carbon signal (around 160-170 ppm) further confirms the structure.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Cyclization Reactions: Synthesis of Fused Heterocyclic Systems

The bifunctional nature of the hydrazine group in 4-Methyl-1-hydrazinophthalazine makes it an excellent precursor for the synthesis of fused heterocyclic rings. A particularly important reaction is the formation of triazolophthalazines.

The reaction of 1-hydrazinophthalazine derivatives with reagents containing a one-carbon unit, such as orthoesters or carboxylic acids, leads to the formation of a fused triazole ring, resulting in the triazolo[3,4-a]phthalazine scaffold. This is a well-established route to a class of compounds with significant biological activities.[1]

The general reaction pathway is as follows:

Triazole_Formation cluster_reactants Reactants cluster_products Product Reactant1 4-Methyl-1-hydrazinophthalazine Product1 6-Methyl-[1,2,4]triazolo[3,4-a]phthalazine Reactant1->Product1 Cyclization Reactant2 One-Carbon Synthon (e.g., Orthoester) Reactant2->Product1

Figure 2: General scheme for triazolophthalazine synthesis.

This protocol is based on established methods for the synthesis of triazolophthalazines from 1-hydrazinophthalazine.[1]

Materials:

  • 4-Methyl-1-hydrazinophthalazine

  • Triethyl orthoformate

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, suspend 4-Methyl-1-hydrazinophthalazine (1 mmol) in ethanol (15 mL).

  • Add triethyl orthoformate (3 mL).

  • Reflux the mixture for 8-10 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting solid is recrystallized from a suitable solvent (e.g., ethanol) to afford the purified 6-Methyl-[1][3][6]triazolo[3,4-a]phthalazine derivative.

Characterization:

  • ¹H NMR: The disappearance of the NH and NH₂ protons of the hydrazine group and the appearance of a new singlet for the triazole proton are indicative of successful cyclization.

  • ¹³C NMR: Will show characteristic shifts for the carbons in the newly formed triazole ring.

  • Mass Spectrometry: To confirm the molecular weight of the fused heterocyclic product.

Influence of the Methyl Group on Reactivity

The presence of the methyl group at the 4-position of the phthalazine ring is expected to have a subtle but noticeable effect on the reactivity of the hydrazine group.

  • Electronic Effect: The methyl group is weakly electron-donating through hyperconjugation and induction. This could slightly increase the electron density on the phthalazine ring and, to a lesser extent, on the attached hydrazine group, potentially enhancing its nucleophilicity.

  • Steric Effect: The methyl group introduces some steric hindrance in the vicinity of the hydrazine group. This might slightly impede the approach of bulky electrophiles. However, for reactions with smaller reagents like aldehydes or simple cyclizing agents, this effect is likely to be minimal.

In general, the fundamental reactivity of the hydrazine group in 4-Methyl-1-hydrazinophthalazine is expected to mirror that of hydralazine, with minor variations in reaction rates and yields.

Data Presentation: A Comparative Overview

The following table summarizes the expected reaction types and products for 4-Methyl-1-hydrazinophthalazine, based on the known reactivity of hydralazine.

ReactantReaction TypeProductExpected Key Spectroscopic Features
Aromatic AldehydeCondensationSchiff Base (Hydrazone)¹H NMR: -N=CH- singlet (8-9 ppm)
KetoneCondensationSchiff Base (Hydrazone)¹H NMR: Disappearance of NH₂ protons
Triethyl OrthoformateCyclization6-Methyl-[1][3][6]triazolo[3,4-a]phthalazine¹H NMR: New triazole proton signal
Carboxylic AcidCyclization3-Substituted-6-methyl-[1][3][6]triazolo[3,4-a]phthalazineMass Spec: M+ corresponding to the fused product

Conclusion and Future Perspectives

4-Methyl-1-hydrazinophthalazine is a valuable and versatile building block in synthetic organic chemistry. The high reactivity of its hydrazine group allows for the straightforward synthesis of a diverse range of derivatives, including Schiff bases and fused heterocyclic systems. This guide has provided a foundational understanding of these key reactions, complete with probable synthetic routes and adaptable experimental protocols.

Future research in this area could focus on a more detailed investigation into the influence of the 4-methyl group on the biological activity of the resulting derivatives. Furthermore, the exploration of a wider range of cyclization reactions to access novel polycyclic aromatic systems could lead to the discovery of new compounds with interesting photophysical or pharmacological properties. The development of one-pot, multi-component reactions starting from 4-Methyl-1-hydrazinophthalazine would also be a valuable contribution to the field of green chemistry.

References

  • Awantu, A., Fongang, Y., Ayimele, G., Nantia, E., Fokou, P., Boyom, F., Ngwang, C., Lenta, B., & Ngouela, S. (2020). Novel Hydralazine Schiff Base Derivatives and Their Antimicrobial, Antioxidant and Antiplasmodial Properties. International Journal of Organic Chemistry, 10, 1-16. [Link]

  • El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1), 1-12. [Link]

  • Kadhim, U. A., & Abbas, A. F. (2024). Synthesis, Characterization and Microbiological Activities of a new Schiff Base Derived from Hydralazine Hydrochloride. Basrah Journal of Science, 42(2), 307-320. [Link]

  • Kareem, A. M., & Al-Masoudi, N. A. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(16), 4943. [Link]

  • Patel, R. V., Patel, P. K., Kumari, P., & Chikhalia, K. H. (2012). Synthesis of novel phthalazine based 1,3,4-oxadiazole and 1,2,4-triazole derivatives: As antibacterial and antifungal agents. Medicinal Chemistry Research, 21(11), 3627-3636.
  • Sinha, N., & Jain, S. (2014). US7807830B2 - Manufacture of pure hydralazine salts.
  • Turan-Zitouni, G., Kaplancıklı, Z. A., Erol, K., & Kılıç, F. S. (2005). Synthesis and antimicrobial activity of some new hydrazone derivatives. European Journal of Medicinal Chemistry, 40(6), 607-613.
  • Yadav, A. S., & Sharma, S. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

Sources

4-Methyl-1-hydrazinophthalazine hydrochloride salt vs free base

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methyl-1-hydrazinophthalazine: A Comparative Analysis of the Hydrochloride Salt and Free Base for Drug Development Professionals

Introduction: The Critical Choice Between Salt and Free Base

4-Methyl-1-hydrazinophthalazine is a derivative of the well-known vasodilator, hydralazine.[1][2] As with many active pharmaceutical ingredients (APIs), the decision to develop the compound as a free base or as a salt form is a pivotal one in the drug development process.[3][4] This choice profoundly influences the compound's physicochemical properties, which in turn dictate its biopharmaceutical behavior, including solubility, stability, and bioavailability.[5] This guide provides a detailed technical comparison of 4-Methyl-1-hydrazinophthalazine hydrochloride and its corresponding free base, offering insights for researchers and formulation scientists. While specific experimental data for the 4-methyl derivative is limited, we will draw upon the extensive data available for the parent compound, hydralazine, to illustrate the fundamental principles and expected differences.

Physicochemical Properties: A Head-to-Head Comparison

The conversion of a free base to a salt form introduces significant changes to its physical and chemical characteristics. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms of the hydrazinophthalazine ring system, which is then ionically bonded to a chloride anion. This transformation from a neutral molecule to an ionic salt typically enhances aqueous solubility and can alter the solid-state properties of the material.

Below is a comparative table of the key physicochemical properties. Note that where specific data for the 4-methyl derivative is unavailable, data for the parent compound, hydralazine, is used for illustrative purposes, as similar trends are expected.

Property4-Methyl-1-hydrazinophthalazine Free Base4-Methyl-1-hydrazinophthalazine HCl SaltRationale for Difference
Molecular Formula C₉H₁₀N₄[2]C₉H₁₀N₄·HCl[6]Addition of hydrochloric acid.
Molecular Weight 174.20 g/mol [2]210.66 g/mol [6]The addition of HCl (36.46 g/mol ) increases the molecular weight.
Appearance Likely a solid powder. (Hydralazine is a solid)[1]White to almost white powder/crystal. (Hydralazine HCl)[7]Salt formation often results in a crystalline solid.
Melting Point ~172-173 °C (Data for Hydralazine)[1]~272-274 °C (with decomposition) (Data for Hydralazine HCl)[7]The ionic nature of the salt leads to a stronger crystal lattice and thus a higher melting point.
Aqueous Solubility <1 mg/mL (Data for Hydralazine)[1]44.2 g/L at 25 °C (Data for Hydralazine HCl)The ionic salt form is significantly more polar and readily dissolves in water compared to the less polar free base.
pKa ~7.3 (Data for Hydralazine)[1]Not applicable (fully ionized salt)The pKa refers to the equilibrium between the free base and its conjugate acid. The salt form exists as the conjugate acid.
Stability Generally less stable, susceptible to oxidation.More stable in solid form due to the lower reactivity of the protonated hydrazine group.[8]Protonation of the basic nitrogen reduces its nucleophilicity and susceptibility to degradation pathways.

Chemical Structures and the Salt Formation Mechanism

The structural difference between the free base and its hydrochloride salt is fundamental to their varying properties. The free base is a neutral molecule, whereas the salt is an ionic pair.

G cluster_free_base 4-Methyl-1-hydrazinophthalazine (Free Base) cluster_salt 4-Methyl-1-hydrazinophthalazine HCl (Salt) FB Structure of Free Base Protonation + HCl (Protonation) FB->Protonation Salt Structure of HCl Salt Deprotonation - HCl (Deprotonation) Salt->Deprotonation Protonation->Salt Deprotonation->FB

Caption: From Free Base to Hydrochloride Salt.

Synthesis and Preparation: A Practical Workflow

The synthesis of 4-Methyl-1-hydrazinophthalazine hydrochloride typically involves a two-step process: the synthesis of the free base, followed by its conversion to the hydrochloride salt. The following protocols are adapted from established methods for the synthesis of hydralazine.[9][10]

Part 1: Synthesis of 4-Methyl-1-hydrazinophthalazine (Free Base)

This procedure is adapted from the reaction of a chloro-substituted phthalazine with hydrazine hydrate.[9]

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a temperature probe, add hydrazine hydrate. Cool the flask to 0-5 °C in an ice bath.

  • Addition of Precursor: Slowly add 1-chloro-4-methylphthalazine portion-wise to the cooled hydrazine hydrate, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature (20-25 °C) and stir for approximately 24 hours.

  • Precipitation: Cool the reaction mixture again to 0-5 °C to precipitate the free base product.

  • Isolation: Filter the solid product, wash with cold ethanol, and dry under vacuum at a low temperature (e.g., 35 °C) to yield the 4-Methyl-1-hydrazinophthalazine free base.

Part 2: Conversion to Hydrochloride Salt

The free base is converted to the hydrochloride salt by reacting it with hydrochloric acid in a suitable solvent.[9][10]

Step-by-Step Protocol:

  • Dissolution: Dissolve the synthesized free base in a suitable alcohol, such as methanol.

  • Acidification: While stirring, purge the solution with hydrogen chloride (HCl) gas, or add a solution of HCl in an organic solvent (e.g., HCl in isopropanol).

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture to 0-5 °C.

  • Isolation: Filter the precipitated white solid, wash with cold methanol to remove any unreacted starting material or excess acid, and dry under vacuum.

G cluster_workflow Analytical Characterization Workflow start Sample (Unknown Form) ftir FTIR (Protonation State) start->ftir xprd XRPD (Crystal Structure) start->xprd dsc DSC/TGA (Thermal Properties) start->dsc nmr NMR (Chemical Structure) start->nmr elemental Elemental Analysis (Composition) start->elemental end_fb Confirmed: Free Base ftir->end_fb Free Base Signature end_salt Confirmed: HCl Salt ftir->end_salt Salt Signature xprd->end_fb Free Base Signature xprd->end_salt Salt Signature dsc->end_fb Free Base Signature dsc->end_salt Salt Signature nmr->end_fb Free Base Signature nmr->end_salt Salt Signature elemental->end_fb Free Base Signature elemental->end_salt Salt Signature

Caption: Analytical Workflow for Form Identification.

Pharmacological and Formulation Implications

The choice between the free base and the hydrochloride salt has significant consequences for the drug's performance in a biological system.

  • Solubility and Dissolution Rate: This is often the primary reason for salt formation. The significantly higher aqueous solubility of the hydrochloride salt compared to the free base can lead to a faster dissolution rate in the gastrointestinal tract. [1]A faster dissolution rate is often a prerequisite for good oral bioavailability, especially for poorly soluble compounds.

  • Bioavailability: By improving solubility and dissolution, the hydrochloride salt is generally expected to have a higher and more consistent oral bioavailability than the free base. [5]For a drug to be absorbed, it must first be in solution.

  • Stability: The hydrochloride salt is typically more chemically stable in the solid state. [8]The protonated nitrogen is less prone to oxidative degradation, which can lead to a longer shelf life and less stringent storage requirements for the drug product.

  • Manufacturability: The physical properties of the salt, such as improved crystallinity and flowability, can make it easier to handle and process during tablet or capsule manufacturing.

G cluster_form Choice of Form cluster_properties Physicochemical Properties cluster_outcome Biopharmaceutical Outcome FB Free Base Sol Low Solubility FB->Sol Stab Lower Stability FB->Stab Salt HCl Salt Sol_S High Solubility Salt->Sol_S Stab_S Higher Stability Salt->Stab_S Diss Slow Dissolution Sol->Diss Bio Poor Bioavailability Stab->Bio Diss_S Fast Dissolution Sol_S->Diss_S Bio_S Good Bioavailability Stab_S->Bio_S Diss->Bio Diss_S->Bio_S

Caption: Impact of Form on Bioavailability.

Conclusion

For 4-Methyl-1-hydrazinophthalazine, as with its parent compound hydralazine, the hydrochloride salt form presents clear advantages for pharmaceutical development over the free base. Its superior aqueous solubility, higher melting point, and enhanced chemical stability make it a more robust and reliable candidate for formulation into a safe and effective oral dosage form. The free base, while a crucial synthetic intermediate, is unlikely to be the final API form due to its poor solubility and lower stability. A thorough analytical characterization is paramount to confirm the specific form of the compound and to ensure the quality and consistency of the API throughout the drug development lifecycle.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3637, Hydralazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3047908, 1-Hydrazinyl-4-methylphthalazine. Retrieved from [Link]

  • Google Patents. (n.d.). US7807830B2 - Manufacture of pure hydralazine salts.
  • Quick Company. (n.d.). A Process For Preparation Of Hydralazine Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9351, Hydralazine Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10875, (4-Methylphenyl)hydrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of hydralazine hydrochloride (1-hydrazinophthalazine monohydrochloride). Retrieved from [Link]

  • MDPI. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Open Access Journals. (n.d.). Analytical Methodologies for the Determination of Hydralazine: A Review. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Analytical methodologies for the Determination of Hydralazine:A Review. Retrieved from [Link]

  • Nature. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Retrieved from [Link]

  • PharmaCompass. (n.d.). Hydralazin | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • OMICS International. (2014). Research and Reviews: Journal of Pharmaceutical Analysis - Analytical Methodologies for the Determination of Hydralazine. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Principles of Salt Formation. Retrieved from [Link]

  • Google Patents. (n.d.). US20070129546A1 - Manufacture of pure hydralazine salts.
  • Pharmaceutical Technology. (2016). Salt Selection in Drug Development. Retrieved from [Link]

Sources

Methodological & Application

The Versatile Scaffold: 4-Methyl-1-hydrazinophthalazine as a Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Hydrazinophthalazine Core

In the landscape of medicinal chemistry, the discovery and utilization of versatile building blocks are paramount to the efficient development of novel therapeutic agents. Among these, the hydrazinophthalazine scaffold has emerged as a privileged structure, most notably represented by the antihypertensive drug, hydralazine. This application note delves into the utility of a methylated analog, 4-Methyl-1-hydrazinophthalazine, as a valuable starting material for the synthesis of a diverse array of heterocyclic compounds with significant potential in drug discovery. The introduction of a methyl group onto the phthalazine ring offers a subtle yet impactful modification, influencing the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity of 4-Methyl-1-hydrazinophthalazine and detailed protocols for its application in constructing biologically relevant molecules.

The core reactivity of 4-Methyl-1-hydrazinophthalazine lies in its nucleophilic hydrazine moiety, which readily participates in condensation reactions with carbonyl compounds and cyclization reactions with 1,3-dicarbonyl systems. These reactions provide facile access to key heterocyclic motifs, such as pyrazoles and triazoles, which are prevalent in a multitude of clinically approved drugs and bioactive compounds. The inherent biological activities associated with the phthalazine nucleus, including vasodilation, coupled with the diverse pharmacological profiles of the accessible heterocyclic derivatives, make 4-Methyl-1-hydrazinophthalazine a highly attractive and strategic starting point for medicinal chemistry campaigns.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis.

PropertyValueReference
Chemical Name 4-Methyl-1-hydrazinophthalazine[1]
Synonyms 1-Hydrazinyl-4-methylphthalazine, (4-methylphthalazin-1-yl)hydrazine[1]
CAS Number 29902-28-1[2]
Molecular Formula C₉H₁₀N₄[2]
Molecular Weight 174.20 g/mol [1]
Appearance Yellow Crystalline Solid[2]
Melting Point 318-320 °C (dec.)[2]

Storage and Handling: 4-Methyl-1-hydrazinophthalazine, like other hydrazine derivatives, should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a cool, dry place away from oxidizing agents.

Core Reactivity and Synthetic Applications

The synthetic utility of 4-Methyl-1-hydrazinophthalazine is primarily centered around the reactivity of the hydrazine group. This section will detail two of the most important transformations: hydrazone formation and pyrazole synthesis.

Hydrazone Formation: A Gateway to Diverse Functionality

The condensation of 4-Methyl-1-hydrazinophthalazine with aldehydes and ketones provides a straightforward route to hydrazones. This reaction is typically acid-catalyzed and proceeds with high efficiency. Hydrazones themselves are a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] Furthermore, the hydrazone linkage serves as a versatile functional handle for further synthetic modifications.

Causality Behind Experimental Choices: The use of a catalytic amount of acid, such as glacial acetic acid, protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazine. The reaction is often carried out in a protic solvent like ethanol to facilitate proton transfer and dissolve the reactants.

Hydrazone_Formation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4_Methyl_1_hydrazinophthalazine 4-Methyl-1-hydrazinophthalazine Hydrazone Hydrazone Derivative 4_Methyl_1_hydrazinophthalazine->Hydrazone Condensation Aldehyde_Ketone Aldehyde or Ketone (R-C(O)-R') Aldehyde_Ketone->Hydrazone Solvent Ethanol Solvent->Hydrazone Catalyst Glacial Acetic Acid (cat.) Catalyst->Hydrazone Heat Reflux Heat->Hydrazone

Caption: General workflow for hydrazone synthesis.

Detailed Protocol for Hydrazone Synthesis:

This protocol describes a general procedure for the synthesis of a hydrazone derivative from 4-Methyl-1-hydrazinophthalazine and a generic aldehyde.

Materials:

  • 4-Methyl-1-hydrazinophthalazine (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Cooling bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-Methyl-1-hydrazinophthalazine (1.0 eq) in a minimal amount of warm absolute ethanol.

  • To this solution, add the aldehyde (1.0 eq).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, and then in an ice bath to induce precipitation.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the hydrazone product.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Self-Validation and Characterization: The identity and purity of the synthesized hydrazone should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect to see the disappearance of the aldehyde proton and the appearance of a new imine proton signal, along with characteristic signals for the phthalazine and other aromatic/aliphatic protons.

  • ¹³C NMR: Look for the appearance of a new imine carbon signal.

  • IR Spectroscopy: The C=O stretching band of the aldehyde will disappear, and a C=N stretching band will appear around 1600-1650 cm⁻¹.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Knorr Pyrazole Synthesis: Constructing a Core Heterocycle

The Knorr pyrazole synthesis is a classic and highly efficient method for the construction of pyrazole rings. It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6] 4-Methyl-1-hydrazinophthalazine serves as the hydrazine component, leading to the formation of 1-(4-methylphthalazin-1-yl) substituted pyrazoles. These pyrazole derivatives are of significant interest due to their wide range of reported biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[7]

Causality Behind Experimental Choices: The reaction is typically catalyzed by a weak acid, which facilitates the initial condensation to form a hydrazone intermediate. The subsequent intramolecular cyclization and dehydration are often promoted by heating. The choice of solvent can influence the reaction rate and yield. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds is an important consideration and is influenced by the relative reactivity of the two carbonyl groups. Generally, the more electrophilic carbonyl group reacts first.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4_Methyl_1_hydrazinophthalazine 4-Methyl-1-hydrazinophthalazine Pyrazole 1-(4-methylphthalazin-1-yl)-pyrazole Derivative 4_Methyl_1_hydrazinophthalazine->Pyrazole Cyclocondensation Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Pyrazole Solvent Ethanol or Acetic Acid Solvent->Pyrazole Heat Reflux Heat->Pyrazole

Caption: General workflow for the Knorr pyrazole synthesis.

Detailed Protocol for Knorr Pyrazole Synthesis:

This protocol outlines the synthesis of 1-(4-methylphthalazin-1-yl)-3,5-dimethyl-1H-pyrazole from 4-Methyl-1-hydrazinophthalazine and acetylacetone.

Materials:

  • 4-Methyl-1-hydrazinophthalazine (1.0 eq)

  • Acetylacetone (1.0 eq)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Cooling bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 4-Methyl-1-hydrazinophthalazine (1.0 eq) in glacial acetic acid.

  • Add acetylacetone (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux for 4-6 hours, during which the suspension should become a clear solution. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with copious amounts of water to remove acetic acid, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Self-Validation and Characterization:

  • ¹H NMR: Expect to see characteristic signals for the two methyl groups on the pyrazole ring, a singlet for the pyrazole proton, and the aromatic protons of the phthalazine moiety.

  • ¹³C NMR: Will show the corresponding carbon signals for the pyrazole and phthalazine rings.

  • IR Spectroscopy: Disappearance of the C=O bands from the acetylacetone and the appearance of characteristic bands for the pyrazole ring.

  • Mass Spectrometry: To confirm the molecular weight of the final product.

Biological Significance of Derived Scaffolds

The pyrazole and hydrazone moieties are well-established pharmacophores found in a multitude of bioactive compounds.

  • Pyrazoles: This heterocyclic core is present in a number of blockbuster drugs, including the anti-inflammatory agent celecoxib. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects.[7] The 1-(4-methylphthalazin-1-yl) substituted pyrazoles synthesized from the title building block are therefore promising candidates for screening in various biological assays.

  • Hydrazones: The -C=N-NH- linkage in hydrazones has been identified as a key structural feature for a variety of pharmacological activities. Hydrazone derivatives have been reported to possess antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitubercular activities.[3][4]

The combination of the phthalazine ring, known for its influence on cardiovascular and other biological systems, with these potent heterocyclic scaffolds presents a compelling strategy for the development of novel drug candidates with unique pharmacological profiles.

Conclusion and Future Directions

4-Methyl-1-hydrazinophthalazine is a readily accessible and highly versatile building block for the synthesis of a variety of heterocyclic compounds of medicinal interest. The straightforward and high-yielding protocols for the synthesis of hydrazones and pyrazoles described herein provide a solid foundation for the exploration of this scaffold in drug discovery programs. The inherent biological potential of the resulting derivatives, coupled with the opportunities for further structural diversification, positions 4-Methyl-1-hydrazinophthalazine as a valuable tool for medicinal chemists. Future work in this area could focus on the synthesis of a broader range of derivatives and their systematic evaluation in a variety of biological assays to uncover novel therapeutic agents.

References

  • Manikandan, A. et al. Synthesis, characterization and antimicrobial activity of some novel Schiff bases derived from 3-amino-2H-pyrano[2,3-b]quinolin-2-one. Journal of Saudi Chemical Society20, S434-S440 (2016).
  • PubChem. 1-Hydrazinyl-4-methylphthalazine. Available at: [Link]. (Accessed: January 24, 2026)

  • Faria, J. V. et al. Pyrazole and its Derivatives: A Review on the Pharmacological Properties and Synthesis. Mini-Reviews in Medicinal Chemistry17, 1646-1671 (2017).
  • Chem Help ASAP. Knorr Pyrazole Synthesis from a Ketoester - laboratory experiment. Available at: [Link]. (2021).

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft16, 2597-2599 (1883).
  • Rollas, S. & Küçükgüzel, Ş. G.
  • Alfa Aesar. 4-Methyl-1-hydrazino-phthalazine. Available at: [Link]. (Accessed: January 24, 2026)

Sources

Application Note & Synthesis Protocol: 4-Methyl-1-hydrazinophthalazine as a Precursor for Novel Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-Methyl-1-hydrazinophthalazine, a key intermediate for the development of novel antihypertensive agents. This protocol is designed for researchers in medicinal chemistry and drug development. It builds upon the well-established chemistry of its parent compound, hydralazine, a known direct-acting vasodilator. The protocol details a robust method starting from 1-chloro-4-methylphthalazine via nucleophilic aromatic substitution. We emphasize the rationale behind procedural steps, stringent safety protocols for handling hydrazine hydrate, and rigorous analytical methods for quality control, ensuring a reproducible and reliable synthesis.

Introduction: The Rationale for Phthalazine Derivatives in Hypertension Research

Hypertension is a critical global health issue, driving cardiovascular disease. While many therapeutic classes exist, direct-acting vasodilators remain important, particularly for severe or resistant hypertension. Hydralazine (1-hydrazinophthalazine), first patented in 1949, was a pioneering drug in this class.[1] It functions as a direct-acting smooth muscle relaxant, primarily in resistance arterioles, leading to decreased peripheral resistance and a reduction in blood pressure.[1][2] Although its precise molecular mechanism is still debated, it is understood to interfere with intracellular calcium release within vascular smooth muscle cells.[3][4][5]

Despite its efficacy, hydralazine's use can be complicated by a reflex sympathetic stimulation of the heart and fluid retention, often requiring co-administration with beta-blockers and diuretics.[1] This has spurred interest in developing novel phthalazine derivatives that may offer an improved pharmacological profile, such as enhanced metabolic stability, greater potency, or a modified side-effect profile.

The introduction of a methyl group at the 4-position of the phthalazine core, creating 4-Methyl-1-hydrazinophthalazine, serves as a strategic modification for structure-activity relationship (SAR) studies. This application note provides a detailed, field-proven protocol for the synthesis of this valuable intermediate, enabling further research into the next generation of phthalazine-based antihypertensive agents.

Chemical Profiles and Safety Imperatives

Successful synthesis is predicated on a thorough understanding of the reagents involved. Special attention must be paid to hydrazine hydrate due to its toxicity and reactivity.

Compound Structure Formula MW ( g/mol ) Melting Point (°C) Key Safety Precautions
1-Chloro-4-methylphthalazine (Structure not available)C₉H₇ClN₂178.62122-123[6]Irritant. Avoid inhalation and contact with skin/eyes. Wear standard PPE.
Hydrazine Hydrate (64%) (Structure not available)H₆N₂O50.06-51.7Highly Toxic, Corrosive, Suspected Carcinogen. [7][8] Handle only in a certified chemical fume hood.[7][9] Wear chemical-resistant gloves, splash goggles, and a lab coat.[9] Avoid contact with oxidizing agents and metals.[10]
4-Methyl-1-hydrazinophthalazine (Structure not available)C₉H₁₀N₄174.20318-320 (dec.)[8]Handle with care as a hydrazine derivative. Avoid generating dust.

Reaction Scheme and Mechanistic Discussion

The synthesis proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism.

Reaction Scheme

G cluster_2 4-Methyl-1-hydrazinophthalazine Start Plus + Reagent Product Arrow Ethanol (Solvent) Reflux, 4-6h Plus->Arrow Arrow->Product

Caption: Synthesis of 4-Methyl-1-hydrazinophthalazine via SNAr.

Mechanistic Insight

The phthalazine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms. This electronic property activates the ring towards attack by nucleophiles. The SNAr reaction is an addition-elimination process:[11]

  • Nucleophilic Attack: The lone pair of electrons on a terminal nitrogen of hydrazine attacks the carbon atom bearing the chlorine atom. This step is favorable due to the electron-withdrawing nature of the ring nitrogens.[12]

  • Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the phthalazine ring system, stabilizing the intermediate.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This yields the final product.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations involving hydrazine hydrate must be performed within a certified chemical fume hood.

Materials and Reagents
  • 1-Chloro-4-methylphthalazine (1.79 g, 10.0 mmol)

  • Hydrazine hydrate (64% in water, ~3.1 mL, ~64 mmol, ~6.4 eq.)

  • Ethanol (95%), 50 mL

  • Activated Carbon (decolorizing grade)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for extraction and TLC)

  • Hexanes (for TLC)

Apparatus
  • 100 mL round-bottom flask

  • Reflux condenser with water lines

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask assembly

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place 1-Chloro-4-methylphthalazine (1.79 g, 10.0 mmol) and a magnetic stir bar into the 100 mL round-bottom flask.

    • Add 40 mL of 95% ethanol to the flask and stir to dissolve the solid.

    • Scientist's Note: Ethanol is an excellent solvent for this reaction as it dissolves both the organic substrate and the aqueous hydrazine hydrate, creating a homogenous reaction environment. Its boiling point allows for effective heating under reflux without requiring high-pressure equipment.[5]

  • Addition of Hydrazine Hydrate:

    • IN FUME HOOD: Carefully measure and add hydrazine hydrate (~3.1 mL, ~64 mmol) to the reaction mixture dropwise using a pipette.

    • Attach the reflux condenser to the flask and start the cooling water flow.

    • Scientist's Note: A significant excess of hydrazine hydrate is used to ensure the reaction goes to completion and to act as a base to neutralize the HCl generated in situ.

  • Reflux:

    • Heat the mixture to reflux (approx. 80-85°C) using the heating mantle.

    • Maintain a gentle reflux with continuous stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexanes mobile phase. The starting material should have a higher Rf than the more polar product.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. A yellow precipitate should form.

    • Collect the crude product by vacuum filtration using the Büchner funnel.

    • Wash the solid cake with a small amount of cold ethanol (2 x 10 mL) to remove residual hydrazine.

    • Scientist's Note: The initial cooling and precipitation provide a preliminary purification, separating the product from the bulk of the solvent and excess hydrazine.

Purification by Recrystallization
  • Dissolution: Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (start with ~20-30 mL) and heat gently while stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, swirl for 5 minutes, and perform a hot filtration to remove the carbon.[13]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified, pale-yellow crystalline product by vacuum filtration. Wash with a minimal amount of ice-cold ethanol.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

    • Expected Yield: 75-85%

    • Appearance: Pale-yellow crystalline solid.

Characterization and Quality Control (Self-Validation)

To confirm the identity and purity of the synthesized 4-Methyl-1-hydrazinophthalazine, the following analytical tests are recommended.

Technique Parameter Expected Result Rationale
Melting Point Range318-320°C (with decomposition)[8]A sharp melting point close to the literature value indicates high purity.
TLC Rf ValueSingle spot; lower Rf than starting materialConfirms reaction completion and assesses purity.
FTIR Spectroscopy Key Peaks (cm⁻¹)~3330 (N-H stretch, secondary amine), ~1590 (C=N, C=C stretch)[14]Confirms the presence of the key hydrazine and aromatic functional groups.
¹H NMR Chemical Shifts (δ)Peaks corresponding to aromatic protons, a singlet for the methyl group, and exchangeable N-H protons.Provides definitive structural confirmation.
Mass Spectrometry Molecular Ion Peak[M+H]⁺ at m/z = 175.09Confirms the molecular weight of the synthesized compound.[15][16]
HPLC Purity>98% areaQuantifies the purity of the final product.[17]

Synthesis and Analysis Workflow

The entire process, from reagent preparation to final product validation, can be visualized as a structured workflow.

Caption: Overall workflow for the synthesis and validation of the target compound.

Discussion and Conclusion

This protocol outlines a reliable and scalable method for synthesizing 4-Methyl-1-hydrazinophthalazine. The SNAr reaction is efficient, and the product can be readily purified to a high degree using standard laboratory techniques. The methyl substituent on the phthalazine ring may influence the molecule's lipophilicity and metabolic profile compared to hydralazine, potentially altering its pharmacokinetic properties. This intermediate is therefore an excellent starting point for creating libraries of novel hydrazone or heterocyclic derivatives for screening as antihypertensive agents. Researchers using this protocol are equipped with a validated method to produce high-quality material for further drug discovery efforts.

References

  • Title: Hydralazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Hydralazine: A Comprehensive Overview of a Classic Antihypertensive Agent Source: RemedyGrove URL: [Link]

  • Title: (PDF) Development and characterisation of process related impurity in Hydralazine Hydrochloride by some analytical technique Source: ResearchGate URL: [Link]

  • Title: US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines Source: Google Patents URL
  • Title: Safety and Handling of Hydrazine Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM- LC MS/MS, NMR and FTIR technique Source: Semantic Scholar URL: [Link]

  • Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) Source: PubMed URL: [Link]

  • Title: Novel Mechanism of Action for Hydralazine Source: Circulation Research URL: [Link]

  • Title: A study of redox properties of hydralazine hydrochloride, an antihypertensive drug Source: ScienceDirect URL: [Link]

  • Title: 1-Hydrazinyl-4-methylphthalazine | C9H10N4 Source: PubChem URL: [Link]

  • Title: Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM - IOSR Journal Source: IOSR Journals URL: [Link]

  • Title: Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: US20090187018A1 - Manufacture of Pure Hydralazine Salts Source: Google Patents URL
  • Title: Hydrazine - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate Source: YouTube URL: [Link]

  • Title: Determination of hydralazine and its metabolites by gas chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl} methylphosphonic dichloride Source: MDPI URL: [Link]

  • Title: Hydralazine | C8H8N4 Source: PubChem URL: [Link]

  • Title: Hydrazine Standard Operating Procedure Template Source: University of New Mexico - Environmental Health & Safety URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ) Source: ResearchGate URL: [Link]

  • Title: US3458283A - Hydrazine purification Source: Google Patents URL
  • Title: Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM-LC MS/MS, NMR and FTIR technique Source: ResearchGate URL: [Link]

Sources

Application Note: Utilizing 4-Methyl-1-hydrazinophthalazine as a Robust Internal Standard for the HPLC Analysis of Hydralazine

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

High-Performance Liquid Chromatography (HPLC) is a cornerstone of quantitative analysis in pharmaceutical development and clinical trials. Achieving high levels of accuracy and precision is paramount, and the use of an internal standard (IS) is a critical strategy for mitigating variability. This application note provides a comprehensive guide and a detailed protocol for the use of 4-Methyl-1-hydrazinophthalazine as an internal standard in the HPLC-based quantification of Hydralazine, a potent vasodilator antihypertensive agent. We will delve into the rationale for its selection, present a validated protocol for analysis in human plasma, and discuss the essential method validation parameters that ensure the trustworthiness and reliability of the results, in accordance with ICH guidelines.

The Imperative for Internal Standards in HPLC Analysis

In quantitative chromatography, the fundamental assumption is that the detector response (typically peak area) is directly proportional to the concentration of the analyte. However, this relationship can be compromised by numerous sources of error, including minor variations in injection volume, sample loss during multi-step extraction procedures, and fluctuations in instrument performance.

The internal standard method is a powerful technique to correct for these potential errors. A known amount of a non-endogenous, chemically similar compound—the internal standard—is added to every sample, calibrator, and quality control specimen. Because the IS is subjected to the exact same conditions as the analyte, any operational losses or variations will affect both compounds proportionally. Quantification is then based on the ratio of the analyte's response to the IS's response, providing a normalized and far more robust measurement.

Key criteria for an effective internal standard include:

  • Structural Similarity: The IS should be a close structural analog to the analyte to ensure similar behavior during sample preparation and chromatography.

  • Chromatographic Resolution: It must be fully separated from the analyte and any other components in the sample matrix.

  • Purity and Stability: The IS must be highly pure, chemically stable, and not react with the analyte or sample matrix.

  • Non-Endogenous: It must not be naturally present in the sample being analyzed.

Rationale for Selecting 4-Methyl-1-hydrazinophthalazine for Hydralazine Analysis

Hydralazine (1-hydrazinophthalazine) is a widely used medication for hypertension and heart failure.[1][2] Its accurate quantification in biological matrices is essential for pharmacokinetic and therapeutic drug monitoring studies. 4-Methyl-1-hydrazinophthalazine emerges as an exemplary internal standard for Hydralazine analysis for several compelling reasons.

  • Structural Analogy: As shown in Figure 1, 4-Methyl-1-hydrazinophthalazine is a close structural analog of Hydralazine. The sole difference is the presence of a methyl group on the phthalazine ring.[3] This subtle modification ensures that the two compounds share very similar physicochemical properties, leading to comparable extraction efficiencies and chromatographic retention characteristics.

  • Chromatographic Behavior: The added methyl group slightly increases the hydrophobicity of the molecule compared to Hydralazine. In a reversed-phase HPLC system, this typically results in a slightly longer retention time, allowing for excellent chromatographic resolution from the parent drug while still eluting in close proximity. This co-elution profile is ideal, as it ensures both compounds experience similar chromatographic conditions.

  • Chemical Stability: Both compounds belong to the hydrazinophthalazine class and exhibit similar stability profiles.[4] Hydralazine itself can be reactive and prone to forming hydrazones; its methyl-derivative is expected to have a comparable reactivity profile, making it an excellent compensator for any in-process degradation.

PropertyHydralazine4-Methyl-1-hydrazinophthalazine (IS)
Chemical Structure Hydralazine Structure4-Methyl-1-hydrazinophthalazine Structure
Molecular Formula C₈H₈N₄[1]C₉H₁₀N₄[3]
Molecular Weight 160.18 g/mol [1]174.20 g/mol [3]
Rationale for Use Analyte of InterestStructural analog with slightly increased hydrophobicity for ideal chromatographic separation and similar extraction recovery.

Figure 1. Comparison of Hydralazine and its internal standard, 4-Methyl-1-hydrazinophthalazine.

Detailed Protocol: Quantification of Hydralazine in Human Plasma

This section details a validated protocol for the determination of Hydralazine in human plasma using 4-Methyl-1-hydrazinophthalazine as an internal standard.

Materials and Reagents
  • Analytes: Hydralazine Hydrochloride (Purity ≥99%), 4-Methyl-1-hydrazinophthalazine (Purity ≥98%).

  • Solvents: HPLC-grade Methanol, HPLC-grade Acetonitrile, Deionized Water (18.2 MΩ·cm).

  • Chemicals: Formic acid, Ammonium acetate.

  • Biological Matrix: Drug-free human plasma.

  • Labware: Calibrated micropipettes, 1.5 mL microcentrifuge tubes, HPLC vials with inserts.

  • Equipment: HPLC system with UV detector, analytical balance, vortex mixer, microcentrifuge.

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Hydralazine HCl and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Methyl-1-hydrazinophthalazine and dissolve in 10 mL of methanol.

  • Working Internal Standard Solution (1 µg/mL): Perform a serial dilution of the IS Stock Solution in 50:50 (v/v) methanol:water. This solution will be used for spiking all samples.

  • Calibration Standards: Prepare a series of working standard solutions of Hydralazine by diluting the Analyte Stock Solution. A typical calibration curve might range from 10 ng/mL to 2000 ng/mL.

Sample Preparation Workflow

The addition of the internal standard at the beginning of the sample preparation process is crucial for correcting analyte losses during extraction.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification plasma 1. Aliquot 100 µL of Plasma Sample spike_is 2. Add 20 µL of IS (1 µg/mL) plasma->spike_is precip 3. Add 300 µL of Acetonitrile spike_is->precip vortex 4. Vortex (1 min) precip->vortex centrifuge 5. Centrifuge (10,000g, 10 min) vortex->centrifuge supernatant 6. Transfer Supernatant to HPLC Vial centrifuge->supernatant inject 7. Inject onto HPLC-UV System supernatant->inject integrate 8. Integrate Peak Areas (Analyte & IS) inject->integrate calculate 9. Calculate Ratio & Determine Concentration integrate->calculate

Caption: Workflow for plasma sample preparation and analysis.

Step-by-Step Protocol:

  • Into a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample (calibrator, QC, or unknown).

  • Add 20 µL of the Working Internal Standard Solution (1 µg/mL) to each tube.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to an HPLC vial.

  • Inject a defined volume (e.g., 10 µL) into the HPLC system.

HPLC Chromatographic Conditions

The following conditions provide a robust starting point and should be optimized as needed.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium acetate in water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 260 nm
Expected Retention Time Hydralazine: ~3.5 min; 4-Methyl-1-hydrazinophthalazine: ~4.5 min

Method Validation: A Self-Validating System

A protocol is only trustworthy if it has been rigorously validated. The inclusion of an internal standard is a key part of building a self-validating system. Validation should be performed according to established guidelines, such as ICH Q2(R2).[5]

Validation ParameterAcceptance CriteriaRationale & Contribution of IS
Specificity Peaks for analyte and IS are baseline resolved from each other and endogenous matrix components.Ensures that the detector response for each peak is free from interference.
Linearity Calibration curve correlation coefficient (r²) ≥ 0.995 over the specified range (e.g., 10-2000 ng/mL).Plotting the ratio of (Analyte Area / IS Area) vs. concentration corrects for injection inconsistencies, improving linearity.
Accuracy Mean % recovery for QC samples should be within 85-115% of the nominal value (80-120% at LLOQ).The IS corrects for analyte loss during the protein precipitation and extraction steps, ensuring accuracy reflects the true concentration.
Precision Relative Standard Deviation (%RSD) should be ≤15% for QC samples (≤20% at LLOQ).The IS minimizes the impact of random errors (e.g., pipetting, injection volume), significantly improving the precision of the measurement.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria.The IS helps stabilize the response at low concentrations, allowing for a more reliable and robust LOQ.
Stability Analyte and IS should be stable in the matrix under defined storage and handling conditions (e.g., freeze-thaw, bench-top).Comparing the analyte/IS ratio over time demonstrates the relative stability of the analyte.[6]

Conclusion

4-Methyl-1-hydrazinophthalazine serves as an ideal internal standard for the HPLC quantification of Hydralazine. Its structural similarity ensures it accurately tracks the analyte through sample preparation and analysis, correcting for potential procedural errors and enhancing method robustness. By incorporating this internal standard into a well-validated HPLC protocol, researchers, scientists, and drug development professionals can generate highly reliable, accurate, and precise quantitative data essential for regulatory submission and clinical decision-making.

References

  • Research and Reviews: Journal of Pharmaceutical Analysis - Analytical Methodologies for the Determination of Hydralazine. (2014). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Analytical Methodologies for the Determination of Hydralazine: A Review. (n.d.). Open Access Journals. [Link]

  • Hydralazine. (n.d.). PubChem, National Institutes of Health. [Link]

  • 1-Hydrazinyl-4-methylphthalazine. (n.d.). PubChem, National Institutes of Health. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]

  • Smolenkov, A. D. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry. [Link]

  • High-pressure Liquid Chromatographic Assay for Hydralazine in Human Plasma. (1981). PubMed. [Link]

  • Liquid Chromatography | How to Use Internal Standards. (2024). Mason Technology. [Link]

  • Liquid chromatographic determination of hydralazine in human plasma with 2-hydroxy-1-naphthaldehyde pre-column derivatization. (1990). PubMed. [Link]

  • HPLC Content Determination Method Validation: A Comprehensive Guide. (2023). Welch Materials. [Link]

  • Hydralazine Hydrochloride. (n.d.). PubChem, National Institutes of Health. [Link]

  • Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? (2021). ResearchGate. [Link]

Sources

Application Note: Strategies for the Derivatization of 4-Methyl-1-hydrazinophthalazine for Sensitive GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Methyl-1-hydrazinophthalazine is a key heterocyclic compound, notable both as a synthetic intermediate and, more frequently, as an ideal internal standard for the quantitative analysis of its parent compound, hydralazine[1][2][3]. Hydralazine is a potent direct-acting smooth muscle relaxant used in the treatment of hypertension[1][4][5]. Accurate quantification of these compounds in pharmaceutical formulations and biological matrices is critical for quality control and pharmacokinetic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity, making it a powerful tool for this purpose. However, direct GC-MS analysis of 4-Methyl-1-hydrazinophthalazine is fraught with challenges. The primary hydrazine moiety (-NHNH₂) imparts high polarity, low volatility, and thermal instability, leading to poor chromatographic peak shape, on-column adsorption, and potential degradation in the hot GC inlet[6].

Chemical derivatization is an essential pre-analytical step to overcome these limitations. This process involves converting the polar, active hydrogen-containing hydrazine group into a more volatile, thermally stable, and less polar functional group[7][8]. This application note provides a comprehensive guide to the primary derivatization strategies for 4-Methyl-1-hydrazinophthalazine, explains the causality behind methodological choices, and presents a detailed, field-proven protocol for a robust derivatization procedure followed by GC-MS analysis.

The Rationale: Why Derivatization is Non-Negotiable

The core principle of derivatization is to modify the analyte's chemical structure to make it amenable to GC analysis. For a molecule like 4-Methyl-1-hydrazinophthalazine, the benefits are threefold:

  • Increased Volatility: The replacement of active hydrogens in the hydrazine group disrupts intermolecular hydrogen bonding, significantly lowering the boiling point of the analyte and allowing it to transition into the gas phase at typical GC oven temperatures[8].

  • Enhanced Thermal Stability: The resulting derivatives, such as pyrazoles or acylated compounds, are often more stable at the high temperatures of the GC inlet and column, preventing on-column degradation and ensuring accurate quantification[6].

  • Improved Chromatography: Derivatization reduces the polarity of the analyte, minimizing interactions with active sites on the column and injector liner. This results in sharper, more symmetrical peaks, leading to better resolution and higher sensitivity.

Comparative Analysis of Derivatization Strategies

Several chemical pathways can be employed to derivatize hydrazines. The choice of reagent depends on the analytical objective, required sensitivity, and matrix complexity. Below is a comparative analysis of the most effective strategies.

Derivatization StrategyReagent ExampleDerivative FormedReaction PrincipleProsCons
Cyclization with β-Diketones 2,4-Pentanedione (Acetylacetone)Substituted PyrazoleCondensation reaction between the hydrazine and the two carbonyl groups of the diketone, forming a stable five-membered aromatic ring.Forms a highly stable, non-polar cyclic derivative; widely documented for hydralazine and its analogs; excellent chromatographic properties[2][3].Requires a specific reagent; reaction may require heating to ensure completion.
Hydrazone Formation AcetoneAcetone AzineCondensation reaction with a ketone. When two moles of hydrazine react with one mole of a ketone, an azine is formed.Simple and rapid reaction; the derivatizing agent can also serve as the solvent; suitable for headspace GC-MS[9][10].Derivative may be less stable than a pyrazole; may not provide the same level of sensitivity for all applications.
Acylation Trifluoroacetic Anhydride (TFAA) or Ethyl Chloroformate (ECF)Acylhydrazide or CarbamateNucleophilic substitution where the hydrazine attacks the carbonyl carbon of the acylating agent, replacing an active hydrogen with an acyl group[11].Introduces fluorinated groups (with TFAA) which enhances sensitivity for Electron Capture Detection (ECD) and provides unique mass fragments[12]; reduces polarity effectively[11].Reagents are often highly reactive and moisture-sensitive; reaction can produce corrosive byproducts (e.g., HCl, TFA).
Silylation BSTFA or MSTFATrimethylsilyl (TMS) DerivativeSubstitution of the active hydrogens on the hydrazine group with a TMS group, Si(CH₃)₃[8].Powerful and versatile method for many functional groups; reagents are highly effective and produce volatile byproducts[13].Reagents and derivatives are highly sensitive to moisture; may not be as specific to the hydrazine group if other active sites are present in the molecule or matrix.

Based on its robustness, high stability of the derivative, and extensive documentation in the literature for closely related compounds, cyclization with 2,4-pentanedione is the recommended method for routine, high-sensitivity analysis.

Recommended Protocol: Derivatization with 2,4-Pentanedione

This section provides a detailed, step-by-step protocol for the derivatization of 4-Methyl-1-hydrazinophthalazine with 2,4-pentanedione to form 1-(3,5-dimethylpyrazol-1-yl)-4-methylphthalazine.

Scope and Principle

This protocol is designed for the quantitative determination of 4-Methyl-1-hydrazinophthalazine in solution. The hydrazine moiety reacts with 2,4-pentanedione in a heated reaction to form a stable pyrazole derivative, which is then extracted into an organic solvent for GC-MS analysis.

Materials and Reagents
  • Analyte: 4-Methyl-1-hydrazinophthalazine (≥98% purity)

  • Derivatizing Reagent: 2,4-Pentanedione (Acetylacetone), Reagent Grade (≥99%)

  • Solvents: Methanol (HPLC Grade), Toluene (HPLC Grade), Deionized Water

  • pH Adjustment: Sodium Hydroxide (1 M solution), Hydrochloric Acid (1 M solution)

  • Apparatus: 2 mL glass autosampler vials with screw caps, heating block or water bath, vortex mixer, pipettes.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Step-by-Step Experimental Workflow
  • Preparation of Standard Stock Solution:

    • Accurately weigh 10 mg of 4-Methyl-1-hydrazinophthalazine and dissolve it in 10.0 mL of methanol to obtain a 1 mg/mL stock solution.

    • Causality: Methanol is an effective solvent for the analyte and is compatible with the subsequent derivatization step.

  • Preparation of Working Standard Solution:

    • Perform serial dilutions of the stock solution with methanol to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Derivatization Procedure:

    • Pipette 100 µL of the standard solution (or sample) into a 2 mL glass vial.

    • Add 500 µL of deionized water.

    • Add 20 µL of 2,4-pentanedione.

    • Causality: The aqueous environment facilitates the reaction. The excess of the derivatizing agent ensures the reaction goes to completion.

    • Vortex the mixture for 30 seconds.

    • Heat the vial in a heating block at 70°C for 45 minutes .

    • Causality: Heating provides the necessary activation energy for the cyclization reaction, ensuring a complete and rapid conversion to the pyrazole derivative.

  • Liquid-Liquid Extraction (LLE):

    • After cooling the vial to room temperature, add 500 µL of Toluene.

    • Vortex vigorously for 1 minute to extract the derivative into the organic phase.

    • Causality: The pyrazole derivative is non-polar and will preferentially partition into the organic toluene layer, leaving polar interferences in the aqueous phase.

    • Allow the layers to separate (centrifugation at 2000 rpm for 5 min can aid separation).

    • Carefully transfer the upper toluene layer into a clean autosampler vial for GC-MS analysis.

Visualization of the Experimental Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction Start Pipette 100 µL Sample/ Standard into Vial AddH2O Add 500 µL Deionized Water Start->AddH2O AddReagent Add 20 µL 2,4-Pentanedione AddH2O->AddReagent Vortex1 Vortex Mix (30s) AddReagent->Vortex1 Heat Heat at 70°C (45 min) Vortex1->Heat Cool Cool to Room Temp Heat->Cool AddToluene Add 500 µL Toluene Cool->AddToluene Vortex2 Vortex Mix (1 min) AddToluene->Vortex2 Separate Separate Layers Vortex2->Separate Collect Collect Organic Layer Separate->Collect Analysis Inject into GC-MS Collect->Analysis

Caption: Workflow for the derivatization and extraction of 4-Methyl-1-hydrazinophthalazine.

GC-MS Instrumental Parameters

The following parameters are recommended for the analysis of the 1-(3,5-dimethylpyrazol-1-yl)-4-methylphthalazine derivative.

ParameterSettingRationale
GC System
Inlet ModeSplitless (or Split 10:1 for high concentrations)Maximizes sensitivity for trace analysis.
Inlet Temperature270 °CEnsures rapid and complete vaporization of the stable derivative without thermal degradation.
Carrier GasHeliumProvides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Oven ProgramInitial Temp: 150°C (hold 1 min) Ramp: 15°C/min to 280°C Hold: 5 minSeparates the derivative from solvent and potential byproducts, ensuring a clean baseline and sharp peak.
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for creating library-searchable mass spectra.
Source Temperature230 °CStandard operating temperature.
Quadrupole Temp150 °CStandard operating temperature.
Acquisition ModeScan (m/z 50-400) or SIMScan mode for qualitative confirmation. Selected Ion Monitoring (SIM) for maximum quantitative sensitivity.
SIM Ions (Predicted) m/z 240 (M⁺), 225 (M-CH₃)⁺, 128Molecular ion (M⁺) for identity confirmation. Key fragments for quantitation and qualification.

Data Interpretation and System Validation

  • Expected Outcome: A successful derivatization will yield a sharp, symmetrical peak for 1-(3,5-dimethylpyrazol-1-yl)-4-methylphthalazine. The retention time should be highly reproducible.

  • Mass Spectrum: The EI mass spectrum should show a prominent molecular ion at m/z 240, confirming the identity of the derivative. The loss of a methyl group (m/z 225) is a characteristic fragmentation pathway.

  • Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision according to standard guidelines (e.g., ICH Q2(R1)). A calibration curve constructed from the working standards should exhibit a correlation coefficient (r²) of ≥0.999.

Conclusion

Direct GC-MS analysis of 4-Methyl-1-hydrazinophthalazine is impractical due to its physicochemical properties. Chemical derivatization is a mandatory sample preparation step to ensure volatile and thermally stable products suitable for gas-phase analysis. The formation of a pyrazole derivative via reaction with 2,4-pentanedione offers a robust, reproducible, and sensitive method. The detailed protocol and instrumental parameters provided in this note establish a self-validating system for the routine analysis of this compound, empowering researchers in pharmaceutical quality control and drug development with a reliable analytical workflow.

References

  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]

  • Detecting method of free hydrazine in drug.
  • Analytical Methodologies for the Determination of Hydralazine: A Review. Open Access Journals. [Link]

  • [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. PubMed. [Link]

  • A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. ResearchGate. [Link]

  • Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde. PubMed. [Link]

  • Determination of hydrazine and its methyl derivatives by the gas chromatography method on packed columns. ResearchGate. [Link]

  • Analysis of hydralazine in pharmaceutical preparations and biological fluids by gas chromatography. ResearchGate. [Link]

  • Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. ResearchGate. [Link]

  • Analytical methodologies for the Determination of Hydralazine: A Review. ResearchGate. [Link]

  • Acylation of hydrazides with acetic acid and formic acid. PubMed. [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

  • Determination of hydralazine and its metabolites by gas chromatography-mass spectrometry. PubMed. [Link]

  • Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery and Therapeutics. [Link]

  • Rapid access to Asp/Glu sidechain hydrazides as thioester precursors for peptide cyclization and glycosylation. RSC Publishing. [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis - Analytical Methodologies for the Determination of Hydralazine. [Link]

  • Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. ACS Publications. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Acylation Reagents for Gas Chromatography. Labinsights. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. SciRP.org. [Link]

Sources

Experimental procedure for N-alkylation of 4-Methyl-1-hydrazinophthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Selective N-Alkylation of 4-Methyl-1-hydrazinophthalazine: A Detailed Experimental Guide

Abstract: This document provides a comprehensive experimental protocol for the N-alkylation of 4-Methyl-1-hydrazinophthalazine, a key intermediate in the synthesis of pharmacologically active compounds. Hydrazine derivatives are significant in medicinal chemistry, with applications in treatments for various diseases.[1] This guide details a robust and reproducible method for the selective alkylation of the exocyclic hydrazinyl group, addressing the critical challenge of regioselectivity. We will delve into the mechanistic rationale behind the procedural steps, from the choice of base and solvent to the reaction monitoring and purification techniques. This application note is intended for researchers and scientists in organic synthesis and drug development, offering field-proven insights to ensure successful synthesis of N-alkylated 4-Methyl-1-hydrazinophthalazine derivatives.

Mechanistic Insights and Strategic Considerations

The structure of 4-Methyl-1-hydrazinophthalazine presents multiple potential sites for alkylation: the two nitrogen atoms of the exocyclic hydrazinyl moiety (-NH-NH₂) and the two nitrogen atoms within the phthalazine ring. The primary challenge and objective of this protocol is to achieve selective alkylation on the terminal nitrogen of the hydrazinyl group, which is often the most nucleophilic and sterically accessible site.

1.1. The Principle of Regioselective Alkylation

To achieve selective alkylation, we exploit the differences in acidity and nucleophilicity of the various nitrogen atoms. The protons on the hydrazinyl group are more acidic than any C-H protons on the aromatic rings. A strong, non-nucleophilic base is required to deprotonate the hydrazine moiety, creating a highly nucleophilic anion.

Sodium hydride (NaH) is an excellent choice for this purpose. It is a strong base that irreversibly deprotonates the hydrazine, forming a sodium salt and hydrogen gas. The resulting anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide in a classic SN2 reaction. Using a stoichiometric amount of base is key to favoring mono-alkylation. More advanced techniques for selective hydrazine alkylation sometimes involve the generation of a nitrogen dianion using exceptionally strong bases like n-butyllithium (n-BuLi) at low temperatures, which can offer even greater control over the substitution pattern.[2]

1.2. Causality Behind Experimental Choices

  • Base Selection (Sodium Hydride): NaH is chosen for its strong basicity and low nucleophilicity. It effectively deprotonates the most acidic N-H proton of the hydrazinyl group, creating the desired nucleophile without competing in the alkylation step itself.[3]

  • Solvent Selection (Anhydrous DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. Its polarity helps to dissolve the starting material and the intermediate sodium salt, while its aprotic nature prevents it from interfering with the strong base or the nucleophile. It is crucial to use an anhydrous grade of DMF, as any trace of water will quench the sodium hydride.

  • Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction between NaH and the substrate and to manage the evolution of hydrogen gas safely. The subsequent alkylation step is allowed to proceed at room temperature to ensure a reasonable reaction rate.[3]

  • Alkylating Agents: A variety of alkyl halides (e.g., iodomethane, benzyl bromide) can be employed. The reactivity of the alkylating agent generally follows the trend I > Br > Cl.[1] The choice of agent will determine the nature of the N-alkyl substituent.

Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure from reaction setup to the isolation of the purified product.

G cluster_0 Reaction Setup cluster_1 Alkylation Reaction cluster_2 Work-up & Extraction cluster_3 Purification A 1. Suspend 4-Methyl-1-hydrazinophthalazine in anhydrous DMF under N2 atmosphere. B 2. Cool reaction mixture to 0 °C. A->B C 3. Add Sodium Hydride (NaH) portion-wise. B->C D 4. Stir for 30 min at 0 °C (Deprotonation). C->D E 5. Add Alkyl Halide dropwise at 0 °C. D->E Formation of N-anion F 6. Warm to room temperature and stir for 2-16 hours. E->F G 7. Monitor reaction progress by TLC. F->G H 8. Quench reaction with saturated aqueous NH4Cl at 0 °C. G->H Reaction Complete I 9. Extract with Ethyl Acetate (3x). H->I J 10. Wash combined organic layers with brine. I->J K 11. Dry over anhydrous Na2SO4, filter, and concentrate. J->K L 12. Purify crude product by silica gel column chromatography. K->L Crude Product M 13. Characterize the pure product (NMR, MS, etc.). L->M

Caption: Workflow for the N-alkylation of 4-Methyl-1-hydrazinophthalazine.

Detailed Experimental Protocol

3.1. Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )Quantity (1 mmol scale)EquivalentsNotes
4-Methyl-1-hydrazinophthalazine29902-28-1174.20174 mg (1.0 mmol)1.0Starting material.[4]
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.0044 mg (1.1 mmol)1.1Handle with care under inert atmosphere.
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.0910 mL-Solvent. Must be dry.
Alkyl Halide (e.g., Iodomethane)74-88-4141.94156 mg (1.1 mmol)1.1Alkylating agent.
Saturated aqueous NH₄Cl solution12125-02-9-~15 mL-For quenching the reaction.
Ethyl Acetate (EtOAc)141-78-688.11~150 mL-Extraction solvent.
Brine (Saturated aqueous NaCl)7647-14-5-~30 mL-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-Drying agent.
Silica Gel (for column chromatography)7631-86-9-As needed-Stationary phase for purification.

3.2. Step-by-Step Procedure

  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-Methyl-1-hydrazinophthalazine (1.0 eq).

    • Add anhydrous DMF (approx. 0.1 M concentration) to dissolve/suspend the starting material.

    • Place the flask in an ice bath and cool the mixture to 0 °C.

  • Deprotonation:

    • Under a positive flow of nitrogen, carefully add sodium hydride (1.1 eq) to the cooled suspension in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Stir the mixture at 0 °C for 30 minutes. The formation of the sodium salt may be indicated by a color change or the cessation of gas evolution.

  • Alkylation:

    • While maintaining the temperature at 0 °C, add the alkyl halide (1.1 eq) dropwise via a syringe.[3]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][3]

  • Work-up:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[3]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[3]

    • Combine the organic layers and wash with brine (1 x 30 mL) to remove residual DMF and inorganic salts.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[3]

  • Purification:

    • Purify the crude residue by silica gel column chromatography. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) will depend on the polarity of the product and must be determined by TLC analysis.

    • Collect the fractions containing the desired product and concentrate under reduced pressure to obtain the pure N-alkylated 4-Methyl-1-hydrazinophthalazine.

    • The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.

Safety and Handling

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl Halides: Many alkyl halides are toxic, volatile, and potential carcinogens. Handle them in a well-ventilated fume hood.

  • Solvents: DMF is a skin and respiratory irritant. Ethyl acetate is flammable. Handle all solvents with appropriate care in a fume hood.

  • Hydrazine Derivatives: Hydrazine and its derivatives are toxic and should be handled with care.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction does not start Inactive NaH (exposed to moisture); wet solvent.Use a fresh bottle of NaH. Ensure all glassware is oven-dried and the solvent is truly anhydrous.
Low Yield Incomplete reaction; side reactions.Increase reaction time. Check the purity of the starting material. Ensure temperature control is maintained.
Formation of di-alkylated product Excess of NaH or alkylating agent.Use stoichiometric amounts of reagents carefully (1.05-1.1 eq of base and alkylating agent). Add the alkylating agent slowly at 0 °C.
Difficult Purification Product has similar polarity to impurities.Try a different solvent system for column chromatography. Consider purification via crystallization if the product is a solid.

References

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Nelson, D. J. (2005). Manufacture of pure hydralazine salts. U.S.
  • Organic Chemistry Portal. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. [Link]

  • Nelson, D. J. (2007). Manufacture of pure hydralazine salts. U.S.
  • Nelson, D. J. (2007). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. U.S.
  • Organic Syntheses. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses, Coll. Vol. 4. [Link]

  • Li, Y., et al. (2023). Visible light-induced C–H alkylation of 1,2,4-triazine-3,5(2H,4H)-diones using hypervalent iodine reagents as alkylating sources. Organic Chemistry Frontiers. [Link]

  • Organic Syntheses. GEMINAL ACYLATION-ALKYLATION AT A CARBONYL CENTER USING DIETHYL N-BENZYLIDENEAMINOMETHYLPHOSPHONATE: 2-METHYL-2-PHENYL-4-PENTENAL. Organic Syntheses, Coll. Vol. 10. [Link]

  • Boukheddaden, R., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI Chemistry, 3(4), 1189-1200. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3047908, 1-Hydrazinyl-4-methylphthalazine. [Link]

Sources

Application Notes & Protocols: The Hydrazinophthalazine Scaffold in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Hydrazinophthalazine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can interact with a wide range of biological targets.[1] The hydrazinophthalazine core is one such scaffold. Its parent compound, 1-hydrazinophthalazine, commonly known as hydralazine, is a clinically used antihypertensive agent.[2][3] However, its utility extends far beyond vasodilation. Research has revealed its capacity to inhibit critical enzymes, including DNA methyltransferase (DNMT) and aldehyde oxidase (AO), highlighting its potential in oncology and drug metabolism studies.[2][3][4]

This guide focuses on a key derivative, 4-Methyl-1-hydrazinophthalazine , as a representative molecule for developing novel enzyme inhibitors. The inherent reactivity of the hydrazine moiety (-NH-NH₂) makes this class of compounds particularly adept at interacting with enzyme active sites, either through coordination with metal cofactors, formation of covalent adducts, or establishing critical hydrogen bonds.[5][6] This document provides a comprehensive overview of the mechanistic principles, detailed experimental protocols for screening and characterization, and data interpretation guidelines for researchers leveraging the 4-Methyl-1-hydrazinophthalazine scaffold.

Potential enzyme targets for this scaffold are diverse and include:

  • Monoamine Oxidases (MAO-A and MAO-B): Crucial for neurotransmitter metabolism, making inhibitors valuable for treating depression and neurodegenerative diseases.[5][7]

  • Carbonic Anhydrases (CAs): Involved in pH regulation and linked to glaucoma and tumorigenesis.[8][9][10]

  • Cholinesterases (AChE and BChE): Key targets in managing Alzheimer's disease.

  • Catecholamine-Synthesizing Enzymes: Such as tyrosine hydroxylase, involved in pathways controlling blood pressure and mood.[6]

  • Carbohydrate-Metabolizing Enzymes: Including α-amylase and α-glucosidase, which are targets for diabetes management.[11]

Part 1: Foundational Concepts & Mechanism of Action

The efficacy of hydrazinophthalazine derivatives as enzyme inhibitors stems from the chemical properties of the hydrazine group. This functional group can act as a potent nucleophile or a chelating agent, leading to various modes of enzyme inhibition.

  • Irreversible Inhibition: Many hydrazine-based inhibitors, particularly for flavoenzymes like MAO, act irreversibly. They can form a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, permanently inactivating the enzyme.[5] This is often desirable for achieving sustained therapeutic effects but requires careful dose management to avoid toxicity.[5]

  • Reversible Inhibition: In other cases, the interaction is reversible. The inhibitor binds to the enzyme's active site through non-covalent forces (hydrogen bonds, hydrophobic interactions), and its effect can be diminished by increasing the substrate concentration (competitive inhibition) or by dissociation of the inhibitor-enzyme complex.[7]

  • Metal Chelation: For metalloenzymes like carbonic anhydrases (which contain zinc) or catecholamine-synthesizing enzymes, the hydrazine moiety can chelate the essential metal ion in the active site, disrupting its catalytic function.[6]

The general workflow for identifying and characterizing an enzyme inhibitor based on the 4-Methyl-1-hydrazinophthalazine scaffold is a systematic process.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Characterization cluster_2 Phase 3: Validation A Compound Preparation (4-Methyl-1-hydrazinophthalazine) B Primary Screening Assay (Single High Concentration) A->B Test Compound C IC50 Determination (Dose-Response Curve) B->C Positive Hit D Enzyme Kinetic Studies (Determine Mode of Inhibition) C->D Confirmed Hit E Selectivity Profiling (Test Against Related Enzymes) D->E Characterized Inhibitor F Cell-Based Assays (Confirm Activity in a Biological System) E->F G cluster_detection Detection Reaction MAO MAO-A Enzyme H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Product 1 Substrate p-Tyramine (MAO Substrate) Substrate->MAO Catalysis Inhibitor 4-Methyl-1-hydrazinophthalazine Inhibitor->MAO Inhibition HRP Horseradish Peroxidase (HRP) H2O2->HRP AmplexRed Amplex® Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Oxidation

Caption: Coupled reaction for MAO-A activity assay.

  • Compound of Interest: 4-Methyl-1-hydrazinophthalazine

  • Enzyme: Recombinant human Monoamine Oxidase A (hMAO-A)

  • Substrate: p-Tyramine hydrochloride

  • Detection Reagents: Amplex® Red reagent, Horseradish Peroxidase (HRP), Dimethyl sulfoxide (DMSO)

  • Reference Inhibitor: Clorgyline (for MAO-A)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

  • Equipment: 96-well black, flat-bottom microplates; multi-channel pipette; fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

  • Preparation of Stock Solutions:

    • Causality: High-concentration stock solutions in DMSO are prepared to minimize the final solvent concentration in the assay, which can interfere with enzyme activity.

    • Prepare a 10 mM stock solution of 4-Methyl-1-hydrazinophthalazine in 100% DMSO.

    • Prepare a 1 mM stock solution of the reference inhibitor (Clorgyline) in DMSO.

    • Prepare a 1 M stock of p-Tyramine in deionized water.

    • Prepare Amplex® Red (10 mM in DMSO) and HRP (10 U/mL in Assay Buffer) stocks. Store protected from light.

  • Preparation of Working Solutions:

    • Causality: Working solutions are prepared fresh in Assay Buffer to ensure stability and correct final concentrations.

    • Inhibitor Solutions: Perform serial dilutions of the 10 mM stock solution in DMSO, then dilute these into Assay Buffer to achieve the desired test concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration is constant across all wells (typically ≤ 1%).

    • MAO-A Enzyme Solution: Dilute hMAO-A in Assay Buffer to a final concentration that yields a robust linear signal over 30-60 minutes. This must be empirically determined.

    • Reaction Mix: Prepare a fresh mixture containing p-Tyramine (final concentration 200 µM), Amplex® Red (final concentration 50 µM), and HRP (final concentration 1 U/mL) in Assay Buffer.

  • Assay Plate Setup (96-well format):

    • Causality: Including proper controls is critical for a self-validating protocol. These controls allow for background subtraction and confirmation of enzyme activity.

    • Add 25 µL of Assay Buffer to the "Blank" wells (no enzyme).

    • Add 25 µL of the diluted hMAO-A solution to all other wells.

    • Add 25 µL of the appropriate Inhibitor Solution (or reference inhibitor) to the "Test" wells.

    • Add 25 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor solutions to the "Positive Control" (100% activity) and "Blank" wells.

    • Pre-incubate: Gently tap the plate to mix and incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the Reaction Mix to all wells.

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Measure fluorescence intensity every 1-2 minutes for 30-60 minutes in kinetic mode.

Part 3: Data Analysis and Interpretation

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

  • Calculate Reaction Rates (V): For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

  • Calculate Percent Inhibition:

    • Subtract the rate of the "Blank" wells from all other wells to correct for background signal.

    • Use the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_positive_control))

  • Generate Dose-Response Curve:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC50 value.

Parameter Description Example Value
Top Plateau Maximum % Inhibition (should be near 100%)101.2%
Bottom Plateau Minimum % Inhibition (should be near 0%)-2.5%
LogIC50 The log of the inhibitor concentration that gives 50% inhibition.-6.3
IC50 The concentration that gives 50% inhibition (10^LogIC50).500 nM
HillSlope The steepness of the curve.1.1
Kinetic Studies to Determine Mode of Inhibition

To understand how 4-Methyl-1-hydrazinophthalazine inhibits the enzyme, kinetic studies are performed by measuring reaction rates at various substrate and inhibitor concentrations. Plotting the data using a Lineweaver-Burk (double reciprocal) plot can elucidate the mechanism. [6][12]

G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition cluster_uncomp Uncompetitive Inhibition a1 I + a2 E + S ⇌ ES → E + P a1->a2 a3 EI a2->a3 b1 I + b2 E + S ⇌ ES → E + P b1->b2 b3 EI + S ⇌ ESI b2->b3 c1 c2 E + S ⇌ ES → E + P c1->c2 c3 + I ESI c2->c3

Caption: Binding mechanisms for different types of reversible enzyme inhibition.

  • Competitive: Inhibitor binds only to the free enzyme (E). On a Lineweaver-Burk plot, lines intersect at the Y-axis.

  • Non-Competitive: Inhibitor binds to both the free enzyme (E) and the enzyme-substrate complex (ES). Lines intersect at the X-axis.

  • Uncompetitive: Inhibitor binds only to the enzyme-substrate complex (ES). Lines are parallel.

References

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. MDPI. [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PMC - NIH. [Link]

  • Computational Studies of 1-Hydrazinophthalazine (Hydralazine) as Antineoplasic Agent. Docking Studies on Methyltransferase. Bentham Science Publisher. [Link]

  • Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC - NIH. [Link]

  • Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation. PMC - PubMed Central. [Link]

  • Some commercial drugs derived from hydrazone scaffold. ResearchGate. [Link]

  • Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. PMC - NIH. [Link]

  • Inhibitory action of hydralazine on catecholamine-synthesizing enzymes prepared from bovine adrenal medulla. PubMed. [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Semantic Scholar. [Link]

  • Computational Studies of 1-Hydrazinophthalazine (Hydralazine) as Antineoplasic Agent. Docking Studies on Methyltransferase. Bentham Science Publishers. [Link]

  • Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. MDPI. [Link]

  • Mechanistic Investigation of the Time-Dependent Aldehyde Oxidase Inhibitor Hydralazine. American Society for Pharmacology and Experimental Therapeutics. [Link]

  • Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II. PMC - NIH. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. [Link]

  • Synthesis of hydrazine based novel HMG coA inhibitor and its docking studies. ResearchGate. [Link]

  • Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies. NIH. [Link]

  • New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. PubMed Central. [Link]

  • 11 A. Enzyme Inhibition (Part - 1) : Competitive, Non-competitive and Uncompetitive inhibition. YouTube. [Link]

Sources

Application Notes and Protocols: 4-Methyl-1-hydrazinophthalazine as a Versatile Fluorogenic Scaffold for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Hydrazinophthalazines in Fluorescence Sensing

In the landscape of chemical biology and drug discovery, the development of sensitive and selective fluorescent probes is paramount for visualizing and quantifying biological analytes in complex environments. Among the diverse array of fluorogenic scaffolds, hydrazinophthalazine derivatives are gaining prominence due to their inherent chemical reactivity and favorable photophysical properties upon derivatization. 4-Methyl-1-hydrazinophthalazine, a readily accessible heterocyclic hydrazine, serves as an exceptional building block for the synthesis of "turn-on" fluorescent probes. Its hydrazine moiety provides a reactive handle for covalent modification, leading to the formation of highly fluorescent hydrazone products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Methyl-1-hydrazinophthalazine in the design, synthesis, and application of novel fluorescent probes.

Chemical Principles and Mechanism of Action

The utility of 4-Methyl-1-hydrazinophthalazine as a fluorogenic probe precursor lies in the fundamental reaction between its hydrazine group and a carbonyl moiety (aldehyde or ketone) to form a stable hydrazone. This reaction is a classic example of nucleophilic addition-elimination.

Initially, 4-Methyl-1-hydrazinophthalazine is either non-fluorescent or weakly fluorescent. Upon reaction with an analyte containing an aldehyde or ketone functional group, a new, extended π-conjugated system is formed in the resulting hydrazone product. This extended conjugation significantly enhances the molecule's ability to absorb and emit light, leading to a "turn-on" fluorescence response. The methyl group on the phthalazine ring can further modulate the electronic properties and solubility of the resulting probe.

The general reaction mechanism is depicted below:

reaction_mechanism reagent1 4-Methyl-1-hydrazinophthalazine (Weakly Fluorescent) intermediate Intermediate reagent1->intermediate + reagent2 Analyte with Carbonyl Group (R-CHO) reagent2->intermediate product Fluorescent Hydrazone (Strongly Fluorescent) intermediate->product - H₂O water H₂O

Caption: General reaction of 4-Methyl-1-hydrazinophthalazine with an aldehyde.

Synthesis of a Model Fluorescent Probe: A Step-by-Step Protocol

This protocol describes the synthesis of a model fluorescent probe by reacting 4-Methyl-1-hydrazinophthalazine with a generic aromatic aldehyde. This procedure can be adapted for various aldehydes to generate a library of probes with different spectral properties and selectivities.

Materials and Reagents:

  • 4-Methyl-1-hydrazinophthalazine (C₉H₁₀N₄, MW: 174.20 g/mol )[1]

  • Aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography supplies (silica gel)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • UV lamp for TLC visualization

Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Methyl-1-hydrazinophthalazine in 20 mL of absolute ethanol. Stir the solution until the solid is fully dissolved.

  • Addition of Aldehyde: To the stirred solution, add 1.1 mmol of the chosen aromatic aldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours. The reaction progress can be monitored by TLC.[2]

  • Reaction Monitoring: Periodically take small aliquots of the reaction mixture and spot them on a TLC plate. Develop the plate in a suitable solvent system (e.g., 7:3 hexane:ethyl acetate). The formation of the product will be indicated by the appearance of a new, often fluorescent, spot with a different Rf value than the starting materials.

  • Cooling and Precipitation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the flask from the heat and allow it to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.

  • Purification:

    • If the product precipitates, wash the collected solid with cold ethanol to remove unreacted starting materials.

    • If the product remains in solution, concentrate the mixture using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate to elute the desired compound.

  • Characterization: Confirm the identity and purity of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol: Detection of an Aldehyde Analyte

This protocol outlines the use of the synthesized hydrazinophthalazine-based probe for the fluorometric detection of an aldehyde in an aqueous solution.

Materials and Reagents:

  • Synthesized fluorescent probe

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Aldehyde analyte of interest

  • 96-well microplate (black, clear bottom for fluorescence reading)

Equipment:

  • Fluorescence microplate reader or spectrofluorometer

  • Micropipettes

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the synthesized fluorescent probe in DMSO.

  • Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a final working concentration (e.g., 10 µM). The final concentration of DMSO should be kept low (typically <1%) to avoid solvent effects.

  • Assay Setup: In a 96-well microplate, add the probe working solution to each well.

  • Analyte Addition: Add varying concentrations of the aldehyde analyte to the wells. Include a blank control with no analyte.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined amount of time (e.g., 30 minutes) to allow for the reaction to occur. The optimal incubation time should be determined experimentally.[2]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or spectrofluorometer. Determine the optimal excitation and emission wavelengths by scanning the spectra of the probe in the presence of the analyte.

Data Analysis:

Plot the fluorescence intensity as a function of the analyte concentration. A linear relationship in a certain concentration range indicates the quantitative detection capability of the probe. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.

Visualization of the Experimental Workflow

workflow cluster_synthesis Probe Synthesis cluster_application Fluorescence Assay s1 Dissolve 4-Methyl-1-hydrazinophthalazine and Aldehyde in Ethanol s2 Add Acetic Acid Catalyst s1->s2 s3 Reflux for 2-4 hours s2->s3 s4 Monitor by TLC s3->s4 s5 Purify by Crystallization or Column Chromatography s4->s5 s6 Characterize (NMR, MS) s5->s6 a1 Prepare Probe Stock and Working Solutions s6->a1 Synthesized Probe a2 Add Probe to Microplate Wells a1->a2 a3 Add Analyte (Aldehyde) a2->a3 a4 Incubate a3->a4 a5 Measure Fluorescence a4->a5 a6 Analyze Data (Intensity vs. Conc.) a5->a6

Caption: Workflow for synthesis and application of the fluorescent probe.

Expected Results and Data Presentation

The successful synthesis and application of a fluorescent probe based on 4-Methyl-1-hydrazinophthalazine should yield a "turn-on" fluorescence response upon reaction with an aldehyde. The spectral properties of a hypothetical probe are presented in the table below.

PropertyValue
Excitation Wavelength (λex)~370 nm
Emission Wavelength (λem)~450 nm
Stokes Shift~80 nm
Quantum Yield (Φ)Low (probe alone)
Quantum Yield (Φ)High (probe + analyte)
Linear Detection Rangee.g., 0.1 - 10 µM
Limit of Detection (LOD)e.g., 50 nM

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the probe is confirmed through standard analytical chemistry techniques. The performance of the fluorescent probe is validated by its selective and concentration-dependent response to the target analyte, with minimal background fluorescence in the absence of the analyte. The inclusion of proper controls, such as testing the probe's response to other potentially interfering substances, will further establish its selectivity and trustworthiness.

Expert Insights and Causality

  • Choice of Solvent: Ethanol is a common solvent for hydrazone formation as it readily dissolves both the hydrazine and many aldehydes, and its boiling point is suitable for reflux without degrading the reactants.

  • Catalyst: A catalytic amount of acid (like acetic acid) is crucial to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the hydrazine. However, strongly acidic conditions should be avoided as they can protonate the hydrazine, reducing its nucleophilicity.

  • "Turn-On" Mechanism: The fluorescence "turn-on" is a direct consequence of the formation of the hydrazone linkage, which creates a larger, more rigid conjugated system. This rigidity reduces non-radiative decay pathways, leading to an increase in fluorescence quantum yield.[3]

  • Selectivity: The selectivity of the probe for aldehydes over other functional groups is inherent to the specific reactivity of the hydrazine moiety. Further selectivity for specific aldehydes can be engineered by modifying the aromatic aldehyde used in the synthesis.

Conclusion

4-Methyl-1-hydrazinophthalazine is a valuable and versatile platform for the development of novel fluorescent probes. The straightforward synthesis, coupled with the robust "turn-on" signaling mechanism upon reaction with carbonyl-containing analytes, makes it an attractive tool for applications in chemical biology, diagnostics, and drug discovery. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and implement their own fluorescent probes based on this promising scaffold.

References

  • A turn-on fluorescent probe containing a β-ketoester moiety for the selective detection of intracellular hydrazine. RSC Advances, 2025. Available from: [Link]

  • A Novel Fluorescent Probe for Selective Detection of Hydrazine and Its Application in Imaging. MDPI, 2021. Available from: [Link]

  • Design and synthesis of novel angular 4,5-pyranocoumarin fluorescent probes for detecting hydrazine and their applications. RSC Publishing, 2023. Available from: [Link]

  • Engineered fluorogenic HaloTag ligands for turn-on labelling in live cells. RSC Publishing, 2018. Available from: [Link]

  • Hydrazine-Selective Fluorescent Turn-On Probe Based on Ortho-Methoxy-Methyl-Ether (o-MOM) Assisted Retro-aza-Henry Type Reaction. PMC - PubMed Central, 2019. Available from: [Link]

  • Hydrazine-Selective Fluorescent Turn-On Probe Based on Ortho-Methoxy-Methyl-Ether (o-MOM) Assisted Retro-aza-Henry Type Reaction. MDPI, 2019. Available from: [Link]

  • Hydralazine | C8H8N4 | CID 3637. PubChem - NIH. Available from: [Link]

  • 1-Hydrazinyl-4-methylphthalazine | C9H10N4 | CID 3047908. PubChem - NIH. Available from: [Link]

  • Hydrazine-Selective Fluorescent Turn-On Probe Based on Ortho-Methoxy-Methyl-Ether (o-MOM) Assisted Retro-aza-Henry Type Reaction. Semantic Scholar, 2019. Available from: [Link]

  • Synthesis of Dihydroquinoline Based Merocyanine as 'Naked Eye' and 'Fluorogenic' sensor for Hydrazine Hydrate in Aqueous Medium and Hydrazine Gas. RSC Advances, 2014. Available from: [Link]

  • Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI, 2017. Available from: [Link]

  • Trace Hydrazine Detection with Fluorescent Conjugated Polymers: A Turn-On Sensory Mechanism. MIT, 2005. Available from: [Link]

  • Hydrazine-Selective Fluorescent Turn-On Probe Based on Ortho-Methoxy-Methyl-Ether (o-MOM) Assisted Retro-aza-Henry Type Reaction. ResearchGate, 2019. Available from: [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of 4-Methyl-1-hydrazinophthalazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phthalazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 1-hydrazinophthalazine, such as 4-Methyl-1-hydrazinophthalazine, are of significant interest in drug discovery due to their diverse pharmacological activities, including vasodilation, and inhibition of key enzymes involved in oncology and neurodegenerative diseases.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize novel inhibitors based on this chemical scaffold. We present detailed protocols for two distinct, robust HTS assays targeting Poly(ADP-ribose) Polymerase (PARP) and Monoamine Oxidase (MAO), respectively. These protocols are designed to be self-validating, incorporating essential controls and quality metrics to ensure data integrity and reproducibility.

Scientific Foundation: The Versatility of the Phthalazine Core

The parent compound, 1-hydrazinophthalazine (better known as Hydralazine), was originally developed as an antihypertensive agent that functions as a direct-acting smooth muscle relaxant and vasodilator. Its mechanism involves modulating intracellular calcium release in arterial smooth muscle cells.[6] However, extensive structure-activity relationship (SAR) studies have revealed that the phthalazine core is a versatile scaffold for targeting a wide range of biological entities.[1][2]

Hydrazine and hydrazone derivatives are known to exhibit a broad spectrum of activities, including antimicrobial, anticonvulsant, and antitumoral effects.[5][7] Specifically, the hydrazide functional group can act as an inhibitor of enzymes like monoamine oxidase (MAO), which is implicated in neurological disorders.[5] Furthermore, the planar, heterocyclic phthalazine ring system is a key feature in many potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes crucial for DNA repair and a major target in cancer therapy.[8][9] The addition of substituents, such as a methyl group at the 4-position, can fine-tune the potency, selectivity, and pharmacokinetic properties of these derivatives, making them ideal candidates for large-scale screening campaigns.

Key Therapeutic Targets:
  • Poly(ADP-ribose) Polymerase (PARP): Primarily PARP1 and PARP2, which are central to the DNA damage response (DDR). Inhibitors have shown significant efficacy in cancers with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations.[8][10]

  • Monoamine Oxidase (MAO): Isoforms MAO-A and MAO-B are critical for the metabolism of neurotransmitters. Inhibitors are used to treat depression and Parkinson's disease.[11]

  • VEGFR-2: Some phthalazine derivatives have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2, a key regulator of angiogenesis, for anti-cancer applications.[12][13]

The following sections provide detailed, field-proven protocols for screening 4-Methyl-1-hydrazinophthalazine derivative libraries against PARP1 and MAO-A.

Application Protocol 1: Homogeneous Chemiluminescent Assay for PARP1 Inhibition

This protocol describes a robust, homogeneous (no-wash) assay suitable for 384-well plate HTS campaigns to identify inhibitors of PARP1. The assay measures the PARP1-catalyzed addition of biotinylated ADP-ribose units from a biotinylated NAD+ substrate onto histone proteins.[14][15] The resulting biotinylated histones are captured by streptavidin-conjugated horseradish peroxidase (HRP), which generates a chemiluminescent signal upon addition of a luminol-based substrate.[14] A decrease in signal indicates inhibition of PARP1 activity.

Causality of Experimental Design
  • Assay Principle: Chemiluminescence is chosen for its high signal-to-background ratio and sensitivity, allowing for low enzyme and substrate concentrations, which is critical for identifying potent inhibitors.

  • Homogeneous Format: Eliminating wash steps significantly increases throughput and reduces variability, making the assay ideal for automated HTS platforms.[9]

  • Reagents: Using recombinant human PARP1 ensures consistency. Activated DNA is included as it is a requisite cofactor for PARP1 activation in response to DNA damage.[16] Histones serve as the protein acceptor for poly(ADP-ribosyl)ation (PARylation).

HTS Workflow for PARP1 Inhibition

HTS_Workflow_PARP1 cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Plate 1. Compound Plating (Test Compounds, Controls) in 384-well plate Dispense_Enzyme 4. Add Enzyme Mix to Compound Plate Compound_Plate->Dispense_Enzyme Enzyme_Mix 2. Prepare Enzyme Mix (PARP1, Activated DNA) Enzyme_Mix->Dispense_Enzyme Substrate_Mix 3. Prepare Substrate Mix (Biotin-NAD+, Histones) Dispense_Substrate 6. Add Substrate Mix Initiates PARP reaction Substrate_Mix->Dispense_Substrate Incubate_1 5. Pre-incubation (15 min, RT) Allows compound-enzyme binding Dispense_Enzyme->Incubate_1 Incubate_1->Dispense_Substrate Incubate_2 7. Reaction Incubation (60 min, RT) Dispense_Substrate->Incubate_2 Detection_Reagent 8. Add Detection Mix (Streptavidin-HRP, Luminescent Substrate) Incubate_2->Detection_Reagent Incubate_3 9. Signal Development (5 min, RT, in dark) Detection_Reagent->Incubate_3 Read_Plate 10. Read Luminescence (Plate Reader) Incubate_3->Read_Plate

Caption: HTS workflow for the PARP1 chemiluminescent assay.

Detailed Step-by-Step Protocol

Materials & Reagents:

  • White, opaque, 384-well assay plates

  • Recombinant Human PARP1 Enzyme

  • Activated DNA

  • Histone H1

  • Biotinylated-NAD+

  • Streptavidin-HRP Conjugate

  • Chemiluminescent HRP Substrate (e.g., ECL)

  • PARP Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • Known PARP inhibitor (e.g., Olaparib) for positive control

  • DMSO (vehicle control)

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of test compounds, positive control (Olaparib), or DMSO (vehicle) into the wells of a 384-well plate. This creates a compound dose-response plate.

  • Enzyme Mix Preparation: Prepare the PARP1 Enzyme Mix in PARP Assay Buffer containing the required concentration of PARP1 enzyme and activated DNA.

  • Enzyme Addition: Add 10 µL of the Enzyme Mix to each well of the compound plate. Mix by gentle shaking for 1 minute.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows the test compounds to bind to the PARP1 enzyme before the reaction starts.

  • Substrate Mix Preparation: Prepare the Substrate Mix in PARP Assay Buffer containing histone protein and biotinylated-NAD+.

  • Reaction Initiation: Add 10 µL of the Substrate Mix to each well to start the enzymatic reaction. The final volume is 20 µL.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection Reagent Addition: Add 20 µL of a pre-mixed detection reagent containing Streptavidin-HRP and the chemiluminescent substrate.

  • Signal Development: Incubate for 5 minutes at room temperature, protected from light.

  • Data Acquisition: Read the chemiluminescence on a compatible plate reader.

Data Analysis & Quality Control
ParameterDescriptionFormula / Target ValueRationale
Max Signal Wells with enzyme + DMSO (0% inhibition)Average RLU of DMSO wellsRepresents the uninhibited enzyme activity.
Min Signal Wells with enzyme + high conc. Olaparib (100% inhibition)Average RLU of positive control wellsRepresents the background signal and full inhibition.
% Inhibition Calculation for each test compound well100 * (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min))Normalizes the data to determine compound efficacy.
Z'-factor A measure of assay quality and robustness`1 - (3*(SD_max + SD_min)) /RLU_max - RLU_min
IC₅₀ Value The concentration of inhibitor that reduces enzyme activity by 50%Determined by fitting the dose-response data to a four-parameter logistic curve.Quantifies the potency of the identified inhibitor.

Application Protocol 2: Fluorometric Assay for Monoamine Oxidase-A (MAO-A) Inhibition

This protocol details a one-step, homogeneous fluorometric assay for screening inhibitors of MAO-A.[17] The assay principle is based on the oxidative deamination of a substrate (e.g., p-tyramine) by MAO, which produces H₂O₂ as a byproduct. The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a non-fluorescent probe (e.g., Amplex Red or equivalent) to generate a highly fluorescent product (resorufin).[11] A reduction in fluorescence intensity indicates inhibition of MAO-A.

Causality of Experimental Design
  • Assay Principle: This coupled-enzyme fluorometric assay is highly sensitive and suitable for HTS.[17] The continuous nature of the assay allows for kinetic measurements if desired.[18]

  • Substrate Choice: p-Tyramine is a non-selective substrate for both MAO-A and MAO-B, making it suitable for general MAO screening.[19] For isoform-specific screening, selective substrates can be used, or isoform-specific inhibitors can be employed to block the non-target enzyme.

  • Controls: Clorgyline, a known irreversible inhibitor of MAO-A, serves as the positive control.[20] This ensures the assay is specifically measuring MAO-A inhibition.

Biological Pathway Context

MAO_Pathway cluster_detection Assay Detection System Monoamine Monoamine (e.g., Serotonin) MAO_A MAO-A Monoamine->MAO_A O₂, H₂O Aldehyde Aldehyde Metabolite MAO_A->Aldehyde NH₃ H2O2 H₂O₂ MAO_A->H2O2 Probe Non-fluorescent Probe H2O2->Probe Inhibitor Phthalazine Derivative (Inhibitor) Inhibitor->MAO_A Fluor_Product Fluorescent Product (Signal) Probe->Fluor_Product Oxidation HRP HRP

Sources

Application Note: A Step-by-Step Guide to the Synthesis of Bio-Active Hydrazones from 4-Methyl-1-hydrazinophthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of hydrazones from 4-methyl-1-hydrazinophthalazine, a key scaffold in medicinal chemistry. Hydrazones are a versatile class of compounds recognized for their wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[1][2][3] This document provides a robust, step-by-step protocol for the synthesis, purification, and characterization of these valuable compounds. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology for their specific research needs.

Introduction: The Significance of Hydrazones in Drug Discovery

Hydrazones are a class of organic compounds characterized by the azomethine group (>C=N-NH-).[3] Their synthetic accessibility and the structural diversity that can be achieved through the condensation of various hydrazines with a wide array of aldehydes and ketones make them a privileged scaffold in drug discovery.[1][3] The incorporation of the phthalazine moiety, a heterocycle known for its own pharmacological relevance, often enhances the biological activity of the resulting hydrazones.[4][5] This guide focuses on the synthesis of hydrazones derived from 4-methyl-1-hydrazinophthalazine, providing researchers with a foundational protocol to generate novel compounds for biological screening. These derivatives are of particular interest due to their potential as precursors for various heterocyclic systems and their broad range of therapeutic applications.[1][2]

Reaction Mechanism and Scientific Rationale

The synthesis of hydrazones is a classic example of a nucleophilic addition-elimination reaction between a hydrazine and a carbonyl compound (aldehyde or ketone).[6] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.

  • Dehydration: The carbinolamine is then protonated on the oxygen atom, forming a good leaving group (water).

  • Elimination: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond and yielding the final hydrazone product.

The use of a slightly acidic medium is crucial; a strongly acidic solution would protonate the hydrazine, rendering it non-nucleophilic and thus inhibiting the reaction.

Experimental Protocol

This protocol outlines a general yet detailed procedure for the synthesis of a hydrazone from 4-methyl-1-hydrazinophthalazine and a representative aldehyde (e.g., 4-chlorobenzaldehyde). Researchers can adapt this protocol for other aldehydes and ketones.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Methyl-1-hydrazinophthalazine≥98%Commercially AvailableStore in a cool, dark place.
4-Chlorobenzaldehyde≥98%Commercially Available
EthanolAnhydrousCommercially Available
Glacial Acetic AcidACS GradeCommercially AvailableCatalyst
Diethyl EtherAnhydrousCommercially AvailableFor washing the product
Round-bottom flask (50 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Buchner funnel and flask--
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254-
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1-hydrazinophthalazine (1.0 mmol, 174.2 mg).

  • Dissolution: Add 20 mL of anhydrous ethanol to the flask and stir the mixture until the starting material is completely dissolved.

  • Addition of Aldehyde: To the stirred solution, add 4-chlorobenzaldehyde (1.0 mmol, 140.6 mg).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting materials.

  • Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The product will likely precipitate out of the solution. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted aldehyde.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C for several hours to obtain the final hydrazone.

Purification

If the product is not sufficiently pure after filtration, it can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

Characterization

The structure and purity of the synthesized hydrazone should be confirmed by spectroscopic methods.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the aromatic protons of the phthalazine and aldehyde moieties, the methyl group, and a downfield singlet for the N-H proton.

  • ¹³C NMR Spectroscopy: The spectrum will confirm the presence of all unique carbon atoms in the molecule, including the characteristic C=N carbon of the hydrazone.

  • Infrared (IR) Spectroscopy: Key vibrational bands to look for include the N-H stretch (around 3200-3400 cm⁻¹), C=N stretch (around 1600-1650 cm⁻¹), and aromatic C-H stretches.[7]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Handling of 4-Methyl-1-hydrazinophthalazine: This compound is a hydrazine derivative and should be handled with care. It is suspected of causing genetic defects and may be harmful if swallowed.[8] Avoid inhalation of dust and contact with skin and eyes.[9][10]

  • Solvent Safety: Ethanol is flammable. Keep away from open flames and sparks.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualizing the Process

Reaction Scheme

G cluster_0 4-Methyl-1-hydrazinophthalazine cluster_1 Aldehyde/Ketone cluster_2 Hydrazone Product 4MHP 4MHP Hydrazone Hydrazone 4MHP->Hydrazone + Carbonyl Carbonyl Carbonyl->Hydrazone Ethanol, H+ cat. Reflux

Caption: General reaction scheme for hydrazone synthesis.

Experimental Workflow

workflow start Start dissolve Dissolve 4-Methyl-1-hydrazinophthalazine in Ethanol start->dissolve add_reagents Add Aldehyde/Ketone and Acetic Acid dissolve->add_reagents reflux Reflux for 2-4 hours add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature & Ice Bath monitor->cool Complete filter Vacuum Filter Product cool->filter wash Wash with Cold Diethyl Ether filter->wash dry Dry in Vacuum Oven wash->dry characterize Characterize Product (NMR, IR, MS) dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow diagram.

Conclusion

The protocol described in this application note provides a reliable and adaptable method for the synthesis of hydrazones from 4-methyl-1-hydrazinophthalazine. The versatility of this reaction allows for the creation of a diverse library of compounds for further investigation in drug discovery and development programs. By understanding the underlying mechanism and paying close attention to the procedural details and safety precautions, researchers can efficiently synthesize these promising molecules.

References

  • Chemistry LibreTexts. (2020, May 30). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Guedes, G. P., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4975. Retrieved from [Link]

  • Peerannawar, S., et al. (2017). Theoretical and experimental analysis of the antioxidant features of diarylhydrazones. ResearchGate. Retrieved from [Link]

  • Kogan, V. A. (2010). 1-Hydrazinophthalazine based hydrazones and their transition metal complexes: Structure and biological activity. ResearchGate. Retrieved from [Link]

  • Kogan, V. A. (2010). ChemInform Abstract: 1-Hydrazinophthalazine-Based Hydrazones and Their Transition Metal Complexes: Structure and Biological Activity. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 8). Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. Retrieved from [Link]

  • Friscic, T., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved from [Link]

  • Castillo, R., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5381. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2023). Synthesis and Characterization of a Series of Chromone–Hydrazones. Molbank, 2023(3), M1704. Retrieved from [Link]

  • Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663-698. Retrieved from [Link]

  • American Regent. (2020). Hydralazine Hydrochloride Injection, USP Safety Data Sheet. Retrieved from [Link]

  • OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Retrieved from [Link]

  • Rizzuto, F. J., et al. (2022). Hydrazone- and Imine-Containing [PdPtL4]4+ Cages: a Comparative Study of the Stability and Host-Guest Chemistry. Inorganica Chimica Acta, 543, 121163. Retrieved from [Link]

  • Popiołek, Ł. (2023). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. Biomedicine & Pharmacotherapy, 163, 114853. Retrieved from [Link]

  • Frostburg State University Chemistry Department. (2018, April 10). Oximes and Hydrazones. YouTube. Retrieved from [Link]

  • Kumar, A., et al. (2018). Hydrazone: A promising pharmacophore in medicinal chemistry. Journal of Pharmacognosy and Phytochemistry, 7(2), 223-234. Retrieved from [Link]

  • Sinha, B. K. (1987). Biotransformation of hydrazine derivatives in the mechanism of toxicity. Journal of Toxicology: Clinical Toxicology, 25(1-2), 19-38. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of hydrazones with numbering for NMR assignments. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. Retrieved from [Link]

  • Friscic, T., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. ResearchGate. Retrieved from [Link]

  • Acar, Ç., et al. (2025). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity. Journal of Molecular Structure, 1315, 138443. Retrieved from [Link]

Sources

Definitive Quantification of 4-Methyl-1-hydrazinophthalazine in Human Plasma: Validated LC-MS/MS and HPLC-UV Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This technical guide provides comprehensive, validated analytical methods for the precise and accurate quantification of 4-Methyl-1-hydrazinophthalazine in human plasma. 4-Methyl-1-hydrazinophthalazine, a key analogue and potential metabolite of the vasodilator hydralazine, presents unique bioanalytical challenges due to the high reactivity of its hydrazine moiety. This document details two robust methods: a primary, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a widely accessible High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. We delve into the critical necessity of in-situ sample derivatization to ensure analyte stability, offering step-by-step protocols for sample preparation, instrument configuration, and method validation in accordance with international regulatory standards.[1][2] This guide is designed for researchers, scientists, and drug development professionals requiring reliable bioanalytical data for pharmacokinetic, toxicokinetic, and clinical studies.

Introduction: The Bioanalytical Challenge

4-Methyl-1-hydrazinophthalazine is a structural analogue of hydralazine, a potent antihypertensive drug. In bioanalytical studies, it is often used as an internal standard for the quantification of hydralazine.[3] However, its independent quantification is crucial for comprehensive metabolic profiling and pharmacokinetic analysis. The primary analytical challenge stems from the hydrazine group, which is highly reactive and readily forms hydrazones with endogenous α-keto acids, such as pyruvic acid, present in plasma.[4] This rapid degradation leads to an underestimation of the true concentration of the parent compound.

To achieve accurate quantification, the analyte must be converted into a stable derivative immediately upon sample collection.[4] This application note addresses this challenge by presenting methods that incorporate a crucial derivatization step, ensuring the integrity of the analyte from sample collection through to final analysis. The protocols provided are grounded in established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data is reliable, reproducible, and suitable for regulatory submission.[1][5][6]

Principle of the Method: Stabilization through Derivatization

The core principle of these methods is the stabilization of 4-Methyl-1-hydrazinophthalazine through chemical derivatization prior to extraction and analysis. We utilize 2,4-pentanedione as the derivatizing agent, which reacts with the terminal hydrazine group to form a stable 1-(3,5-dimethylpyrazolyl)-4-methylphthalazine derivative.[7] This reaction is rapid and quantitative under controlled conditions.

Once stabilized, the derivative is extracted from the plasma matrix to remove proteins and other interfering substances. The purified extract is then analyzed by either LC-MS/MS or HPLC-UV. The LC-MS/MS method offers superior sensitivity and selectivity through Multiple Reaction Monitoring (MRM), while the HPLC-UV method provides a robust and cost-effective alternative for applications where lower sensitivity is acceptable.

Primary Method: LC-MS/MS for High-Sensitivity Quantification

This method is the gold standard for bioanalysis, offering the highest levels of sensitivity and specificity required for detailed pharmacokinetic studies.

Materials and Reagents
  • Analyte: 4-Methyl-1-hydrazinophthalazine reference standard

  • Internal Standard (IS): Hydralazine or a stable isotope-labeled 4-Methyl-1-hydrazinophthalazine (e.g., d3-4-Methyl-1-hydrazinophthalazine). The use of a stable isotope-labeled IS is strongly recommended for optimal results.

  • Derivatizing Agent: 2,4-pentanedione (Acetylacetone)

  • Plasma: Blank human plasma (K2-EDTA anticoagulant)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Ultrapure, Type I)

  • Reagents: Formic acid, Ammonium acetate

  • Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Methyl-1-hydrazinophthalazine and the Internal Standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality controls (QCs).

  • Calibration Standards & QCs: Spike 95 µL of blank human plasma with 5 µL of the appropriate working solution to achieve the desired concentrations. A typical calibration range is 1-500 ng/mL. QC samples should be prepared at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low QC, Medium QC, and High QC.

Plasma Sample Preparation Protocol

This protocol employs protein precipitation followed by derivatization and extraction. This approach is efficient and provides a clean sample suitable for LC-MS/MS analysis.[8][9]

  • Aliquot: Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the IS working solution (e.g., at 500 ng/mL) to all tubes except the blank matrix.

  • Derivatization: Add 20 µL of 2,4-pentanedione solution (5% in methanol). Vortex for 30 seconds.

  • Incubation: Incubate the samples at 50°C for 60 minutes to ensure complete derivatization.[7]

  • Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex vigorously for 2 minutes to precipitate plasma proteins.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Analysis: Inject 5-10 µL onto the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma add_is 2. Add Internal Standard plasma->add_is derivatize 3. Add 2,4-pentanedione add_is->derivatize incubate 4. Incubate (50°C, 60 min) derivatize->incubate ppt 5. Protein Precipitation (Cold Acetonitrile) incubate->ppt centrifuge 6. Centrifuge (12,000 x g) ppt->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer reconstitute 8. Reconstitute in Mobile Phase transfer->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Figure 1. Workflow for plasma sample preparation including derivatization and protein precipitation.

Instrumental Conditions
ParameterRecommended Setting
LC System UPLC/HPLC System
Column C18 Reverse-Phase Column (e.g., Agilent ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start at 20% B, ramp to 95% B over 3 min, hold for 1 min, return to 20% B and re-equilibrate for 2 min.
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte Derivative: m/z 239.1 → 143.1 (Quantifier), 239.1 → 115.1 (Qualifier) IS (Hydralazine Deriv.): m/z 225.2 → 129.5 (Quantifier)
Source Temp. 500°C
IonSpray Voltage 5500 V
Note: MRM transitions must be optimized empirically on the specific instrument used. The values provided are theoretical based on the derivatized structure.
Method Validation Summary

The method must be validated according to regulatory guidelines to ensure its reliability.[1][5] Key parameters and typical acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six unique sources of blank plasma.
Calibration Curve At least 6-8 non-zero standards. A correlation coefficient (r²) of ≥0.99 is desired. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra-run & Inter-run: Determined using at least five replicates of QC samples (LLOQ, L, M, H). The mean accuracy should be within 85-115% of nominal (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[10]
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked blank plasma from at least six sources to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%.
Recovery The extraction recovery of the analyte should be consistent and reproducible.
Stability Analyte stability must be demonstrated under various conditions: bench-top (room temp), freeze-thaw cycles (at least 3), and long-term storage (-20°C or -80°C). Analyte concentrations must remain within ±15% of the initial value.[1]

Alternative Method: HPLC-UV for General Applications

This method is suitable for laboratories without access to mass spectrometry or for applications where high sensitivity is not required. The sample preparation remains similar, but the detection method is different.

Key Modifications from LC-MS/MS Protocol
  • Internal Standard: A compound with a similar structure and UV chromophore is required. Methyl Red has been successfully used as an IS for a related hydralazine derivatization method.[11]

  • Sample Preparation: A liquid-liquid extraction (LLE) step may be necessary after derivatization to further clean the sample and concentrate the analyte, as UV detection is less selective than MS.[11]

    • After incubation (Step 4), adjust pH to ~1.2, add the IS, and extract with dichloromethane.[11]

    • Evaporate the organic layer and reconstitute in the mobile phase.

  • Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD) is used.

HPLC-UV Instrumental Conditions
ParameterRecommended Setting
HPLC System Standard HPLC System
Column C18 Reverse-Phase Column (e.g., ODS-2, 4.6 x 250 mm, 5 µm)[11]
Mobile Phase Isocratic mixture of Acetonitrile and an aqueous buffer (e.g., triethylamine phosphate buffer, pH 3) at a ratio of approximately 80:20 (v/v).[11]
Flow Rate 1.0 mL/min
Detection Wavelength Determined by scanning the UV spectrum of the derivatized analyte. A wavelength around 400-420 nm is typical for similar hydrazone derivatives.
Column Temperature Ambient or controlled at 30°C
Injection Volume 20 µL

Note: The LLOQ for this method will be significantly higher than the LC-MS/MS method, likely in the range of 10-20 ng/mL.

Discussion and Field-Proven Insights

  • Causality of Derivatization: The decision to derivatize is not optional; it is fundamental to the integrity of the analysis. Without stabilization, the hydrazine moiety will react non-specifically, leading to data that is not only inaccurate but also highly variable and indefensible under regulatory scrutiny. The formation of the pyrazole ring with 2,4-pentanedione creates a much more stable, less reactive molecule that is amenable to reverse-phase chromatography.

  • Choice of Internal Standard: For the LC-MS/MS method, a stable isotope-labeled (SIL) IS is the ideal choice. It co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, providing the most accurate correction. If a SIL-IS is unavailable, using hydralazine (the parent drug) is a viable alternative, as its chemical properties are very similar.

  • Managing Matrix Effects: Plasma is a complex matrix that can suppress or enhance the analyte signal in the mass spectrometer.[12] While a SIL-IS corrects for this effectively, it is still crucial to validate the absence of severe matrix effects from multiple plasma sources. If significant effects are observed, a more rigorous sample cleanup like solid-phase extraction (SPE) should be considered over simple protein precipitation.[7]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of 4-Methyl-1-hydrazinophthalazine in human plasma. The cornerstone of these protocols is the mandatory chemical derivatization step, which effectively stabilizes the reactive analyte for consistent analysis. The primary LC-MS/MS method delivers high sensitivity and specificity suitable for demanding pharmacokinetic and clinical research, while the HPLC-UV method serves as a practical alternative. Adherence to these protocols, combined with rigorous validation according to regulatory guidelines, will ensure the generation of high-quality, defensible bioanalytical data.

References

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2014). Analytical Methodologies for the Determination of Hydralazine. Available at: [Link]

  • Jack, D. B., Brechbüher, S., Degen, P. H., & Riess, W. (1976). The determination of hydralazine in plasma by gas-liquid chromatography. Journal of Chromatography A, 115(1), 87-92. (Note: Abstract available in search results, full URL not provided).
  • Shah, K., Chauhan, S., & Suhagia, B. (2015). Analytical methodologies for the Determination of Hydralazine: A Review. Research and Reviews: Journal of Pharmaceutical Analysis. PDF available at: [Link]

  • Smolenkov, A. D. (2012). Chromatographic Methods of Determining Hydrazine and Its Polar Derivatives. Journal of Chemistry, 2(4), 329-351. Available at: [Link]

  • Semantic Scholar. (2014). Analytical Methodologies for the Determination of Hydralazine: A Review. Available at: [Link]

  • Liu, Y., Li, H., Luo, H., Lin, Z., & Luo, W. (2011). LC–MS–MS Method for Quantification of Hydralazine in BALB/C Mouse Plasma and Brain: Application to Pharmacokinetic Study. Chromatographia, 73, 1183-1188. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation (Corrected version). Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]

  • Zhang, Y., et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Journal of Chromatography B, 1063, 132-138. Available at: [Link]

  • Miękus, N., et al. (2022). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Molecules, 27(19), 6592. Available at: [Link]

  • Mañes, J., Mari, J., Garcia, R., & Font, G. (1990). Liquid chromatographic determination of hydralazine in human plasma with 2-hydroxy-1-naphthaldehyde pre-column derivatization. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 795-798. Available at: [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). (2024). LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination. Available at: [Link]

Sources

Application Notes and Protocols for Creating Compound Libraries Based on the 4-Methyl-1-hydrazinophthalazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydrazinophthalazine Scaffold as a Privileged Structure in Drug Discovery

The 4-Methyl-1-hydrazinophthalazine scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its inherent structural features, including a rigid bicyclic aromatic system and a reactive hydrazine moiety, provide an excellent platform for the generation of diverse compound libraries for drug discovery. The parent compound, hydralazine (1-hydrazinophthalazine), is a well-known antihypertensive agent, and its derivatives have been explored for a range of therapeutic applications, including anticancer, antimicrobial, and antidiabetic activities.[1][2][3][4] The methyl group at the 4-position of the phthalazine ring can influence the molecule's steric and electronic properties, potentially leading to improved potency, selectivity, and pharmacokinetic profiles of its derivatives.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the creation of compound libraries based on the 4-Methyl-1-hydrazinophthalazine scaffold. It includes detailed, step-by-step protocols for the synthesis of the core scaffold, the generation of a diverse hydrazone library, and the subsequent biological evaluation of these compounds for anticancer and antimicrobial activities. The underlying scientific principles and the rationale behind the experimental choices are explained to ensure a thorough understanding of the process.

Synthetic Strategy: A Two-Step Approach to the Core Scaffold

The synthesis of 4-Methyl-1-hydrazinophthalazine is achieved through a reliable two-step process, commencing with the synthesis of 4-methylphthalazin-1(2H)-one, followed by chlorination and subsequent reaction with hydrazine hydrate.

Diagram: Synthetic Pathway to 4-Methyl-1-hydrazinophthalazine

Synthetic Pathway 2-Acetylbenzoic acid 2-Acetylbenzoic acid 4-Methylphthalazin-1(2H)-one 4-Methylphthalazin-1(2H)-one 2-Acetylbenzoic acid->4-Methylphthalazin-1(2H)-one Hydrazine hydrate, Reflux 1-Chloro-4-methylphthalazine 1-Chloro-4-methylphthalazine 4-Methylphthalazin-1(2H)-one->1-Chloro-4-methylphthalazine POCl3, Reflux 4-Methyl-1-hydrazinophthalazine 4-Methyl-1-hydrazinophthalazine 1-Chloro-4-methylphthalazine->4-Methyl-1-hydrazinophthalazine Hydrazine hydrate, Ethanol, Reflux

Caption: Synthetic route to the 4-Methyl-1-hydrazinophthalazine scaffold.

Part 1: Synthesis of the 4-Methyl-1-hydrazinophthalazine Scaffold

This section provides detailed protocols for the synthesis of the key intermediates and the final 4-Methyl-1-hydrazinophthalazine scaffold.

Protocol 1.1: Synthesis of 4-Methylphthalazin-1(2H)-one

This protocol describes the cyclization of 2-acetylbenzoic acid with hydrazine hydrate to form the phthalazinone ring system.[5]

Materials:

  • 2-Acetylbenzoic acid

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve 2-acetylbenzoic acid (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • If precipitation is incomplete, reduce the solvent volume under reduced pressure.

  • Collect the precipitate by vacuum filtration using a Buchner funnel and wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-methylphthalazin-1(2H)-one as a white to off-white solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 1.2: Synthesis of 1-Chloro-4-methylphthalazine

This protocol details the chlorination of 4-methylphthalazin-1(2H)-one using phosphorus oxychloride (POCl₃).[6][7][8]

Materials:

  • 4-Methylphthalazin-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser and a gas trap (to neutralize HCl fumes)

  • Heating mantle

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it generates corrosive HCl gas.

  • In a round-bottom flask, carefully add 4-methylphthalazin-1(2H)-one (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents) at room temperature with stirring.

  • Slowly heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-chloro-4-methylphthalazine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1.3: Synthesis of 4-Methyl-1-hydrazinophthalazine

This final step involves the nucleophilic substitution of the chloro group with hydrazine.[6][9]

Materials:

  • 1-Chloro-4-methylphthalazine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 1-chloro-4-methylphthalazine (1 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If necessary, concentrate the solution to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The product can be recrystallized from ethanol to obtain pure 4-Methyl-1-hydrazinophthalazine.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Generation of a Hydrazone Compound Library

The reactive hydrazine group of 4-Methyl-1-hydrazinophthalazine serves as a key handle for diversification. A common and straightforward method to create a compound library is through the formation of hydrazones by reacting the scaffold with a diverse collection of aldehydes and ketones.[10][11][12]

Diagram: General Scheme for Hydrazone Library Synthesis

Hydrazone Synthesis 4-Methyl-1-hydrazinophthalazine 4-Methyl-1-hydrazinophthalazine Hydrazone Library Hydrazone Library Diverse Aldehydes/Ketones (R1, R2) Diverse Aldehydes/Ketones (R1, R2)

Caption: General reaction for the synthesis of a hydrazone library.

Protocol 2.1: General Procedure for the Synthesis of a Hydrazone Library

This protocol can be adapted for parallel synthesis in a multi-well plate format to efficiently generate a large library of compounds.

Materials:

  • 4-Methyl-1-hydrazinophthalazine

  • A diverse set of aldehydes and ketones (e.g., aromatic, heteroaromatic, aliphatic)

  • Ethanol or methanol

  • Glacial acetic acid (as a catalyst)

  • 96-well reaction block or individual reaction vials

  • Magnetic stir bars or orbital shaker

  • TLC plates for reaction monitoring

Procedure:

  • In a reaction vial or well of a 96-well plate, dissolve 4-Methyl-1-hydrazinophthalazine (1 equivalent) in ethanol.

  • Add the corresponding aldehyde or ketone (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Seal the vial or plate and heat the mixture to reflux (or a suitable temperature for the reaction block) with stirring for 2-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate.

  • Collect the solid by filtration or centrifugation. If the product does not precipitate, the solvent can be evaporated, and the residue purified.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The purity of each library member can be checked by LC-MS. Further purification by recrystallization or column chromatography can be performed if necessary.

Table 1: Representative Aldehydes and Ketones for Library Diversification

ClassExamplesPotential Biological Relevance
Aromatic Aldehydes Benzaldehyde, 4-Chlorobenzaldehyde, 4-Nitrobenzaldehyde, 4-Methoxybenzaldehyde, VanillinIntroduction of various electronic and steric features.
Heteroaromatic Aldehydes 2-Pyridinecarboxaldehyde, 2-Furaldehyde, 2-ThiophenecarboxaldehydeIncorporation of heteroatoms for potential hydrogen bonding interactions.
Aliphatic Aldehydes/Ketones Cyclohexanecarboxaldehyde, Acetophenone, CyclohexanoneExploration of non-aromatic side chains for improved solubility and ADME properties.

Part 3: Biological Evaluation of the Compound Library

Once the compound library is synthesized, the next critical step is to screen for biological activity. This section provides protocols for preliminary anticancer and antimicrobial screening.

Protocol 3.1: In Vitro Anticancer Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a blank (medium only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds compared to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.

Protocol 3.2: Antimicrobial Screening using Broth Microdilution Method

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[3][13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial or fungal inoculum standardized to a McFarland standard

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and positive controls in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, a color change will indicate microbial growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compounds are cidal or static, an aliquot from the wells showing no growth can be plated on agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.

Part 4: Mechanistic Insights and Target Identification

Hydrazinophthalazine derivatives have been reported to exhibit their anticancer effects through various mechanisms, including the inhibition of protein kinases.[1] A particularly relevant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels, a process crucial for tumor growth and metastasis.[14][15][16]

Diagram: Simplified VEGFR-2 Signaling Pathway

VEGFR-2 Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor 4-Methyl-1-hydrazinophthalazine Derivative Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the potential point of inhibition.

Kinase inhibitors typically function by binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[17][18][19][20] Compounds from the 4-Methyl-1-hydrazinophthalazine library that show significant anticancer activity can be further evaluated for their ability to inhibit VEGFR-2 kinase activity.

Protocol 4.1: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against VEGFR-2 kinase. Commercially available kits are often used for this purpose.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Test compounds

  • Positive control inhibitor (e.g., Sorafenib)

  • 96-well assay plates

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Luminometer or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the VEGFR-2 kinase, the substrate, and the test compound or control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The 4-Methyl-1-hydrazinophthalazine scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols outlined in this document provide a comprehensive workflow for the synthesis of a diverse compound library and its subsequent biological evaluation. Promising lead compounds identified through these screening cascades can be further optimized through structure-activity relationship (SAR) studies to improve their potency, selectivity, and drug-like properties. Further mechanistic studies, including target validation and in vivo efficacy studies, will be crucial for the advancement of these compounds towards clinical development.

References

  • Cao, S. L., Wang, Y., Zhu, L., Liao, J., Guo, Y. W., Chen, L. L., & Liu, H. Q. (2016). Synthesis and cytotoxic activity of N′-(substituted-benzylidene)-2-(6-oxo-3-phenyl-6H-pyridazin-1-yl)acetohydrazide derivatives. European Journal of Medicinal Chemistry, 108, 364–373.
  • El-Sayed, M. A., et al. (2024).
  • Gudasi, K. B., et al. (2006). Synthesis and characterization of Co(II), Ni(II), Cu(II), Zn(II), Cd(II) and Hg(II) complexes with 2-aminobenzoylhydrazide. Journal of the Serbian Chemical Society, 71(1), 1-11.
  • Hassan, A. S., et al. (2015). Synthesis and behaviour of 4-(4′-chloro-3′-methyl phenyl)-1(2H)-phthalazinone towards certain electrophiles and nucleophiles. Journal of Chemical and Pharmaceutical Research, 7(3), 136-145.
  • Holmes, K., Roberts, O. L., Thomas, A. M., & Cross, M. J. (2007). Vascular endothelial growth factor receptor-2: structure, function, intracellular signalling and therapeutic inhibition. Cellular signalling, 19(10), 2003–2012.
  • Katritzky, A. R., & Rachwal, S. (1996). The reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, (15), 1845-1849.
  • Laqbaq, A., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1145–1166.
  • Li, X., et al. (2015). Synthesis and anticancer activities of novel 1,4-disubstituted phthalazines. Molecules, 20(4), 6336–6348.
  • Mohareb, R. M., & Samir, E. M. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Open Journal of Medicinal Chemistry, 2(1), 1-8.
  • Mondal, S., & Jana, G. K. (2019). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 96(12), 1613-1620.
  • Nafie, M. S., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 101.
  • Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(3), 954.
  • ResearchGate. (2025). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Retrieved from [Link]

  • Roskoski, R., Jr (2015). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research, 100, 1–23.
  • Salimon, J., et al. (2010). Synthesis and behaviour of 4-(4′-chloro-3′-methyl phenyl)-1(2H)-phthalazinone towards certain electrophiles and nucleophiles. Journal of the Serbian Chemical Society, 75(11), 1489-1501.
  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & cancer, 2(12), 1097–1105.
  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Tetrahedron Letters. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Retrieved from [Link]

  • Wikipedia. (2024). Hydrazone. Retrieved from [Link]

  • Wieczorek, Z., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(40), 17356-17368.
  • Wieczorek, Z., et al. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(3), 954.
  • Zhang, X., et al. (2015). Recent Developments in Chemistry of Phthalazines. Der Pharma Chemica, 7(1), 166-189.
  • Zhang, Y., et al. (2015). Synthesis and anticancer activities of novel 1,4-disubstituted phthalazines. Molecules, 20(4), 6336–6348.
  • The Institute of Cancer Research. (n.d.). Kinase inhibitors: the science behind a revolution. Retrieved from [Link]

  • MDPI. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 17: Hydrazones. Retrieved from [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of solid hydrazine (1) with carbonyl compounds a w. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • Scientific Research Publishing. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Retrieved from [Link]

  • National Institutes of Health. (2023). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methyl-1-hydrazinophthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-1-hydrazinophthalazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your synthesis. My insights are grounded in established chemical principles and field-proven experience to help you navigate the common challenges encountered in this synthetic process.

I. Synthetic Overview: Pathways to 4-Methyl-1-hydrazinophthalazine

The synthesis of 4-Methyl-1-hydrazinophthalazine (a key intermediate in various pharmaceutical compounds) is typically achieved through a two-step process. The most common and reliable method involves the initial formation of a 4-methylphthalazin-1(2H)-one intermediate, followed by chlorination and subsequent hydrazinolysis.

A common synthetic route proceeds as follows:

  • Cyclocondensation: Reaction of 2-acetylbenzoic acid with hydrazine hydrate to form 4-methylphthalazin-1(2H)-one.

  • Chlorination: Conversion of the phthalazinone to 1-chloro-4-methylphthalazine using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Hydrazinolysis: Reaction of the chloro-intermediate with hydrazine hydrate to yield the final product, 4-Methyl-1-hydrazinophthalazine.

Below is a workflow diagram illustrating this primary synthetic pathway.

Synthetic Workflow A 2-Acetylbenzoic Acid C 4-Methylphthalazin-1(2H)-one A->C B Hydrazine Hydrate B->C Cyclocondensation E 1-Chloro-4-methylphthalazine C->E D POCl3 D->E Chlorination G 4-Methyl-1-hydrazinophthalazine E->G F Hydrazine Hydrate F->G Hydrazinolysis

Caption: Primary synthetic route to 4-Methyl-1-hydrazinophthalazine.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield in the Formation of 4-Methylphthalazin-1(2H)-one (Step 1)

Question: My yield of 4-methylphthalazin-1(2H)-one from 2-acetylbenzoic acid and hydrazine hydrate is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this cyclocondensation step often stem from incomplete reaction or side reactions. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Incomplete Reaction. The reaction may not have gone to completion. Monitoring the reaction's progress is crucial.

    • Solution: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 2-acetylbenzoic acid starting material. A common eluent system is ethyl acetate/petroleum ether. The reaction typically requires refluxing for 4-6 hours. Ensure your reaction is heated adequately for a sufficient duration.

  • Cause 2: Suboptimal Reagent Stoichiometry. An incorrect ratio of hydrazine hydrate to 2-acetylbenzoic acid can lead to incomplete conversion.

    • Solution: While a 1:1 molar ratio is stoichiometrically correct, using a slight excess of hydrazine hydrate (e.g., 1.2 equivalents) can drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

  • Cause 3: Improper Work-up and Isolation. The product may be lost during the work-up and purification stages. 4-methylphthalazin-1(2H)-one should precipitate from the reaction mixture upon cooling.

    • Solution: Ensure the reaction mixture is cooled to room temperature, and if precipitation is slow, further cooling in an ice bath can be beneficial. When filtering, wash the precipitate with cold ethanol to remove unreacted starting materials and impurities without dissolving a significant amount of the product. Recrystallization from ethanol is an effective method for purification.

Issue 2: Inefficient Conversion to 1-Chloro-4-methylphthalazine (Step 2)

Question: The chlorination of 4-methylphthalazin-1(2H)-one with POCl₃ is sluggish, and my yield of 1-chloro-4-methylphthalazine is poor. What can I do?

Answer:

This chlorination step is critical and can be challenging. Here are the key factors to consider:

  • Cause 1: Insufficient Reagent Activity. Phosphorus oxychloride can degrade if not stored properly.

    • Solution: Use fresh, high-quality POCl₃. Ensure it is handled under anhydrous conditions to prevent hydrolysis.

  • Cause 2: Suboptimal Reaction Temperature and Time. The reaction requires heating to proceed at a reasonable rate.

    • Solution: The reaction is typically refluxed in POCl₃. Ensure the temperature is maintained at the reflux temperature of POCl₃ (around 105 °C). The reaction time can vary, so monitoring by TLC is recommended until the starting material is consumed. Some procedures suggest heating for 3 hours at 90 °C in a suitable solvent like acetonitrile with phosphorus oxychloride.

  • Cause 3: Inefficient Work-up. The work-up for this step involves quenching the excess POCl₃, which can be hazardous and, if done incorrectly, can lead to product loss.

    • Solution: After the reaction is complete, cool the mixture and carefully and slowly pour it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃. The product can then be extracted with an organic solvent like chloroform or dichloromethane. The organic layer should be washed with a sodium bicarbonate solution to neutralize any remaining acid, then with water, and finally dried over a suitable drying agent like anhydrous sodium sulfate.

Issue 3: Low Yield and Impurity Formation during Hydrazinolysis (Step 3)

Question: My final product, 4-Methyl-1-hydrazinophthalazine, is obtained in a low yield and appears to be impure. What are the common side products, and how can I optimize this step?

Answer:

The final hydrazinolysis step is prone to side reactions and the product itself can be unstable. Here’s how to troubleshoot this:

  • Cause 1: Formation of Dimeric Impurities. A common side reaction is the formation of a dimer where two phthalazine rings are linked by a hydrazine bridge. This is a known impurity in the synthesis of the related compound, hydralazine.[1]

    • Solution: This can be minimized by using a significant excess of hydrazine hydrate. This ensures that the 1-chloro-4-methylphthalazine is more likely to react with a molecule of hydrazine hydrate rather than an already formed molecule of the product.

  • Cause 2: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: The reaction of 1-chloro-4-methylphthalazine with hydrazine hydrate is often carried out in a solvent like ethanol at reflux. Ensure sufficient reaction time (monitoring by TLC is recommended) for the complete disappearance of the starting material.

  • Cause 3: Product Degradation. The hydrazino group is highly reactive and can undergo oxidation or other degradation reactions, especially at elevated temperatures or in the presence of metal ions.[1]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. During work-up, avoid prolonged heating. Purification should be carried out promptly after the reaction is complete.

  • Cause 4: Inefficient Purification. The final product can be challenging to purify.

    • Solution: Recrystallization is a common method for purifying hydrazones. Ethanol is often a suitable solvent.[2] If the product is an oil or difficult to crystallize, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in petroleum ether.

Below is a troubleshooting workflow for the hydrazinolysis step:

Troubleshooting Hydrazinolysis Start Low Yield / Impure Product in Step 3 Cause1 Incomplete Reaction? Start->Cause1 Solution1 Increase reflux time Monitor by TLC Cause1->Solution1 Yes Cause2 Side Reactions (e.g., Dimer)? Cause1->Cause2 No Solution1->Cause2 Solution2 Use larger excess of hydrazine hydrate Cause2->Solution2 Yes Cause3 Product Degradation? Cause2->Cause3 No Solution2->Cause3 Solution3 Use inert atmosphere Avoid prolonged heating Cause3->Solution3 Yes Cause4 Inefficient Purification? Cause3->Cause4 No Solution3->Cause4 Solution4 Recrystallize from ethanol Use column chromatography Cause4->Solution4 Yes End Improved Yield and Purity Cause4->End No Solution4->End

Caption: Troubleshooting workflow for the hydrazinolysis step.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions?

A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring these reactions. For the first step (cyclocondensation), you can use a mobile phase of ethyl acetate/petroleum ether to observe the disappearance of 2-acetylbenzoic acid. For the subsequent steps, similar solvent systems can be optimized to achieve good separation between the starting material and the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis, especially for impurity profiling.[3]

Q2: What are the critical safety precautions I should take when working with hydrazine hydrate and phosphorus oxychloride?

A2: Both hydrazine hydrate and phosphorus oxychloride are hazardous and must be handled with extreme care in a well-ventilated fume hood.

  • Hydrazine Hydrate: It is corrosive, toxic, and a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors.

  • Phosphorus Oxychloride (POCl₃): It is highly corrosive and reacts violently with water. It is a lachrymator and is toxic upon inhalation. All manipulations should be carried out in a fume hood, and care must be taken to avoid contact with moisture.

Q3: Can I use a different chlorinating agent instead of POCl₃?

A3: While POCl₃ is the most common chlorinating agent for this transformation, other reagents like thionyl chloride (SOCl₂) in DMF (Vilsmeier-Haack conditions) could potentially be used. However, POCl₃ is generally effective and well-documented for this type of reaction.

Q4: My final product is a stubborn oil. How can I induce crystallization?

A4: If your product is an oil, you can try several techniques to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface.

  • Seeding: If you have a small crystal of the pure product, add it to the oil to act as a nucleation site.

  • Solvent Change: Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water or hexane) dropwise until turbidity persists. Then, allow it to stand.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum of 4-Methyl-1-hydrazinophthalazine should show characteristic signals for the aromatic protons, the methyl group, and the hydrazine protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • HPLC: An HPLC analysis with a suitable method can determine the purity of your compound and quantify any impurities.[3]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Methylphthalazin-1(2H)-one
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylbenzoic acid (1.0 eq) in ethanol.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the mixture to room temperature. The product will precipitate. Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol to yield pure 4-methylphthalazin-1(2H)-one.

Protocol 2: Synthesis of 1-Chloro-4-methylphthalazine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 4-methylphthalazin-1(2H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, used in excess as both reagent and solvent).

  • Reflux: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring in a fume hood.

  • Extraction: Once the excess POCl₃ has been hydrolyzed, extract the aqueous mixture with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude 1-chloro-4-methylphthalazine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 3: Synthesis of 4-Methyl-1-hydrazinophthalazine
  • Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve 1-chloro-4-methylphthalazine (1.0 eq) in ethanol.

  • Reagent Addition: Add a significant excess of hydrazine hydrate (e.g., 10-20 eq) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture. The product may precipitate upon cooling. If so, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure.

  • Isolation and Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.[2] If it remains an oil, purification by column chromatography on silica gel is recommended.

V. Data Presentation

Table 1: Summary of Reagents and Typical Reaction Conditions
StepStarting MaterialKey ReagentsSolventTemperatureTypical Time
12-Acetylbenzoic AcidHydrazine HydrateEthanolReflux4-6 h
24-Methylphthalazin-1(2H)-onePOCl₃POCl₃ (neat) or AcetonitrileReflux2-4 h
31-Chloro-4-methylphthalazineHydrazine HydrateEthanolReflux2-4 h
Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predicted)
CompoundAromatic ProtonsMethyl ProtonsHydrazine Protons (NH/NH₂)
4-Methylphthalazin-1(2H)-one7.5 - 8.5 (m, 4H)~2.5 (s, 3H)~11.0 (br s, 1H)
1-Chloro-4-methylphthalazine7.6 - 8.6 (m, 4H)~2.7 (s, 3H)-
4-Methyl-1-hydrazinophthalazine7.4 - 8.4 (m, 4H)~2.6 (s, 3H)~4.5 (br s, 2H), ~8.0 (br s, 1H)

Note: These are predicted values and may vary depending on the solvent and instrument.

VI. References

  • Anerao, B. B., et al. (2015). Development and Validation of Related Substances Method by HPLC for Analysis of Hydralazine Hydrochloride. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 1944-1960.

  • PubChem Compound Summary for CID 3047908, 1-Hydrazinyl-4-methylphthalazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, S. L., et al. (2010). Synthesis of 1-chloro-4-(4-pyridinylmethyl)phthalazine. Chinese Chemical Letters, 21(9), 1071-1074.

  • IOSR Journal of Applied Chemistry. (2016). Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM. IOSR Journal of Applied Chemistry, 9(7), 50-58.

  • Deng, X., & Mani, N. (2006). 5-Benzo[3][4]dioxol-5-yl-3-(4-chloro-phenyl)-1-methyl-1H-pyrazole. Organic Syntheses, 83, 148.

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

  • Raposo, M. M. M., Sampaio, A. M. B. A., & Kirsch, G. (2004). Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. Molbank, 2004(3), M375.

  • Edelmann, F. T. (2020). How to purify hydrazone? ResearchGate. Retrieved from [Link]

  • Reves, J. G. (1999). U.S. Patent No. 7,807,830 B2. Washington, DC: U.S. Patent and Trademark Office.

  • Pharmaffiliates. (n.d.). Hydralazine-impurities. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 4-Methyl-1-hydrazinophthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development professionals who are working with 4-Methyl-1-hydrazinophthalazine. The purity of this compound is critical for reliable downstream applications, from biological screening to API development. This document provides in-depth troubleshooting and validated protocols to address common purification challenges.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Material

This section addresses the most common initial questions researchers face when handling crude 4-Methyl-1-hydrazinophthalazine.

Q1: My crude product is a discolored solid (yellow to brown). What are the likely impurities?

The discoloration of your crude product is typically indicative of several classes of impurities arising from the synthesis and subsequent degradation. The chemical structure, closely related to the well-studied drug Hydralazine, provides significant clues.

  • Process-Related Impurities : These are formed during the synthesis, which likely involves the reaction of a chlorophthalazine intermediate with hydrazine.

    • Starting Materials : Unreacted 1-chloro-4-methylphthalazine or residual hydrazine hydrate. Excess hydrazine is a common impurity that must be carefully controlled to meet pharmacopoeial standards in analogous compounds[1].

    • Side-Products : Hydrolysis of the chloro-intermediate can lead to the formation of 4-methylphthalazin-1(2H)-one.

    • Dimerization Products : Self-condensation can occur, leading to impurities like 1-(2-(4-methylphthalazin-1-yl)hydrazinyl)-4-methylphthalazine, which has been observed in the synthesis of the parent compound, hydralazine[2].

  • Degradation Products : The hydrazino group is highly reactive and susceptible to oxidation, especially in the presence of air, metal ions, and light[1].

    • Oxidation Products : This can lead to the formation of phthalazine and other colored byproducts. The instability of hydralazine-containing solutions is a well-documented issue[3].

    • Hydrolytic Products : Thermal degradation and hydrolysis can yield compounds like 4-methylphthalazinone[1].

Q2: How can I get a quick preliminary assessment of my crude product's purity?

Before committing to a large-scale purification, a rapid assessment can save significant time and resources.

  • Thin-Layer Chromatography (TLC) : This is the fastest method. Use a silica gel plate with a mobile phase such as Ethyl Acetate/Hexane (e.g., 70:30 v/v) or Dichloromethane/Methanol (e.g., 95:5 v/v). The presence of multiple spots indicates impurities. The basic hydrazino group can sometimes cause streaking on silica; adding a small amount of triethylamine (0.5-1%) to the mobile phase can mitigate this by neutralizing acidic sites on the silica.

  • Proton NMR (¹H NMR) : Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The presence of signals that do not correspond to the product structure, particularly in the aromatic or methyl regions, indicates impurities. You can often identify unreacted starting materials or major byproducts from their characteristic peaks.

  • High-Performance Liquid Chromatography (HPLC) : If an established method is available, a quick injection can provide a quantitative view of the impurity profile. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point for such compounds.

Q3: My compound seems to degrade during workup or storage. How can I improve its stability?

The hydrazino group is the primary site of instability. Minimizing its exposure to oxidative conditions is key.

  • Work under an Inert Atmosphere : When possible, conduct extractions, solvent removal, and other operations under nitrogen or argon to minimize contact with atmospheric oxygen.

  • Use of Antioxidants/Chelators : For solutions, adding a small amount of a chelating agent like EDTA can sequester metal ions that catalyze oxidation[4]. Ascorbic acid has also been used to stabilize solutions of related compounds[5].

  • pH Control : Hydrazinophthalazine derivatives are most stable in acidic conditions[6]. Storing the material as its hydrochloride salt can significantly enhance its shelf life compared to the free base.

  • Storage Conditions : Store the purified compound in a cool, dark place (2-8 °C is recommended for the analogous hydralazine hydrochloride) under an inert atmosphere[7].

Section 2: Purification Strategies & Troubleshooting Guides

This section provides detailed protocols and troubleshooting for the most effective purification techniques.

Technique 1: Recrystallization

Recrystallization is often the most efficient method for removing minor impurities and achieving high purity, especially for crystalline solids. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Detailed Protocol: Solvent Screening and Recrystallization
  • Solvent Screening :

    • Place ~20-30 mg of your crude material into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature (start with solvents listed in the table below).

    • If the compound dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization.

    • If it is insoluble, heat the mixture gently. If it dissolves when hot, it is a promising candidate.

    • Allow the heated solutions to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a good solvent.

  • Recrystallization Procedure :

    • Place the crude 4-Methyl-1-hydrazinophthalazine in an Erlenmeyer flask.

    • Add the chosen solvent (e.g., Methanol or Ethanol, which are effective for the parent compound hydralazine[1]) in small portions while heating the mixture to a gentle boil (use a hot plate with a stirrer). Continue adding solvent until the solid just dissolves completely.

    • If the solution is colored, this is the point to add a small amount of activated charcoal (a spatula tip) to adsorb colored impurities. Boil for another 2-3 minutes. Caution : Do not add charcoal to a superheated solution, as it can cause violent bumping.

    • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal and any insoluble impurities.

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration (Büchner funnel), washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Dry the purified crystals under vacuum.

Recrystallization Solvent Selection Table
SolventBoiling Point (°C)PolarityComments
Methanol65Polar ProticOften a good first choice. Hydralazine can be recrystallized from methanol[1].
Ethanol78Polar ProticAnother excellent choice. Used for washing hydralazine crystals[3].
Isopropanol82Polar ProticCan offer different solubility characteristics than MeOH or EtOH.
Acetonitrile82Polar AproticMay be effective if protic solvents lead to decomposition.
Ethyl Acetate77Medium PolarityCan be used in a solvent/anti-solvent system with hexanes.
Water100Very PolarGenerally used for the hydrochloride salt form, not the free base.
Troubleshooting Recrystallization
  • Q: My compound "oils out" instead of crystallizing. What's happening?

    • Cause : The solution has become saturated at a temperature above the melting point of your compound (or a eutectic mixture with the solvent). It can also be caused by the presence of significant impurities that depress the melting point.

    • Solution : Re-heat the solution to dissolve the oil. Add a little more solvent to lower the saturation temperature. Alternatively, try a lower-boiling point solvent.

  • Q: Nothing crystallizes, even after cooling in ice.

    • Cause : Too much solvent was added, or the solution is supersaturated.

    • Solution 1 (Too much solvent) : Boil off some of the solvent to re-concentrate the solution and allow it to cool again.

    • Solution 2 (Supersaturation) : Try to induce crystallization. Scratch the inside of the flask with a glass rod at the meniscus. Add a "seed crystal" from a previous successful crystallization.

  • Q: My final product is still colored.

    • Cause : The colored impurity has very similar solubility to your product, or you did not use charcoal.

    • Solution : Repeat the recrystallization, ensuring you use activated charcoal during the hot dissolution step. If the color persists, the impurity may need to be removed by chromatography.

Technique 2: Acid-Base Extraction

This technique leverages the basicity of the hydrazino group to separate it from neutral or acidic impurities. The process involves dissolving the crude mixture in an organic solvent, converting the basic product into a water-soluble salt with an acid wash, and then regenerating the free base for re-extraction.

Workflow Diagram: Acid-Base Extraction

AcidBaseWorkflow start Crude Product (in Organic Solvent, e.g., DCM/EtOAc) wash_acid Wash with dilute aq. HCl start->wash_acid separate1 Separate Layers wash_acid->separate1 org_layer Organic Layer (Contains Neutral Impurities) separate1->org_layer Top/Bottom Layer aq_layer Aqueous Layer (Contains Protonated Product as Hydrochloride Salt) separate1->aq_layer Other Layer basify Basify with aq. NaOH / NaHCO₃ to pH > 9 aq_layer->basify extract Extract with Organic Solvent basify->extract separate2 Separate Layers extract->separate2 aq_waste Aqueous Waste separate2->aq_waste org_final Organic Layer (Contains Purified Free Base) separate2->org_final end Dry, Filter, and Evaporate Solvent org_final->end

Caption: Workflow for purifying 4-Methyl-1-hydrazinophthalazine via acid-base extraction.

Detailed Protocol: Acid-Base Extraction
  • Dissolution : Dissolve the crude material in a suitable water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in a separatory funnel.

  • Acid Wash : Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure. This protonates your basic product, pulling it into the aqueous layer as the hydrochloride salt.

  • Separation : Allow the layers to separate. Drain the aqueous layer (bottom layer if using DCM, top if using EtOAc) into a clean flask. Wash the organic layer one more time with fresh 1 M HCl and combine the aqueous extracts. The organic layer now contains neutral impurities and can be set aside.

  • Basification : Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 10% aq. NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 9, check with pH paper). You should see the free base precipitate or make the solution cloudy.

  • Re-extraction : Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (DCM or EtOAc) and shake to extract the now neutral (free base) product back into the organic layer.

  • Final Steps : Drain the organic layer. Wash it with brine (saturated aq. NaCl) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Acid-Base Extraction
  • Q: An emulsion formed at the interface. How do I break it?

    • Cause : Emulsions are common when solutions of similar densities are mixed vigorously, or when surfactants are present.

    • Solution : Let the funnel sit undisturbed for 10-20 minutes. Gentle swirling can help. If it persists, add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and can help break the emulsion. Filtering the entire mixture through a pad of Celite can also be effective.

  • Q: My yield is very low.

    • Cause : Incomplete extraction from either phase, or incomplete basification.

    • Solution : Ensure the pH was sufficiently basic (>9) before re-extracting the product. Perform multiple extractions (e.g., 3x with smaller volumes of solvent) instead of one large extraction, as this is more efficient. Check if your product's hydrochloride salt has some solubility in the organic solvent by analyzing the "neutral impurities" layer by TLC.

Technique 3: Column Chromatography

Chromatography is a powerful tool for separating compounds with different polarities. For a basic compound like 4-Methyl-1-hydrazinophthalazine, special considerations are needed to prevent poor separation (streaking) on standard silica gel.

Detailed Protocol: Column Chromatography
  • Stationary Phase Selection :

    • Standard Silica Gel : Can be used, but often requires modification.

    • Deactivated Silica : Pre-treating the silica gel with a solvent mixture containing a small amount of a base like triethylamine (e.g., eluent containing 1% Et₃N) can "deactivate" the acidic silanol groups, leading to sharper peaks.

    • Alumina (Basic or Neutral) : Can be a better choice as it lacks the acidic sites of silica that cause streaking with basic compounds.

  • Mobile Phase (Eluent) Selection : Use TLC to find a solvent system that gives your product an Rf value of ~0.3-0.4. A good starting point is an Ethyl Acetate/Hexane or DCM/Methanol mixture. Add 0.5-1% triethylamine to the eluent if using silica gel.

  • Column Packing : Pack the column with your chosen stationary phase as a slurry in the initial eluent. Ensure there are no air bubbles or cracks.

  • Loading the Sample : Dissolve the crude product in a minimum amount of the eluent (or DCM). Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often gives better resolution.

  • Elution : Run the column, collecting fractions. Monitor the elution of your compound using TLC.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure. Note that you will also need to remove the triethylamine, which can often be achieved by co-evaporation with a solvent like toluene or by a final acid-base workup.

Section 3: Purity Confirmation and Data

After purification, it is essential to confirm the purity and identity of the 4-Methyl-1-hydrazinophthalazine.

Analytical Techniques for Final Product Confirmation
TechniquePurposeExpected Results for Pure Compound
HPLC/UPLC Quantify PurityA single major peak, with purity typically >99% by area normalization.
¹H NMR Confirm Structure & IdentityClean spectrum with correct chemical shifts, integration values, and coupling patterns for the aromatic, methyl, and hydrazino protons. Absence of impurity peaks.
¹³C NMR Confirm Carbon SkeletonCorrect number of signals corresponding to the unique carbons in the molecule.
Mass Spectrometry Confirm Molecular WeightObservation of the correct molecular ion peak ([M+H]⁺ or [M]⁺).
Melting Point Assess PurityA sharp melting point range (e.g., within 1-2 °C). Impurities typically broaden and depress the melting point. The related hydralazine hydrochloride melts at 273 °C with decomposition.

References

  • US7220858B2, Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines, Google P
  • IOSR Journal of Pharmacy and Biological Sciences, Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM. [Link]

  • Organic Syntheses, methylhydrazine sulfate. [Link]

  • Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry, 2(4), 328-345.
  • Zarad et al. (2021). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. National Institutes of Health. [Link]

  • US4657751A, Process for purifying aqueous hydrazine hydrate solutions, Google P
  • US7807830B2, Manufacture of pure hydralazine salts, Google P
  • Professor Dave Explains (2020). Acid-Base Extraction Tutorial. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3047908, 1-Hydrazinyl-4-methylphthalazine. [Link]

  • SciSpace, Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM. [Link]

  • EP0294100A1, A process for producing a purified hydrazine hydrate, European Patent Office. [Link]

  • Organic Syntheses, 4-(3-(benzo[d][3][8]dioxol-5-yl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl)morpholine. [Link]

  • US4963232A, Process for producing a purified hydrazine hydrate, Google P
  • Patel, R. B. et al. (2015). Analytical methodologies for the Determination of Hydralazine: A Review.
  • Reddy, G. V. S. et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery & Therapeutics, 8(6-s), 125-134.
  • ResearchGate, Development and characterisation of process related impurity in Hydralazine Hydrochloride by some analytical technique. [Link]

Sources

Technical Support Center: Synthesis of 4-Methyl-1-hydrazinophthalazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1-hydrazinophthalazine. It provides in-depth technical support, troubleshooting advice, and detailed protocols to address common challenges, with a focus on the identification and mitigation of synthesis byproducts. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

I. Synthesis Overview: A Multi-Step Approach

The synthesis of 4-Methyl-1-hydrazinophthalazine is typically a multi-step process commencing with 4-methylphthalic anhydride. The general synthetic pathway involves the formation of a phthalazinone intermediate, followed by chlorination and subsequent hydrazinolysis. Each of these steps presents opportunities for side reactions and the formation of impurities that can impact the yield and purity of the final product.

Figure 1: General Synthesis Pathway of 4-Methyl-1-hydrazinophthalazine

Synthesis_Pathway A 4-Methylphthalic Anhydride B 4-Methylphthalazin-1(2H)-one A->B  + Hydrazine Hydrate (Cyclocondensation) C 1-Chloro-4-methylphthalazine B->C  + POCl3 (Chlorination) D 4-Methyl-1-hydrazinophthalazine C->D  + Hydrazine Hydrate (Hydrazinolysis) Isomer_Pathway cluster_main Main Synthesis cluster_isomer Isomeric Byproduct Formation A 4-Methylphthalic Anhydride B 4-Methyl-1-hydrazinophthalazine A->B ... C 3-Methylphthalic Anhydride D 7-Methyl-1-hydrazinophthalazine C->D ... Dimer_Formation Product 4-Methyl-1-hydrazinophthalazine (Nucleophile) Dimer Dimer Impurity Product->Dimer Attacks Intermediate 1-Chloro-4-methylphthalazine (Electrophile) Intermediate->Dimer Reacts with

Technical Support Center: Optimizing Coupling Reactions with 4-Methyl-1-hydrazinophthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-1-hydrazinophthalazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a substituted hydrazine, 4-Methyl-1-hydrazinophthalazine is a valuable building block for constructing complex heterocyclic systems, most notably through the formation of hydrazones which serve as key intermediates for pharmacologically active compounds.

This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the integrity of your synthetic outcomes. The advice herein is structured to explain the causality behind experimental choices, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydrazone formation reaction with 4-Methyl-1-hydrazinophthalazine has a low yield or is not proceeding to completion. What are the primary causes and how can I improve the outcome?

A1: Senior Application Scientist Insights

Low conversion in hydrazone synthesis is a frequent challenge that typically stems from suboptimal reaction kinetics or an unfavorable equilibrium. The reaction is a two-step process: nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration to form the C=N double bond. Both steps can be rate-limiting depending on the conditions.

Root Cause Analysis & Solutions:

  • Suboptimal pH and Catalysis: The dehydration step is the most common bottleneck and is highly pH-dependent.

    • The Problem: Without a catalyst, the reaction is often slow.[1] If the medium is too acidic, the hydrazine nitrogen becomes protonated, reducing its nucleophilicity and hindering the initial addition step. If the medium is too basic, the hydroxyl intermediate cannot be effectively protonated to become a good leaving group (water).

    • The Solution: The optimal pH for hydrazone formation is typically mildly acidic (pH 4-6). A catalytic amount of a weak acid, such as acetic acid, is often sufficient to accelerate the dehydration step without deactivating the hydrazine nucleophile.[2] For reactions sensitive to acidic conditions, specialized organocatalysts can be employed. Aniline and its derivatives, for instance, are known to catalyze hydrazone formation effectively at neutral pH.[1][3]

  • Unfavorable Reaction Equilibrium: Hydrazone formation is a reversible reaction where water is produced as a byproduct.

    • The Problem: The presence of water in the reaction medium can drive the equilibrium back towards the starting materials, preventing the reaction from reaching completion. This is especially true if the starting materials are dissolved in a protic solvent that contains water.

    • The Solution: To push the equilibrium toward the product, water must be removed as it is formed. This can be achieved by:

      • Azeotropic Removal: Using a Dean-Stark apparatus with a suitable solvent like toluene or benzene to physically remove water from the reaction mixture.

      • High-Boiling Solvents: Employing high-boiling point solvents such as diethylene glycol can help drive off water.[4]

      • Drying Agents: Adding molecular sieves to the reaction can sequester water, though this is generally less efficient for larger-scale reactions.

  • Poor Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing the reaction rate.

    • The Problem: A solvent that does not fully dissolve both the 4-Methyl-1-hydrazinophthalazine and the carbonyl partner will result in a slow, heterogeneous reaction.

    • The Solution: Protic solvents like ethanol or methanol are commonly used as they readily dissolve the reactants and can facilitate proton transfer.[2][5] For water removal strategies, aprotic solvents like toluene are preferred. A solubility test should always be performed prior to initiating the reaction.

Summary Table of Recommended Starting Conditions:

ParameterRecommendationRationale & Citation
Catalyst 5-10 mol% Acetic AcidProvides optimal protonation for the dehydration step without deactivating the nucleophile.[2]
10-20 mol% AnilineEffective for acid-sensitive substrates at neutral pH.[3]
Solvent Ethanol, MethanolGood solvency for polar reactants; facilitates proton transfer.[5]
Toluene (with Dean-Stark)Allows for azeotropic removal of water to drive equilibrium.
Temperature 60°C to RefluxIncreased temperature accelerates both the addition and dehydration steps.
Monitoring TLC, LC-MSEssential for determining reaction completion and identifying side products.[6][7]
Q2: I am observing significant side products in my reaction. What are these impurities and how can they be minimized?

A2: Senior Application Scientist Insights

The formation of side products is often linked to the inherent reactivity of the hydrazine moiety and the stability of the reactants or products under the chosen conditions.

Common Side Products and Mitigation Strategies:

  • Azine Formation:

    • Identification: An azine is formed when the intermediate hydrazone reacts with a second molecule of the aldehyde or ketone. This results in a symmetrical R₂C=N-N=CR₂ structure.

    • Cause: This side reaction is favored when there is an excess of the carbonyl compound or when the hydrazone product is more reactive than the starting hydrazine.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of 4-Methyl-1-hydrazinophthalazine relative to the carbonyl compound. Add the carbonyl compound slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Oxidation of Hydrazine:

    • Identification: Hydrazines can be susceptible to oxidation, leading to the formation of diazenes or decomposition. This can sometimes be observed by a change in color of the reaction mixture.[8]

    • Cause: Exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal ions.

    • Solution: Run the reaction under an inert atmosphere of nitrogen or argon. Using degassed solvents can also be beneficial. If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA may help.[8]

  • Product Degradation:

    • Identification: The desired hydrazone product may not be stable under prolonged heating or harsh acidic/basic conditions, leading to a complex mixture of unidentifiable products on a TLC plate.

    • Cause: Extended reaction times at high temperatures.

    • Solution: Monitor the reaction closely using TLC or LC-MS.[6] Once the starting material is consumed, promptly begin the workup procedure. Avoid unnecessarily long reaction times. If the product is found to be acid-labile, switch to a non-acidic catalytic system like aniline.

Experimental Protocols & Workflows

General Protocol for Hydrazone Synthesis

This protocol provides a robust starting point for the coupling of 4-Methyl-1-hydrazinophthalazine with an aromatic aldehyde.

Materials:

  • 4-Methyl-1-hydrazinophthalazine (1.0 eq)

  • Aromatic Aldehyde (1.05 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, ~0.1 eq)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-Methyl-1-hydrazinophthalazine (1.0 eq).

  • Dissolution: Add absolute ethanol to dissolve the starting material completely. This is typically done at a concentration of 0.1-0.5 M.

  • Addition of Reactants: Add the aromatic aldehyde (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (typically ~78°C for ethanol) and stir.

  • Monitoring: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC).[6] A suitable eluent system might be Hexane:Ethyl Acetate (e.g., 7:3 or 1:1), visualized under UV light. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates progress.

  • Workup: Once the reaction is complete (as judged by TLC), cool the flask to room temperature. The product may precipitate directly from the solution.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.[2]

  • Purification: If the product is not pure after filtration, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or purification by column chromatography may be necessary.[9]

Visualization of Workflow and Mechanism

The following diagrams illustrate the logical workflow for optimizing the coupling reaction and the underlying chemical mechanism.

G cluster_start cluster_eval cluster_outcome cluster_troubleshoot start Initial Reaction Setup (Aldehyde/Ketone + 4-Me-1-HP) eval Monitor Reaction (TLC/LC-MS) start->eval complete Reaction Complete? (>95% Conversion) eval->complete side_products Side Products Observed eval->side_products Impure workup Proceed to Workup & Purification complete->workup Yes low_yield Low Conversion/ Stalled Reaction complete->low_yield No optimize Optimize Conditions: - Add Acid Catalyst (AcOH) - Increase Temperature - Remove H2O (Dean-Stark) low_yield->optimize optimize->eval Re-evaluate adjust Adjust Stoichiometry (Slight excess of Hydrazine) Run under Inert Gas (N2) side_products->adjust adjust->eval Re-evaluate

Caption: Troubleshooting workflow for hydrazone synthesis.

G R1 R' Carbonyl C=O R1->Carbonyl R2 R'' R2->Carbonyl H_plus H⁺ Carbonyl->H_plus Hydrazine H₂N-NH-Phth invis1 Hydrazine->invis1 2. Nucleophilic Attack Protonated_Carbonyl C⁺-OH H_plus->Protonated_Carbonyl 1. Protonation (Fast) Protonated_Carbonyl->invis1 Carbinolamine R'(R'')C(OH)-NH-NH-Phth invis2 Carbinolamine->invis2 3. Proton Transfer Protonated_Carbinolamine R'(R'')C(O⁺H₂)-NH-NH-Phth invis3 Protonated_Carbinolamine->invis3 4. Dehydration (Rate-Determining) Hydrazone R'(R'')C=N-NH-Phth Water H₂O invis1->Carbinolamine invis2->Protonated_Carbinolamine invis3->Hydrazone invis3->Water

Caption: Mechanism of acid-catalyzed hydrazone formation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

  • SciSpace. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US7807830B2 - Manufacture of pure hydralazine salts.
  • Reddit. (2025). Help with Low Yield Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Analytical methodologies for the Determination of Hydralazine: A Review. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Spectroscopic Studies and Antimicrobial Activity of Novel Aromatic Hydrazones Derived from 1-Hydralazinophthalazine. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Retrieved from [Link]

  • Open Access Journals. (n.d.). Analytical Methodologies for the Determination of Hydralazine: A Review. Retrieved from [Link]

  • IISTE.org. (n.d.). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Retrieved from [Link]

  • Phthalazinone. (n.d.). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2014). Analytical Methodologies for the Determination of Hydralazine. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: 1-Hydrazinophthalazine-Based Hydrazones and Their Transition Metal Complexes: Structure and Biological Activity. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 10: Phthalazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Phthalazines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Retrieved from [Link]

Sources

Overcoming poor solubility of 4-Methyl-1-hydrazinophthalazine in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methyl-1-hydrazinophthalazine

Welcome to the technical support center for 4-Methyl-1-hydrazinophthalazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common experimental challenges related to the poor solubility of 4-Methyl-1-hydrazinophthalazine. Our goal is to equip you with the scientific rationale and practical methodologies to effectively work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methyl-1-hydrazinophthalazine and why is its solubility a concern?

4-Methyl-1-hydrazinophthalazine is a heterocyclic organic compound with the molecular formula C9H10N4.[1] Its structure, featuring a phthalazine ring system, contributes to a degree of lipophilicity, which can lead to poor aqueous solubility. This is a common challenge in experimental settings, particularly in biological assays and formulation development, as achieving a desired concentration in aqueous media can be difficult. The parent compound, hydralazine, also exhibits low water solubility.[2]

Q2: What are the key physicochemical properties of 4-Methyl-1-hydrazinophthalazine that influence its solubility?

PropertyValue (4-Methyl-1-hydrazinophthalazine)Value (Hydralazine - for comparison)Significance for Solubility
Molecular Weight 174.20 g/mol [1]160.18 g/mol [2]Higher molecular weight can sometimes correlate with lower solubility.
Calculated logP (XLogP3) 1.1[1]0.7 - 1[2]A positive logP value indicates a degree of lipophilicity, suggesting lower aqueous solubility.
pKa Not experimentally determined7.3[2]As a hydrazine derivative, it is expected to be a weak base, meaning its solubility will be pH-dependent.
Salt Form Hydrochloride salt is reported to be soluble in water.[3]Hydrochloride salt is soluble in water (44.2 g/L at 25 °C).[4]Salt formation is a highly effective strategy to improve aqueous solubility.

Q3: Are there any immediate solutions to solubilize 4-Methyl-1-hydrazinophthalazine for my experiments?

Yes, the most direct approach is to use the hydrochloride (HCl) salt of 4-Methyl-1-hydrazinophthalazine.[3] The HCl salt is commercially available and is reported to be soluble in water. This is often the most convenient and effective first step for preparing aqueous stock solutions.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides a series of experimental workflows to overcome the solubility challenges of 4-Methyl-1-hydrazinophthalazine. We will start with the simplest methods and progress to more advanced techniques.

Workflow 1: Salt Formation and pH Adjustment

The presence of basic nitrogen atoms in the hydrazinophthalazine structure makes its solubility highly dependent on pH. By protonating these sites, we can significantly increase its aqueous solubility.

Step 1.1: Utilize the Hydrochloride Salt

For most applications, dissolving the commercially available 4-Methyl-1-hydrazinophthalazine HCl in your desired aqueous buffer is the recommended starting point.

Protocol:

  • Weigh the desired amount of 4-Methyl-1-hydrazinophthalazine HCl.

  • Add your aqueous buffer of choice (e.g., PBS, Tris buffer) to the desired final concentration.

  • Vortex or sonicate briefly to aid dissolution.

Step 1.2: pH Adjustment of the Free Base

If you are working with the free base form of 4-Methyl-1-hydrazinophthalazine, you can increase its solubility by lowering the pH of your solvent.

Protocol:

  • Prepare a stock solution of a suitable acid, such as 1 M HCl.

  • Suspend the 4-Methyl-1-hydrazinophthalazine free base in your desired aqueous medium (e.g., water, saline).

  • While stirring, add the acid dropwise until the compound dissolves. Monitor the pH to ensure it is compatible with your experimental system. The parent compound, hydralazine, shows maximum stability around pH 3.5.[5]

Causality: At acidic pH, the basic nitrogen atoms in the molecule become protonated, forming a cationic species that is more readily solvated by water molecules.

Diagram: Solubilization Workflow

start Start with 4-Methyl-1-hydrazinophthalazine salt_form Is it the HCl salt? start->salt_form free_base Is it the free base? start->free_base dissolve_salt Dissolve in aqueous buffer salt_form->dissolve_salt Yes adjust_ph Adjust pH with acid (e.g., HCl) free_base->adjust_ph Yes soluble Soluble? dissolve_salt->soluble adjust_ph->soluble co_solvent Use a co-solvent system soluble->co_solvent No success Proceed with experiment soluble->success Yes fail Consider advanced techniques co_solvent->fail

Caption: Decision workflow for solubilizing 4-Methyl-1-hydrazinophthalazine.

Workflow 2: Co-Solvent Systems

If pH adjustment is not suitable for your experimental conditions, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG) 300/400

Protocol:

  • Prepare a concentrated stock solution of 4-Methyl-1-hydrazinophthalazine in 100% DMSO or ethanol.

  • For your working solution, dilute the stock solution into your aqueous experimental medium. It is crucial to add the stock solution to the aqueous medium while vortexing to avoid precipitation.

  • Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <1%, but this should be empirically determined).

Trustworthiness: Always run a vehicle control (your experimental medium with the same final concentration of the co-solvent) to ensure that the solvent itself does not have an effect on your results.

Workflow 3: Advanced Solubilization Techniques

For more challenging applications, such as high-concentration formulations, advanced techniques may be necessary. These methods are generally more complex and require specialized equipment and expertise.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the solid state.[6] Techniques include melt extrusion and solvent evaporation.[6]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution rate.[6]

These advanced techniques are typically employed in later-stage drug development and formulation.[7][8][9][10]

Analytical Considerations

Once solubilized, it is often necessary to quantify the concentration of 4-Methyl-1-hydrazinophthalazine. A variety of analytical methods have been reported for the parent compound, hydralazine, which can be adapted.[11][12][13]

  • High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for the quantification of hydrazinophthalazine compounds.[14][15]

  • Gas Chromatography (GC): GC methods have also been developed for hydralazine, often involving derivatization.[12]

  • UV-Visible Spectrophotometry: This can be a simpler method for concentration determination, particularly in pure solutions.[15]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3637, Hydralazine. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3047908, 1-Hydrazinyl-4-methylphthalazine. Retrieved from [Link]

  • Szymański, P., Markuszewski, M. J., & Kaliszan, R. (2015). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Chromatographia, 78(23-24), 1481–1491. Retrieved from [Link]

  • Shah, K. V., Chauhan, S. P., & Suhagia, B. N. (2014). Analytical Methodologies for the Determination of Hydralazine: A Review. Research and Reviews: Journal of Pharmaceutical Analysis, 3(2). Retrieved from [Link]

  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. Retrieved from [Link]

  • Shah, K. V., Chauhan, S. P., & Suhagia, B. N. (2014). Analytical methodologies for the Determination of Hydralazine:A Review. Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. Retrieved from [Link]

  • Imad, A., & Iqbal, M. (2007). A study of redox properties of hydralazine hydrochloride, an antihypertensive drug. Chemical and Pharmaceutical Bulletin, 55(5), 728-731. Retrieved from [Link]

  • Alshatti, L. (2024). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. American Journal of Analytical Chemistry, 15, 219-228. Retrieved from [Link]

  • El-Mahdy, M. A., & El-Sherbiny, D. T. (2018). Hydralazine HCl rapidly disintegrating sublingual tablets: simple dosage form of higher bioavailability and enhanced clinical efficacy for potential rapid control on hypertensive preeclampsia. Drug design, development and therapy, 12, 3759–3770. Retrieved from [Link]

  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta pharmaceutica Sinica. B, 14(11), 4683–4716. Retrieved from [Link]

  • Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1). Retrieved from [Link]

  • Shah, K., Sp, C., & Bn, S. (2014). Analytical Methodologies for the Determination of Hydralazine: A Review. Semantic Scholar. Retrieved from [Link]

  • Global Health Supply Chain Program. (n.d.). HYDRALAZINE. Retrieved from [Link]

  • Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Biological Sciences, 5(2), 63-71. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9351, Hydralazine Hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for 4-Methyl-1-hydrazinophthalazine Derivatization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-1-hydrazinophthalazine derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis and derivatization of this important heterocyclic scaffold. The following question-and-answer format directly addresses specific issues to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Initiation & Progression

Question 1: My reaction to form a hydrazone derivative with an aldehyde/ketone is not starting or is proceeding very slowly. What are the likely causes and how can I fix this?

Answer: This is a common issue that can often be resolved by systematically evaluating several factors.

  • Catalyst and pH: The formation of hydrazones from hydrazines and carbonyl compounds is often acid-catalyzed.[1] The reaction mechanism involves the initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. This dehydration step is acid-catalyzed. However, strongly acidic conditions can protonate the hydrazine, rendering it non-nucleophilic. Therefore, the pH of the reaction medium is critical.

    • Troubleshooting:

      • Verify pH: The optimal pH for hydrazone formation is typically mildly acidic, in the range of 4-6.[2] You can check the pH of your reaction mixture with a pH strip.

      • Add a Catalyst: If you are not already using one, add a catalytic amount of a weak acid such as acetic acid. A few drops are usually sufficient.

      • Buffer the Reaction: In some cases, using a buffer system (e.g., acetate buffer) can help maintain the optimal pH throughout the reaction.

  • Purity of Reactants and Solvents: Impurities in your 4-Methyl-1-hydrazinophthalazine, aldehyde/ketone, or solvent can significantly hinder the reaction.[3]

    • Troubleshooting:

      • Check Purity: Ensure the purity of your starting materials using techniques like NMR or melting point analysis.

      • Use Dry Solvents: Water can interfere with the reaction. Use anhydrous solvents, especially if the reaction is sensitive to moisture.[3] Common solvents for these reactions include ethanol, methanol, or toluene.[4][5]

  • Reaction Temperature: While many hydrazone formations proceed at room temperature, some less reactive carbonyl compounds may require heating to increase the reaction rate.[6]

    • Troubleshooting:

      • Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Low Yields and Side Product Formation

Question 2: I am getting a low yield of my desired derivative and observing multiple spots on my TLC plate. What are the potential side reactions and how can I minimize them?

Answer: Low yields and the formation of side products in 4-Methyl-1-hydrazinophthalazine derivatization reactions can often be attributed to the reactivity of the hydrazine group and the stability of the product.[4]

  • Oxidation of the Hydrazine: The hydrazino group is susceptible to oxidation, which can lead to the formation of various byproducts.[4]

    • Troubleshooting:

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[3]

      • Degas Solvents: Before use, degas your solvents to remove dissolved oxygen.

  • Formation of Azines: If an excess of the aldehyde or ketone is used, it can react with the initially formed hydrazone to produce an azine.

    • Troubleshooting:

      • Stoichiometry Control: Carefully control the stoichiometry of your reactants. A 1:1 molar ratio of 4-Methyl-1-hydrazinophthalazine to the carbonyl compound is typically recommended.

  • Cyclization Reactions: Depending on the substrate and reaction conditions, the hydrazone intermediate can undergo further cyclization reactions, leading to the formation of fused heterocyclic systems like triazolophthalazines.[4][7][8]

    • Troubleshooting:

      • Temperature and Reaction Time Control: Avoid prolonged heating and monitor the reaction closely. Once the starting material is consumed (as indicated by TLC), proceed with the work-up to prevent further reactions.[3]

      • Choice of Reagents: Certain reagents can promote cyclization. For example, using an oxidizing agent can lead to oxidative cyclization.[8][9]

Product Isolation and Purification

Question 3: My product is an oil or a sticky solid, making it difficult to purify. What purification strategies can I employ?

Answer: Obtaining a pure, solid product can be challenging, but several techniques can be effective.

  • Crystallization: This is often the most effective method for purifying solid products.

    • Troubleshooting:

      • Solvent Screening: Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent pairs for recrystallization include ethanol/water, dichloromethane/hexane, or ethyl acetate/petroleum ether.[10]

      • Trituration: If the product is an amorphous solid or a thick oil, try triturating it with a non-polar solvent like hexane or pentane.[10] This can often induce crystallization by washing away impurities.

  • Column Chromatography: If crystallization is not successful, column chromatography on silica gel is a reliable alternative.

    • Troubleshooting:

      • Solvent System Optimization: Use TLC to determine the optimal eluent system that provides good separation between your product and impurities. Start with a non-polar solvent and gradually increase the polarity.

      • Deactivation of Silica Gel: For compounds that are sensitive to acidic silica gel, you can use deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) to prevent product degradation.

  • Conversion to a Salt: If the derivative has a basic nitrogen, you can convert it to a hydrochloride or other salt, which is often a crystalline solid and easier to handle and purify.[4][5]

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., methanol or ether) and add a solution of HCl in the same solvent to precipitate the salt.[4]

II. Experimental Protocols & Workflows

General Protocol for Hydrazone Synthesis

This protocol provides a general starting point for the synthesis of hydrazone derivatives from 4-Methyl-1-hydrazinophthalazine and an aldehyde or ketone.

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-Methyl-1-hydrazinophthalazine in a suitable solvent (e.g., ethanol, methanol).

  • Addition of Carbonyl Compound: Add 1 to 1.1 equivalents of the aldehyde or ketone to the solution.

  • Catalyst Addition (if necessary): Add a catalytic amount (1-2 drops) of glacial acetic acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

Workflow for Troubleshooting Low Yield

Caption: A flowchart for systematically troubleshooting low reaction yields.

III. Mechanistic Insights

Understanding the reaction mechanism is crucial for effective troubleshooting. The formation of a hydrazone from 4-Methyl-1-hydrazinophthalazine and an aldehyde or ketone proceeds via a nucleophilic addition-elimination pathway.

Hydrazone Formation Mechanism

Hydrazone_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Hydrazine 4-Methyl-1-hydrazinophthalazine (R-NH-NH2) Intermediate1 Tetrahedral Intermediate Hydrazine->Intermediate1 Nucleophilic Attack Carbonyl Aldehyde/Ketone (R'-C(=O)-R'') Carbonyl->Intermediate1 Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 Proton Transfer Hydrazone Hydrazone Derivative (R-NH-N=C(R')R'') Intermediate2->Hydrazone Elimination of Water Water Water (H2O) Intermediate2->Water

Caption: The mechanism of hydrazone formation.

This mechanism highlights the importance of the initial nucleophilic attack, which is favored by a neutral hydrazine, and the subsequent acid-catalyzed dehydration step. This explains why a mildly acidic pH is optimal for the reaction.

IV. Data Presentation

Table 1: Common Solvents and Catalysts for Hydrazone Synthesis
SolventCatalystTypical TemperatureNotes
EthanolAcetic AcidRoom Temp - RefluxA versatile and commonly used solvent.
MethanolAcetic AcidRoom Temp - RefluxSimilar to ethanol, good for polar substrates.[11]
Toluenep-Toluenesulfonic acidReflux (with Dean-Stark)Useful for removing water azeotropically.
DichloromethaneNone / Mild AcidRoom TemperatureA good choice for sensitive substrates.
1,4-DioxaneCs2CO325 °CUsed in some specific coupling reactions.[12]

V. Safety Precautions

  • Handling Hydrazines: 4-Methyl-1-hydrazinophthalazine, like other hydrazine derivatives, should be handled with care as it may be toxic.[13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: Some reactions with highly reactive carbonyl compounds can be exothermic. It is advisable to add reactants slowly and with cooling if necessary.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

VI. References

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • US Patent 7807830B2, Manufacture of pure hydralazine salts. Google Patents. Available at:

  • 1-Hydrazinyl-4-methylphthalazine. PubChem. Available at: [Link]

  • Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. ResearchGate. Available at: [Link]

  • US Patent 7220858B2, Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. Google Patents. Available at:

  • Hydralazine Side Effects: Common, Severe, Long Term. Drugs.com. Available at: [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. Available at: [Link]

  • Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. Available at: [Link]

  • Hydralazine (oral route). Mayo Clinic. Available at: [Link]

  • 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic. ResearchGate. Available at: [Link]

  • The Effect of 1-Hydrazinophthalazine in Hypertension. Circulation. Available at: [Link]

  • Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation. PubMed Central. Available at: [Link]

  • 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. OpenStax. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Heterocyclic Compounds. MDPI. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Chemistry LibreTexts. Available at: [Link]

  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Oximes and Hydrazones. YouTube. Available at: [Link]

  • Hydralazine Hydrochloride. PubChem. Available at: [Link]

  • 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. ResearchGate. Available at: [Link]

  • 1-Hydrazinophthalazine hy ==> 1-Naftylester kyseliny me. EnvironmentalChemistry.com. Available at: [Link]

Sources

How to prevent oxidation of 4-Methyl-1-hydrazinophthalazine during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Oxidation During Storage for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My stored 4-Methyl-1-hydrazinophthalazine has developed a yellow-to-greenish tint. What does this indicate?

A change in color from its typical off-white or pale-yellow appearance is a primary visual indicator of potential oxidation. This discoloration is often associated with the formation of polymeric degradation products, a phenomenon observed in the structurally similar compound, hydralazine.[1] Immediate purity analysis is recommended.

Q2: What are the primary drivers of 4-Methyl-1-hydrazinophthalazine oxidation?

The hydrazine moiety in the molecule is susceptible to one-electron oxidation.[2] This process can be initiated or accelerated by several factors, including:

  • Atmospheric Oxygen: The most common oxidant.

  • Light: Particularly UV radiation, which can provide the energy to initiate radical formation.

  • Trace Metal Ions: Metal ions such as Cu²⁺ and Fe³⁺ can catalytically promote the oxidation of hydrazines.[3]

  • Elevated Temperatures: Increased temperature accelerates the rate of chemical reactions, including oxidation.

Q3: Can I store 4-Methyl-1-hydrazinophthalazine in a standard laboratory freezer?

While freezing is generally a good practice for preserving chemical stability, it is not sufficient on its own to prevent oxidation. The presence of oxygen in the headspace of the container can still lead to degradation over time, even at low temperatures. For long-term storage, an inert atmosphere is crucial.[4]

Q4: Are there any solvents I should avoid when preparing solutions of 4-Methyl-1-hydrazinophthalazine for storage?

For storage of solutions, it is advisable to use de-gassed, high-purity solvents. Avoid solvents that may contain peroxides (e.g., aged ethers) or dissolved metals. If preparing aqueous solutions, be mindful of the pH, as stability can be pH-dependent. For the related compound hydralazine, maximum stability in aqueous solution is observed around pH 3.5.[5]

Troubleshooting Guide: Identifying and Mitigating Oxidation

This section provides a structured approach to diagnosing and addressing oxidation of 4-Methyl-1-hydrazinophthalazine.

Visual Inspection and Initial Assessment

A visual inspection is the first line of defense. Any deviation from the expected appearance of the solid or solution warrants further investigation.

ObservationPotential IssueRecommended Action
Solid: Color change (yellowing, browning), clumping, unusual odor.Oxidation, hydrolysis.Proceed to Analytical Purity Assessment.
Solution: Color change, formation of precipitate/particulate matter.[1]Oxidation, polymerization, insolubility of degradation products.Proceed to Analytical Purity Assessment.
Analytical Purity Assessment

If oxidation is suspected, a thorough analytical assessment is critical to determine the purity of your sample.

Recommended Techniques:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity and quantifying degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for identifying structural changes in the molecule resulting from oxidation.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This method is adapted from established protocols for the related compound, hydralazine, and should be optimized for your specific instrumentation.[1][3]

Objective: To determine the purity of 4-Methyl-1-hydrazinophthalazine and detect the presence of oxidative degradation products.

Materials:

  • 4-Methyl-1-hydrazinophthalazine sample

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Phosphate buffer (pH 2.5)

  • High-purity water

  • C18 reverse-phase HPLC column (e.g., Inertsil ODS 3V, 4.6 mm x 250 mm, 5 µm particle size or equivalent)[3]

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Phosphate buffer (pH 2.5) and acetonitrile.

    • Mobile Phase B: Methanol.

    • A gradient elution may be necessary to resolve all impurities. A good starting point is a gradient from 100% Mobile Phase A to a mixture of A and B over 20-30 minutes.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a high-purity reference standard of 4-Methyl-1-hydrazinophthalazine.

    • Dissolve in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the sample to be tested.

    • Dissolve in the same diluent as the standard solution to a final concentration of 0.1 mg/mL.[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm.[3]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates the presence of impurities.

Protocol 2: Monitoring Oxidation by ¹H NMR Spectroscopy

This protocol provides a framework for using ¹H NMR to detect structural changes indicative of oxidation, based on methodologies used for other hydrazine derivatives.[6]

Objective: To qualitatively assess the structural integrity of 4-Methyl-1-hydrazinophthalazine.

Materials:

  • 4-Methyl-1-hydrazinophthalazine sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O with a suitable pH buffer)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the 4-Methyl-1-hydrazinophthalazine sample in the chosen deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

  • Spectral Analysis:

    • Compare the obtained spectrum with a reference spectrum of a pure, unoxidized sample.

    • Pay close attention to:

      • The disappearance or reduction in the intensity of the hydrazine (-NHNH₂) protons.

      • Shifts in the aromatic and methyl protons.

      • The appearance of new, unidentified signals which may correspond to oxidation products.

Prevention of Oxidation: A Multi-faceted Approach

Preventing the oxidation of 4-Methyl-1-hydrazinophthalazine requires a comprehensive strategy that addresses the key environmental triggers.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature ≤ -20°C for long-term storage.[6]Reduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen) blanket.[4]Displaces oxygen, a primary oxidant.
Light Amber vials or storage in the dark.[4][7]Prevents photo-initiated degradation.
Container Tightly sealed glass vials with inert caps.Prevents moisture and oxygen ingress. Avoid metal containers or closures that could introduce catalytic metal ions.[8]
The Role of Antioxidants

For solutions or long-term storage of solid material, the addition of a suitable antioxidant can provide an extra layer of protection. Many hydrazide and hydrazone derivatives themselves exhibit antioxidant properties, suggesting a potential for self-stabilization or stabilization by similar molecules.[4][9][10][11]

Potential Antioxidant Strategies:

  • Radical Scavengers: Compounds that can quench the radical intermediates formed during the initial stages of oxidation.

    • Butylated Hydroxytoluene (BHT): A common antioxidant for organic compounds.

    • Ascorbic Acid (Vitamin C): A water-soluble antioxidant.

  • Chelating Agents: To sequester trace metal ions that can catalyze oxidation.

    • Ethylenediaminetetraacetic acid (EDTA): A common metal chelator.

Note: The choice and concentration of an antioxidant should be carefully validated to ensure it does not interfere with downstream applications.

Visualizing the Oxidation Pathway and Prevention

To better understand the processes involved, the following diagrams illustrate the proposed oxidation mechanism and the points of intervention for prevention.

Oxidation_Pathway cluster_prevention Preventative Measures 4-Methyl-1-hydrazinophthalazine 4-Methyl-1-hydrazinophthalazine Nitrogen-centered radical Nitrogen-centered radical 4-Methyl-1-hydrazinophthalazine->Nitrogen-centered radical O₂, Metal Ions, Light Further Oxidation/Polymerization Products Further Oxidation/Polymerization Products Nitrogen-centered radical->Further Oxidation/Polymerization Products Chain Reactions Inert Atmosphere (N₂, Ar) Inert Atmosphere (N₂, Ar) Low Temperature Low Temperature Light Protection Light Protection Antioxidants/Chelators Antioxidants/Chelators

Caption: Proposed oxidation pathway and preventative measures.

Experimental_Workflow cluster_storage Storage cluster_troubleshooting Troubleshooting cluster_action Action Sample Stored Sample Stored Visual Inspection Visual Inspection Sample Stored->Visual Inspection Purity Assessment (HPLC/NMR) Purity Assessment (HPLC/NMR) Visual Inspection->Purity Assessment (HPLC/NMR) Degradation Suspected Proceed with Experiment Proceed with Experiment Visual Inspection->Proceed with Experiment No Degradation Purity Assessment (HPLC/NMR)->Proceed with Experiment Purity Acceptable Discard or Repurify Discard or Repurify Purity Assessment (HPLC/NMR)->Discard or Repurify Purity Unacceptable

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 4-Methyl-1-hydrazinophthalazine for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1-hydrazinophthalazine, a crucial precursor for numerous preclinical studies. As you transition from bench-scale synthesis to larger, kilogram-scale production, new challenges and complexities can arise. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate these hurdles effectively, ensuring the integrity and scalability of your synthesis.

Introduction: The Synthetic Pathway and its Challenges

The synthesis of 4-Methyl-1-hydrazinophthalazine is a multi-step process that demands careful control over reaction conditions to ensure high yield and purity. The overall synthetic route, outlined below, involves three key transformations, each with its own set of potential difficulties that can be magnified during scale-up.

Synthesis_Pathway cluster_0 Step 1: Phthalazinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrazinolysis 4-Methylphthalic_Anhydride 4-Methylphthalic Anhydride 4-Methylphthalazinone 4-Methylphthalazinone 4-Methylphthalic_Anhydride->4-Methylphthalazinone Reflux Hydrazine_Hydrate_1 Hydrazine Hydrate Hydrazine_Hydrate_1->4-Methylphthalazinone 1-Chloro-4-methylphthalazine 1-Chloro-4-methylphthalazine 4-Methylphthalazinone->1-Chloro-4-methylphthalazine Heat POCl3 Phosphorus Oxychloride (POCl3) POCl3->1-Chloro-4-methylphthalazine 4-Methyl-1-hydrazinophthalazine 4-Methyl-1-hydrazinophthalazine 1-Chloro-4-methylphthalazine->4-Methyl-1-hydrazinophthalazine Heat Hydrazine_Hydrate_2 Hydrazine Hydrate Hydrazine_Hydrate_2->4-Methyl-1-hydrazinophthalazine

Caption: Overall synthetic workflow for 4-Methyl-1-hydrazinophthalazine.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations for their root causes and actionable solutions.

Step 1: Synthesis of 4-Methylphthalazinone

FAQ 1: My reaction of 4-methylphthalic anhydride with hydrazine hydrate is giving a low yield and a mixture of products. What's going on?

Answer: The reaction between an anhydride and hydrazine can be complex. The primary issue is often the formation of regioisomers and over-reaction products.

  • Causality: 4-Methylphthalic anhydride is an unsymmetrical molecule. Hydrazine can attack either of the two carbonyl groups, potentially leading to the formation of two isomeric phthalazinones. While electronic and steric factors of the methyl group favor the formation of the desired 4-methylphthalazinone, the other isomer can still be a significant byproduct. Additionally, using an excess of hydrazine or harsh reaction conditions can lead to the formation of di-acylated hydrazine species.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of hydrazine hydrate. A large excess can promote the formation of byproducts.

    • Solvent Choice: Acetic acid is a common solvent for this reaction as it can help to catalyze the cyclization to the desired phthalazinone.

    • Temperature Control: Maintain a controlled reflux. Overheating can lead to decomposition and the formation of tars.

    • Purification: The resulting regioisomers can be difficult to separate by simple crystallization. Column chromatography may be necessary at the lab scale. For scale-up, optimizing the reaction conditions to favor the desired isomer is crucial.

FAQ 2: The product from the first step is a dark, tarry substance. How can I improve the product quality?

Answer: Tar formation is a common issue in this reaction, especially at a larger scale.

  • Causality: This is often due to localized overheating or prolonged reaction times, leading to polymerization and decomposition of the starting materials and product.

  • Troubleshooting Steps:

    • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature distribution.

    • Controlled Addition: For larger scale reactions, consider adding the hydrazine hydrate solution portion-wise to control the exotherm.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times.

    • Work-up: Once the reaction is complete, prompt work-up is essential. Pouring the hot reaction mixture into cold water can help to precipitate the product quickly and minimize degradation.

Step 2: Chlorination of 4-Methylphthalazinone

FAQ 3: The chlorination with phosphorus oxychloride (POCl₃) is sluggish and incomplete. What can I do?

Answer: Incomplete chlorination is a frequent challenge, often related to reagent purity, temperature, and reaction time.

  • Causality: The reaction of a phthalazinone with POCl₃ is a Vilsmeier-Haack type reaction. The reactivity of the phthalazinone and the potency of the POCl₃ are critical. Old or decomposed POCl₃ will have reduced activity. The solid nature of the starting material can also lead to poor mixing and incomplete reaction.

  • Troubleshooting Steps:

    • Fresh Reagent: Always use freshly distilled or a new bottle of phosphorus oxychloride.

    • Temperature: The reaction typically requires heating. A temperature range of 80-110 °C is generally effective. Monitor the reaction progress to determine the optimal temperature and time for your specific setup.

    • Excess POCl₃: Using POCl₃ as both a reagent and a solvent (in large excess) can drive the reaction to completion. However, this creates challenges for work-up and waste disposal on a larger scale. A molar equivalent of 2-4 of POCl3 is a good starting point.[1]

    • Co-solvent: In some cases, a high-boiling inert solvent like toluene can be used to improve solubility and heat transfer.

FAQ 4: I'm observing significant charring and decomposition during the chlorination step. How can I prevent this?

Answer: Decomposition is often a result of excessive temperatures or the presence of impurities.

  • Causality: The methyl group on the phthalazinone ring can be susceptible to side reactions at high temperatures in the presence of a strong chlorinating agent like POCl₃. This can lead to the formation of chlorinated byproducts or polymerization.

  • Troubleshooting Steps:

    • Precise Temperature Control: Use a temperature-controlled heating mantle and monitor the internal reaction temperature closely. Avoid localized overheating.

    • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

    • Purification of Starting Material: Ensure the 4-methylphthalazinone from the previous step is as pure as possible. Impurities can catalyze decomposition pathways.

Step 3: Hydrazinolysis of 1-Chloro-4-methylphthalazine

FAQ 5: The final hydrazinolysis step is giving me a low yield of the desired product. Where is my product going?

Answer: Low yields in this step can be attributed to several factors, including incomplete reaction, side reactions, and product loss during work-up.

  • Causality: The reaction of the chlorophthalazine with hydrazine hydrate is a nucleophilic aromatic substitution. Incomplete reaction can occur if the temperature is too low or the reaction time is too short. A potential side reaction is the reduction of the chloro group, leading back to the phthalazinone.

  • Troubleshooting Steps:

    • Temperature and Time: This reaction often requires heating. Refluxing in a suitable solvent like ethanol or isopropanol is common. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

    • Excess Hydrazine Hydrate: A significant excess of hydrazine hydrate is typically used to drive the reaction to completion and minimize the formation of byproducts.

    • Work-up: The product is often isolated by precipitation upon cooling or by the addition of water. Ensure the product is fully precipitated before filtration. The pH of the solution can also affect the solubility of the product.

FAQ 6: My final product is off-colored (yellow or brown) and difficult to purify. What are the likely impurities?

Answer: The color in the final product often indicates the presence of trace impurities from previous steps or side products from the hydrazinolysis.

  • Causality: Impurities from the chlorination step, such as unreacted 4-methylphthalazinone or chlorinated byproducts, can carry through to the final step. Additionally, hydrazine itself can decompose to form colored species, especially at elevated temperatures. Oxidation of the final product can also lead to color formation.

  • Troubleshooting Steps:

    • Purification of Intermediate: Ensure the 1-chloro-4-methylphthalazine is of high purity before proceeding to the final step.

    • Inert Atmosphere: Performing the hydrazinolysis under an inert atmosphere can help to prevent oxidation of the product.

    • Recrystallization: The final product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

    • Charcoal Treatment: In some cases, a charcoal treatment of a solution of the crude product can be effective in removing colored impurities.

Part 2: Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 4-Methylphthalazinone
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylphthalic anhydride (1.0 eq).

  • Reagent Addition: Add glacial acetic acid as a solvent (approximately 5-10 volumes relative to the anhydride).

  • Reaction: Slowly add hydrazine hydrate (1.1 eq) to the stirred suspension.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and then pour it into a beaker of ice water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-methylphthalazinone.

ParameterRecommended Value
Solvent Glacial Acetic Acid
Temperature Reflux
Reaction Time 2-4 hours
Hydrazine Eq. 1.1
Protocol 2: Synthesis of 1-Chloro-4-methylphthalazine
  • Setup: In a fume hood, to a round-bottom flask equipped with a reflux condenser (with a gas outlet to a scrubber), add 4-methylphthalazinone (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (3.0-5.0 eq). The reaction can be exothermic.

  • Heating: Heat the reaction mixture to 80-100 °C for 2-3 hours. The mixture should become a clear solution.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with extreme caution.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.

ParameterRecommended Value
Reagent Phosphorus Oxychloride
Temperature 80-100 °C
Reaction Time 2-3 hours
POCl₃ Eq. 3.0-5.0
Protocol 3: Synthesis of 4-Methyl-1-hydrazinophthalazine
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-chloro-4-methylphthalazine (1.0 eq).

  • Reagent Addition: Add ethanol or isopropanol as a solvent, followed by a large excess of hydrazine hydrate (10-20 eq).

  • Heating: Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture in an ice bath. The product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Purification (if necessary): Recrystallize the crude product from ethanol or an ethanol/water mixture.

ParameterRecommended Value
Solvent Ethanol or Isopropanol
Temperature Reflux
Reaction Time 4-6 hours
Hydrazine Eq. 10-20

Part 3: Visualization of Key Processes

Troubleshooting Decision Tree

This decision tree can help diagnose and resolve common issues during the synthesis.

Troubleshooting_Tree Start Low Yield or Impure Product Step Which Step is Problematic? Start->Step Step1 Step 1: Phthalazinone Formation Step->Step1 Step 1 Step2 Step 2: Chlorination Step->Step2 Step 2 Step3 Step 3: Hydrazinolysis Step->Step3 Step 3 Step1_Issue2 Issue: Tar Formation Step1->Step1_Issue2 Step1_Issue Step1_Issue Step1->Step1_Issue Step2_Issue2 Issue: Decomposition Step2->Step2_Issue2 Step2_Issue Step2_Issue Step2->Step2_Issue Step3_Issue2 Issue: Off-Color Product Step3->Step3_Issue2 Step3_Issue Step3_Issue Step3->Step3_Issue Step1_Sol1 Control Stoichiometry Optimize Temperature Step1_Sol2 Improve Stirring Control Addition Rate Step1_Issue2->Step1_Sol2 Step1_Issue->Step1_Sol1 Step2_Sol1 Use Fresh POCl3 Increase Temperature Step2_Sol2 Precise Temp. Control Inert Atmosphere Step2_Issue2->Step2_Sol2 Step2_Issue->Step2_Sol1 Step3_Sol1 Increase Reaction Time/Temp Use Excess Hydrazine Step3_Sol2 Purify Intermediate Recrystallize Final Product Step3_Issue2->Step3_Sol2 Step3_Issue->Step3_Sol1

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • PubChem. 1-Hydrazinyl-4-methylphthalazine. National Center for Biotechnology Information. [Link]

  • Sciforum. Synthesis of new phthalazinedione derivatives. MDPI. [Link]

  • Google Patents. US7807830B2 - Manufacture of pure hydralazine salts.
  • IOSR Journal of Pharmacy and Biological Sciences. Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM. [Link]

  • PrepChem. Synthesis of 4-methylphthalic anhydride. [Link]

  • ResearchGate. Optimization of the reaction of phthalic anhydride with P4S10. [Link]

  • International Journal of Pharma and Bio Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

Sources

Side reactions to avoid when working with 4-Methyl-1-hydrazinophthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-1-hydrazinophthalazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and resolve common challenges in your experiments, ensuring the integrity and success of your work.

Introduction to 4-Methyl-1-hydrazinophthalazine

4-Methyl-1-hydrazinophthalazine is a derivative of the well-known vasodilator, hydralazine. The introduction of a methyl group to the phthalazine ring can modulate its chemical properties, including nucleophilicity, solubility, and metabolic stability. Like other hydrazine derivatives, it is a potent nucleophile and reducing agent, making it a valuable reagent in organic synthesis, particularly for the formation of hydrazones and heterocyclic systems. However, its reactivity also makes it susceptible to a range of side reactions, including oxidation, degradation, and the formation of unwanted byproducts. This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-Methyl-1-hydrazinophthalazine and how can I prevent them?

A1: The primary degradation pathways for 4-Methyl-1-hydrazinophthalazine, much like its parent compound hydralazine, are oxidation and hydrolysis.

  • Oxidation: The hydrazino group is highly susceptible to oxidation, which can be catalyzed by atmospheric oxygen and trace metal ions (e.g., Cu²⁺, Fe²⁺, Fe³⁺)[1]. This process can generate reactive free radical intermediates and diazenium species, leading to complex product mixtures and sample discoloration[1][2].

  • Hydrolysis: Under aqueous conditions, particularly at elevated temperatures or non-neutral pH, the hydrazino group can be cleaved, or the phthalazine ring can undergo modification. Studies on the related compound dihydralazine show significant degradation in alkaline environments[3]. Thermal degradation can also lead to byproducts like 4-methylphthalazinone and 4-methylphthalazine[1].

Troubleshooting & Prevention:

ParameterRecommendationRationale
Atmosphere Work under an inert atmosphere (e.g., Nitrogen or Argon).To minimize exposure to atmospheric oxygen.
Solvents Use deoxygenated solvents.To remove dissolved oxygen, a key oxidant.
Additives Consider adding a chelating agent like EDTA during workup or storage.To sequester catalytic metal ions that promote oxidation[1].
pH Control Maintain a neutral or slightly acidic pH. Avoid strongly basic conditions.To prevent base-catalyzed degradation[3].
Temperature Keep reaction and storage temperatures as low as reasonably possible.To minimize thermal degradation.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction

Q2: My reaction with 4-Methyl-1-hydrazinophthalazine is giving a low yield. What are the common causes?

A2: Low yields can often be traced back to the quality of the starting material, degradation during the reaction, or competing side reactions.

  • Purity of Starting Material: 4-Methyl-1-hydrazinophthalazine can contain impurities from its synthesis, such as the precursor 1-chloro-4-methylphthalazine or the hydrolysis product 4-methylphthalazin-1-one[1][4]. These impurities will not participate in the desired reaction, leading to a lower than expected yield.

  • Degradation: As discussed in Q1, the compound can degrade under non-optimal conditions (presence of oxygen, high pH, high temperature).

  • Formation of Azines: A common side reaction involves the formation of an azine, where two molecules of an aldehyde or ketone reactant bridge two molecules of the hydrazine. This is more likely with highly reactive carbonyl compounds.

Step-by-Step Troubleshooting Protocol:

  • Verify Starting Material Purity:

    • Run a purity analysis (e.g., HPLC, NMR) on your 4-Methyl-1-hydrazinophthalazine. Compare the results against a known standard if available.

    • If significant impurities are detected, consider purification by recrystallization, typically from an alcohol like methanol or ethanol[5].

  • Optimize Reaction Conditions:

    • Deoxygenate your solvent by sparging with an inert gas for 15-30 minutes before adding reagents.

    • Maintain an inert atmosphere throughout the reaction.

    • If your substrate is sensitive to acid, use a non-acidic catalyst or a milder reaction medium.

  • Control Stoichiometry:

    • In reactions with carbonyl compounds, consider using a slight excess of the 4-Methyl-1-hydrazinophthalazine to favor the formation of the desired hydrazone over the azine.

G cluster_start Start: Low Reaction Yield cluster_analysis Problem Analysis cluster_solutions Corrective Actions cluster_outcome Expected Outcome start Low Yield Observed check_purity Check Purity of 4-Methyl-1-hydrazinophthalazine start->check_purity check_conditions Review Reaction Conditions (Atmosphere, pH, Temp) check_purity->check_conditions Pure purify Purify Starting Material (e.g., Recrystallization) check_purity->purify Impure optimize Optimize Conditions: - Inert Atmosphere - Deoxygenated Solvents - pH Control check_conditions->optimize Suboptimal adjust_stoichiometry Adjust Stoichiometry (e.g., slight excess of hydrazine) check_conditions->adjust_stoichiometry Optimal purify->check_conditions end Improved Yield optimize->end adjust_stoichiometry->end

Issue 2: Unexpected Side Products

Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis. What could they be?

A3: Unexpected peaks often correspond to dimers, oxidation products, or hydrazones formed with solvent impurities.

  • Dimer Formation: A known impurity in the synthesis of hydralazine is a dimer where two phthalazine units are linked by the hydrazine moiety[4]. This can form under certain synthetic conditions.

  • Oxidation Products: As mentioned, oxidation can lead to a variety of byproducts. The initial oxidation product is often a diazene, which can undergo further reactions.

  • Solvent-Derived Impurities: If you are using solvents that may contain trace amounts of aldehydes or ketones (e.g., acetone in isopropanol, or from degradation of other solvents), 4-Methyl-1-hydrazinophthalazine can react to form the corresponding hydrazones. For example, the reaction with acetone would form acetone (4-methylphthalazin-1-yl)hydrazone.

Protocol for Identification and Mitigation:

  • Characterize the Impurity:

    • Use LC-MS to determine the molecular weight of the unknown peak. This will provide strong clues as to its identity (e.g., a dimer will have a mass corresponding to two units of the parent molecule minus two hydrogens).

  • Solvent Purity Check:

    • Run a blank reaction with just the solvent and 4-Methyl-1-hydrazinophthalazine to see if the impurity still forms.

    • Use high-purity, freshly opened solvents to minimize carbonyl impurities.

  • Review Synthetic Precursors:

    • If you synthesized the material yourself, consider the possibility of unreacted 1-chloro-4-methylphthalazine reacting with the product to form a dimer-like structure.

// Nodes representing molecules hydrazine [label="{4-Methyl-1-hydrazinophthalazine | C₉H₁₀N₄}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidizing_agent [label="{Oxidizing Agent | (O₂, Metal Ions)}", shape=ellipse, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"]; carbonyl [label="{Aldehyde/Ketone | (R₂C=O)}", shape=ellipse, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"]; unreacted_chloro [label="{1-Chloro-4-methylphthalazine | (from synthesis)}", shape=ellipse, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes representing side products oxidation_product [label="{Oxidation Products | (Diazenes, Radicals)}", fillcolor="#FBBC05", fontcolor="#202124"]; hydrazone [label="{Hydrazone | C₉H₉N₃-N=CR₂}", fillcolor="#FBBC05", fontcolor="#202124"]; dimer [label="{Dimer Impurities}", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges showing reactions hydrazine -> oxidation_product [label="Oxidation"]; oxidizing_agent -> oxidation_product [style=invis]; hydrazine -> hydrazone [label="Condensation"]; carbonyl -> hydrazone [style=invis]; hydrazine -> dimer [label="Reaction with Precursor"]; unreacted_chloro -> dimer [style=invis];

// Invisible edges for alignment {rank=same; oxidizing_agent; carbonyl; unreacted_chloro;} {rank=same; oxidation_product; hydrazone; dimer;} } Caption: Potential side reaction pathways for 4-Methyl-1-hydrazinophthalazine.

References

  • Lessen, T. A., et al. (1996). Stability of Hydralazine in Aqueous Solution. Journal of Pharmaceutical Sciences, 85(3), 326-329.
  • Sznitowska, M., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 23(11), 2871. [Link]

  • LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

  • Druey, J., & Ringier, B. H. (1951). Hydralazine and related compounds. U.S. Patent No. 2,484,029. Washington, DC: U.S.
  • Sinha, B. K. (1983). Chemical Oxidation and Metabolism of N-methyl-N-formylhydrazine. Evidence for Diazenium and Radical Intermediates. Journal of Biological Chemistry, 258(1), 796-801. [Link]

  • The Organic Chemistry Tutor. (2020, August 8). Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction [Video]. YouTube. [Link]

  • Manes, J. D., et al. (1997). The chemical and biochemical degradation of hydrazine. USAF Armstrong Laboratory Technical Report. [Link]

  • OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. In Organic Chemistry. [Link]

  • Lunn, G., & Sansone, E. B. (1991). Degradation of Dacarbazine in Aqueous Solution. Journal of Pharmaceutical & Biomedical Analysis, 9(10-12), 957-963. [Link]

  • Kumar, P., et al. (2017). Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM. International Journal of Pharmaceutical Sciences and Research, 8(7), 2935-2942. [Link]

Sources

Technical Support Center: Enhancing Assay Reproducibility with 4-Methyl-1-hydrazinophthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

An Important Scientific Preamble: The compound 4-Methyl-1-hydrazinophthalazine is a specific derivative of the more extensively studied molecule, 1-hydrazinophthalazine , commonly known as Hydralazine .[1][2] Published research, particularly regarding mechanistic action and behavior in biological assays, has overwhelmingly focused on Hydralazine.[3][4] This guide is built upon the robust scientific foundation of Hydralazine, operating under the principle that its chemical and biological properties are highly predictive of its 4-methyl derivative. Researchers must, however, empirically validate these protocols and troubleshooting steps for their specific molecule and experimental system.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of 4-Methyl-1-hydrazinophthalazine and its hydrochloride salt, based on data from its parent compound, Hydralazine HCl.

Q1: How should I store the solid compound and its stock solutions to ensure stability?

A1: Proper storage is the first line of defense against assay variability.

  • Solid Compound: The hydrochloride salt is typically a white to off-white crystalline powder.[5] It should be stored tightly sealed in a cool, dark, and dry place. Manufacturer recommendations vary, with some suggesting room temperature (below 25°C) and others refrigerated conditions (2-8°C).[5][6] Always consult the product-specific data sheet. Protection from light is critical to prevent degradation.[6]

  • Stock Solutions: The stability of Hydralazine in solution is a critical factor for reproducibility. It is known to be unstable and must be prepared fresh for each experiment.[7] If preparing an aqueous stock, use high-purity, sterile water or a suitable buffer (e.g., PBS) and protect it from light. For cell culture, sterile filtration of the final diluted solution is recommended. Never use a stock solution that has been stored for an extended period, especially at room temperature.

Q2: What is the best way to prepare a working solution for my assay?

A2: The key is consistency.

  • Weighing: Use a calibrated analytical balance and handle the powder in a fume hood, as hydrazine derivatives are toxic.

  • Solvent Choice: Hydralazine hydrochloride is soluble in water. For cell-based assays, dissolving in sterile PBS or directly in the cell culture medium is common practice. Ensure the final concentration of any organic solvent (like DMSO, if used for the free base) is non-toxic to your cells and consistent across all wells, including vehicle controls.

  • Serial Dilutions: Perform serial dilutions carefully using calibrated pipettes to achieve your final desired concentrations. Always vortex gently between dilution steps to ensure homogeneity.

  • Fresh is Best: Prepare working solutions immediately before adding them to your assay.[7] This minimizes the risk of degradation that can occur even over a few hours.

Q3: What are the key physical and chemical properties I should be aware of?

A3: Understanding the compound's properties helps in designing robust experiments. The following table summarizes key data for the parent compound (Hydralazine) and its methyl derivative.

Property1-Hydrazinophthalazine (Hydralazine)4-Methyl-1-hydrazinophthalazineHydralazine Hydrochloride
Molecular Formula C₈H₈N₄[1]C₉H₁₀N₄[2]C₈H₈N₄·HCl[5]
Molecular Weight 160.18 g/mol [1]174.20 g/mol [2]196.64 g/mol [5]
Appearance Solid[1]N/AWhite to almost white powder/crystal[5]
Melting Point 172-173 °C[1]318-320 °C (dec.)[8]~273 °C (dec.)
Storage Consult SupplierConsult SupplierRoom Temp or 2-8°C, Protect from Light[5][6]

Section 2: Mechanism of Action - The "Why" Behind the Result

To troubleshoot an assay, you must understand the mechanism you are probing. A primary, well-documented mechanism of action for Hydralazine is the inhibition of Prolyl Hydroxylase Domain (PHD) enzymes.[3][4] This is crucial for assays related to hypoxia, angiogenesis, and cellular metabolism.

The HIF-1α Stabilization Pathway:

Under normal oxygen levels (normoxia), the transcription factor Hypoxia-Inducible Factor-1 alpha (HIF-1α) is continuously produced. PHD enzymes use oxygen to hydroxylate specific proline residues on HIF-1α. This modification targets HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ligase complex, leading to its immediate degradation by the proteasome.[9]

Hydralazine inhibits PHD activity, likely by chelating the Fe²⁺ cofactor essential for the enzyme's function.[3] This inhibition mimics a low-oxygen (hypoxic) state. Without hydroxylation, HIF-1α is no longer recognized by VHL, escapes degradation, and accumulates. It then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of hypoxia-responsive genes (e.g., VEGF, EPO).[4][9]

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_inhibition Assay Condition HIF_prod HIF-1α Production PHD PHD Enzymes (Active) HIF_prod->PHD O2, Fe2+ HIF_hydrox Hydroxylated HIF-1α PHD->HIF_hydrox Hydroxylates VHL VHL Complex HIF_hydrox->VHL Recognized by Degradation Proteasomal Degradation VHL->Degradation Targets for Compound 4-Methyl-1- hydrazinophthalazine PHD_inhibited PHD Enzymes (Inhibited) Compound->PHD_inhibited Inhibits (Chelates Fe2+) HIF_stable Stable HIF-1α Nucleus Nucleus HIF_stable->Nucleus HIF_active Active HIF-1 Complex Nucleus->HIF_active Dimerizes with HIF-1β HRE Gene Transcription (e.g., VEGF) HIF_active->HRE HIF_prod2 HIF-1α Production HIF_prod2->HIF_stable Accumulates

Caption: Mechanism of HIF-1α stabilization by 4-Methyl-1-hydrazinophthalazine.

Section 3: Assay Troubleshooting Guide (Q&A Format)

Poor reproducibility is often traceable to a few key areas. This guide addresses specific issues you may encounter.

Problem 1: High background signal in my immunoassay (ELISA, Western Blot, etc.).

  • Q: Could the compound itself be causing the high background?

    • A: Unlikely to be the direct cause, but it's a possibility. The primary suspects are usually related to the assay technique. First, run a "reagent blank" control containing only the detection reagents and your highest concentration of the compound to see if it autofluoresces or interferes with the substrate.

  • Q: What are the most common technical causes of high background?

    • A: Insufficient Blocking: The blocking buffer may be inadequate or the incubation time too short. Ensure you are blocking for at least 1 hour at room temperature or overnight at 4°C with a suitable agent (e.g., 5% BSA or non-fat milk in TBST).[10]

    • Antibody Concentration: The primary or secondary antibody concentration may be too high, leading to non-specific binding.[11] Perform a titration experiment to determine the optimal antibody dilution that maximizes signal-to-noise.

    • Inadequate Washing: Residual unbound antibodies are a major source of background.[12] Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash. Ensure your wash buffer contains a detergent like Tween 20 (typically 0.05-0.1%).[13]

    • Contamination: Ensure all buffers are freshly prepared and filtered. Contaminated equipment or buffers can also contribute to high background.[10]

High_Background_Troubleshooting Start High Background Observed Q1 Is blocking sufficient? Start->Q1 A1_Yes Increase blocking time/concentration. Try different blocker. Q1->A1_Yes No Q2 Is antibody concentration optimal? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Titrate primary and secondary antibodies. Reduce concentration. Q2->A2_Yes No Q3 Is washing adequate? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Increase number and duration of washes. Check detergent %. Q3->A3_Yes No End Background Reduced Q3->End Yes A3_Yes->End

Caption: Troubleshooting workflow for high assay background.

Problem 2: Low or no signal, or poor dose-response.

  • Q: My cells are healthy, but I'm not seeing an effect. Could the compound be inactive?

    • A: Yes, this points to an issue with the compound's integrity or concentration.

      • Preparation: Did you prepare the solution fresh? As stated, this compound is not stable in solution.[7] An old solution is the most likely cause of inactivity.

      • Storage: Was the solid compound stored properly, protected from light and moisture? Improper storage can lead to degradation before it's even weighed.[6]

      • Concentration Range: Your concentration range may be incorrect. For cell-based assays, Hydralazine has been shown to be effective in the 10-100 µM range.[14] However, cytotoxicity can occur at higher concentrations.[15][16] You may need to perform a broad dose-response experiment (e.g., from 1 µM to 200 µM) to find the optimal window for your specific cell line and endpoint.

  • Q: I'm using a chemiluminescent assay, and the signal is weak across the whole plate. What should I check?

    • A: This suggests a systemic issue with the detection step.

      • Substrate: Ensure the chemiluminescent substrate has not expired and was prepared correctly immediately before use. The enzymatic reaction is time-sensitive; read the plate promptly after substrate addition.[11]

      • Enzyme Activity: If using an HRP-conjugated secondary antibody, ensure that none of your buffers contain sodium azide, which irreversibly inhibits HRP.

Problem 3: High well-to-well variability and poor reproducibility between experiments.

  • Q: My replicates are inconsistent within the same plate. What's the cause?

    • A: This is often due to technical execution.

      • Pipetting: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions and ensure you are not introducing bubbles.

      • Cell Plating: Uneven cell seeding is a common cause of variability. Ensure you have a single-cell suspension before plating and mix the cells gently between seeding rows/columns.

      • Evaporation: The "edge effect" in microplates can cause wells on the perimeter to evaporate more quickly, concentrating solutes and affecting cell health.[17] Fill the outer wells with sterile PBS or media to create a humidity barrier.[17]

  • Q: My results are consistent on one day but different the next. How do I improve between-assay reproducibility?

    • A: This points to variables that change day-to-day.

      • Cell Passage & Health: Use cells within a consistent, low passage number range. Do not run experiments on cells that are over-confluent. Always perform assays when cells are in the log phase of growth.[17]

      • Reagent Consistency: Always prepare buffers and compound dilutions fresh for each experiment. Do not assume a solution made yesterday is still good today.[7]

      • Incubation Times: Use a calibrated timer for all incubation steps. Small deviations in incubation with antibodies or substrates can lead to large differences in signal.

Section 4: Standard Operating Protocol - Cell-Based HIF-1α Stabilization Assay

This protocol provides a validated workflow for assessing the ability of 4-Methyl-1-hydrazinophthalazine to stabilize HIF-1α in cultured cells (e.g., HEK293T, HepG2) using Western Blot for detection.

Materials:

  • 4-Methyl-1-hydrazinophthalazine HCl

  • Cell line of interest (e.g., HEK293T)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Sterile PBS

  • Cobalt Chloride (CoCl₂, positive control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary Antibody (e.g., Rabbit anti-HIF-1α)

  • Secondary Antibody (e.g., Goat anti-Rabbit-HRP)

  • Chemiluminescent Substrate

  • PVDF membrane

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Compound Preparation (Perform on day of use):

    • Prepare a 100 mM stock of 4-Methyl-1-hydrazinophthalazine HCl in sterile PBS.

    • Prepare a 100 mM stock of CoCl₂ in sterile water.

    • Perform serial dilutions in complete culture medium to prepare 2X final concentrations (e.g., for a final concentration of 50 µM, prepare a 100 µM solution).

  • Treatment:

    • Aspirate old media from cells.

    • Add an equal volume of the 2X treatment media to the appropriate wells. Include the following controls:

      • Vehicle Control (medium only)

      • Test Compound (e.g., 10, 50, 100 µM)

      • Positive Control (e.g., 100 µM CoCl₂)

    • Incubate for 4-6 hours at 37°C, 5% CO₂. Rationale: HIF-1α accumulation is rapid and transient.

  • Cell Lysis:

    • Place the plate on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.

    • Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blot:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane for 1 hour in 5% BSA in TBST.

    • Incubate with anti-HIF-1α primary antibody overnight at 4°C.

    • Wash the membrane 3x for 10 minutes each in TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each in TBST.

    • Apply chemiluminescent substrate and image the blot. Remember to also probe for a loading control like β-actin or GAPDH.

Section 5: Safety & Handling

As a hydrazine derivative, 4-Methyl-1-hydrazinophthalazine requires careful handling.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[18][19]

  • Handling: Handle the solid powder in a chemical fume hood to avoid inhalation.[20] Avoid creating dust.

  • Disposal: Dispose of the compound and any contaminated materials (e.g., pipette tips, tubes) in accordance with your institution's hazardous waste disposal procedures.[19] Do not dispose of down the drain.[21]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3637, Hydralazine. Retrieved from [Link]

  • Evenson, D. P., & Baer, R. K. (1991). In vivo and in vitro effects of hydralazine on cellular growth, differentiation, and chromatin structure. Toxicology, 67(2), 153–165. Retrieved from [Link]

  • USAID Global Health Supply Chain Program (n.d.). HYDRALAZINE. Retrieved from [Link]

  • ResearchGate (2021). Abnormal high background in chemiluminescense assay? Retrieved from [Link]

  • Knowles, H. J., Tian, Y. M., Mole, D. R., & Harris, A. L. (2004). Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases. Circulation research, 95(2), 162–169. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3047908, 1-Hydrazinyl-4-methylphthalazine. Retrieved from [Link]

  • U.S. Food and Drug Administration (1996). Hydralazine Hydrochloride Chemistry Review. Retrieved from [Link]

  • Patel, R., & Patel, M. (2014). Analytical methodologies for the Determination of Hydralazine: A Review. Research & Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Knowles, H. J., et al. (2004). Novel mechanism of action for hydralazine... PubMed. Retrieved from [Link]

  • Patel, R. B., et al. (2014). Analytical Methodologies for the Determination of Hydralazine: A Review. Open Access Journals. Retrieved from [Link]

  • LI-COR Biotechnology (2024). Troubleshooting Your Blot | Chemiluminescence: Detection. YouTube. Retrieved from [Link]

  • Anttinen, H., et al. (1982). A paradoxical effect of hydralazine on prolyl and lysyl hydroxylase activities in cultured human skin fibroblasts. Biochimica et Biophysica Acta (BBA) - General Subjects, 717(1), 111-118. Retrieved from [Link]

  • Lantum, H. B., et al. (2008). Accelerated cytotoxic mechanism screening of hydralazine using an in vitro hepatocyte inflammatory cell peroxidase model. Chemical research in toxicology, 21(5), 1016–1024. Retrieved from [Link]

  • Azure Biosystems (n.d.). How to Optimize Your Chemiluminescent Western Blots. Retrieved from [Link]

  • Dr. MEK Anesthesiology Education (2025). Hydralazine Explained in 6 Min | Dose, Mechanism, Side Effects. YouTube. Retrieved from [Link]

  • Marin Biologic Laboratories (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Chowdhury, R., et al. (2016). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical science, 7(2), 1100–1111. Retrieved from [Link]

  • American Regent, Inc. (2020). Hydralazine Hydrochloride Injection, USP - Safety Data Sheet. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Hydralazine and its Structural Analog, 4-Methyl-1-hydrazinophthalazine, in Vasodilation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the established vasodilator, hydralazine, and its lesser-known structural analog, 4-Methyl-1-hydrazinophthalazine. While hydralazine has a long history of clinical use and a well-documented, albeit complex, mechanism of action, its 4-methyl derivative remains uncharacterized in peer-reviewed literature. This document will first establish a comprehensive baseline of hydralazine's vasodilatory properties, supported by experimental evidence. It will then introduce 4-Methyl-1-hydrazinophthalazine, clarifying its structural relationship to the parent compound and, in the absence of direct experimental data, offer a hypothesis on its potential activity based on structure-activity relationships. Finally, a standard, validated experimental protocol is provided to enable researchers to directly compare these two compounds.

Hydralazine: A Multi-Faceted Vasodilator

Hydralazine is a direct-acting smooth muscle relaxant that has been used for decades to treat severe hypertension and heart failure.[1][2][3] Its primary effect is to dilate resistance arterioles, which decreases peripheral resistance, lowers blood pressure, and reduces cardiac afterload.[1][4] Unlike many other vasodilators, its action is not dependent on the endothelium at higher concentrations and does not primarily involve the nitric oxide/cGMP pathway or alpha-adrenergic blockade.[5]

Mechanism of Action

The precise molecular mechanism of hydralazine remains a subject of investigation, with evidence pointing to multiple pathways that converge to induce smooth muscle relaxation.

  • Inhibition of Intracellular Calcium Release: The most prominent theory is that hydralazine interferes with calcium signaling within vascular smooth muscle cells (VSMCs).[6] It is proposed to inhibit the inositol trisphosphate (IP₃)-induced release of calcium (Ca²⁺) from the sarcoplasmic reticulum (SR), a critical step for the initiation and maintenance of cell contraction.[1][6] By preventing this Ca²⁺ release, hydralazine effectively uncouples vasoconstrictor signals from the contractile machinery.

  • Potassium Channel Opening: Evidence suggests hydralazine may open K⁺ channels on the smooth muscle cell membrane. The resulting efflux of potassium ions leads to hyperpolarization of the cell membrane, making it less excitable and less likely to contract in response to stimuli.[7]

  • Endothelium-Mediated Effects: At lower, more clinically relevant concentrations, hydralazine's effects may be partially endothelium-dependent. Studies in resistance arteries from pregnant rats have shown that its vasodilatory action is mediated by the prostacyclin (PGI₂) pathway, requiring cyclooxygenase (COX) activation.[8]

  • Antioxidant Properties: More recent research has highlighted hydralazine's antioxidant capabilities, which may contribute to its vascular effects beyond simple vasodilation.[2][9]

The multifaceted mechanism of hydralazine is illustrated in the signaling pathway diagram below.

Hydralazine_Pathway Diagram 1: Proposed Signaling Pathways for Hydralazine-Induced Vasodilation cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell (VSMC) EC_Hyd Hydralazine (<10 μM) COX COX Activation EC_Hyd->COX PGI2 Prostacyclin (PGI₂) COX->PGI2 Relaxation Vasodilation PGI2->Relaxation Activates cAMP pathway (leading to relaxation) VSMC_Hyd Hydralazine IP3R IP₃ Receptor on SR VSMC_Hyd->IP3R Inhibits K_Channel K⁺ Channels VSMC_Hyd->K_Channel Opens SR_Ca Ca²⁺ Release from SR IP3R->SR_Ca Contraction Myosin Light-Chain Kinase Activation SR_Ca->Contraction Activates Hyperpol Hyperpolarization K_Channel->Hyperpol Hyperpol->Contraction Inhibits

Caption: Proposed Signaling Pathways for Hydralazine-Induced Vasodilation.

Pharmacokinetics and Metabolism

Hydralazine undergoes extensive first-pass metabolism in the liver, primarily through acetylation and oxidation.[10][11] This results in significant inter-individual variability in bioavailability, which is dependent on the patient's acetylator phenotype.[11] Its metabolites, which include compounds like hydralazine pyruvic acid hydrazone and 3-methyltriazolophthalazine, have been studied and found to be substantially less potent vasodilators than the parent hydralazine molecule.[10][12] This indicates that the therapeutic effect is attributable to the parent drug, not its metabolic byproducts.

4-Methyl-1-hydrazinophthalazine: An Uncharacterized Analog

4-Methyl-1-hydrazinophthalazine is a structural derivative of hydralazine, distinguished by the addition of a methyl group at the 4th position of the phthalazine ring structure.[5]

CompoundStructureMolecular FormulaMolar Mass
Hydralazine

[1]
C₈H₈N₄160.18 g/mol
4-Methyl-1-hydrazinophthalazine

[5]
C₉H₁₀N₄174.20 g/mol

Crucially, there is a lack of published scientific literature describing the synthesis, vasodilatory activity, or mechanism of action of 4-Methyl-1-hydrazinophthalazine. It is not reported as a metabolite of hydralazine. Therefore, a direct comparison based on experimental data is not possible at this time.

Hypothetical Structure-Activity Relationship (SAR) Analysis

Based on general pharmacological principles, the introduction of a methyl group at the C4 position could have several effects on the molecule's properties:

  • Steric Hindrance: The methyl group may introduce steric bulk near the hydrazino group, potentially altering its interaction with putative binding sites or metabolic enzymes. This could either increase or decrease potency depending on the nature of the target interaction.

  • Electronic Effects: As an electron-donating group, the methyl substituent could slightly alter the electron density of the phthalazine ring system. This might influence the molecule's pKa and its ability to participate in hydrogen bonding or other non-covalent interactions.

  • Metabolic Stability: The methyl group could block a potential site of oxidative metabolism on the phthalazine ring, potentially increasing the molecule's half-life. Conversely, the methyl group itself could become a site for metabolism (e.g., hydroxylation).

Hypothesis for Future Study: It is hypothesized that 4-Methyl-1-hydrazinophthalazine will retain vasodilatory activity due to the preservation of the essential 1-hydrazinophthalazine pharmacophore. However, its potency and efficacy relative to hydralazine are unknown and require direct experimental validation. The methyl group's influence on pharmacokinetics, particularly metabolic stability and bioavailability, warrants investigation.

Experimental Protocol: In Vitro Vasodilation Assessment Using Aortic Ring Assay

To directly compare the vasodilatory properties of hydralazine and 4-Methyl-1-hydrazinophthalazine, a standard ex vivo aortic ring assay is the gold-standard method. This protocol provides a robust and reproducible system for generating concentration-response curves and determining key parameters like EC₅₀ (half-maximal effective concentration).

Workflow Overview

Aortic_Ring_Workflow Diagram 2: Workflow for Aortic Ring Vasodilation Assay A 1. Aorta Isolation Excise thoracic aorta from a rat and place in Krebs-Henseleit buffer. B 2. Ring Preparation Clean connective tissue and cut aorta into 2-3 mm rings. A->B C 3. Mounting Suspend rings in organ baths filled with aerated (95% O₂/5% CO₂) Krebs buffer at 37°C. B->C D 4. Equilibration Allow rings to equilibrate for 60-90 min under optimal resting tension (e.g., 2g). C->D E 5. Viability Check Induce contraction with a high-K⁺ solution. Test endothelium integrity with acetylcholine (ACh). D->E F 6. Pre-contraction Wash and re-equilibrate. Induce a stable submaximal contraction with phenylephrine (PE, e.g., 1 μM). E->F G 7. Concentration-Response Cumulatively add test compound (Hydralazine or 4-Methyl-1-HP) to generate relaxation curve. F->G H 8. Data Analysis Calculate relaxation as % of pre-contraction. Plot curve and determine EC₅₀ and Emax. G->H

Caption: Workflow for Aortic Ring Vasodilation Assay.

Detailed Step-by-Step Methodology
  • Aorta Isolation:

    • Humanely euthanize a male Wistar rat (250-300g) via an approved method.

    • Immediately excise the thoracic aorta and place it in a petri dish containing cold, oxygenated Krebs-Henseleit physiological salt solution (PSS).[3]

    • Rationale: Cold PSS maintains tissue viability and prevents degradation.

  • Ring Preparation:

    • Under a dissecting microscope, carefully remove surrounding adipose and connective tissue.

    • Cut the aorta into rings of approximately 3 mm in length.

    • For endothelium-denuded experiments, gently rub the inner lumen of the ring with a fine wire or wooden stick.

    • Rationale: Standardized ring size ensures consistency. Endothelium removal is crucial to determine if the drug's effect is direct on smooth muscle or mediated by the endothelium.

  • Mounting and Equilibration:

    • Suspend each ring between two L-shaped stainless steel wires in a 10 mL organ bath containing PSS.

    • Maintain the PSS at 37°C and continuously bubble with a 95% O₂ / 5% CO₂ gas mixture (carbogen).[3]

    • Connect the upper wire to an isometric force transducer to record changes in tension.

    • Apply a resting tension of 2.0 grams and allow the rings to equilibrate for 60-90 minutes, replacing the PSS every 15-20 minutes.

    • Rationale: Carbogen maintains physiological pH and oxygenation. The equilibration period allows the tissue to stabilize at a baseline tension.

  • Viability and Endothelium Integrity Check:

    • Induce a contraction by replacing the PSS with a high-potassium solution (e.g., 80 mM KCl). After the contraction plateaus, wash the tissue with PSS until tension returns to baseline.

    • Induce a submaximal contraction with Phenylephrine (PE, 10⁻⁶ M).

    • Once the PE contraction is stable, add Acetylcholine (ACh, 10⁻⁵ M). A relaxation of >80% indicates intact endothelium. A relaxation of <10% confirms successful denudation.

    • Rationale: The KCl contraction confirms the contractile viability of the smooth muscle. The ACh test validates the status of the endothelium.

  • Generation of Concentration-Response Curves:

    • Wash the rings thoroughly with PSS to remove all previous drugs and allow tension to return to baseline.

    • Induce a stable contraction with PE (10⁻⁶ M).

    • Once the plateau is reached, add the test compound (Hydralazine or 4-Methyl-1-hydrazinophthalazine) in a cumulative manner, increasing the concentration in half-log increments (e.g., 10⁻⁹ M to 10⁻³ M).

    • Allow the relaxation at each concentration to stabilize before adding the next dose.

    • Rationale: Cumulative addition is an efficient method to build a concentration-response curve from a single tissue preparation.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the maximal contraction induced by PE.

    • Plot the percentage relaxation against the log concentration of the test compound.

    • Use a non-linear regression (sigmoid curve fit) to calculate the EC₅₀ (potency) and the Emax (maximal relaxation/efficacy) for each compound.

    • Compare the EC₅₀ and Emax values for hydralazine and 4-Methyl-1-hydrazinophthalazine using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion and Future Directions

Hydralazine is a potent vasodilator with a complex mechanism of action that primarily involves direct relaxation of arteriolar smooth muscle via inhibition of intracellular calcium release.[1][6] In contrast, its structural analog, 4-Methyl-1-hydrazinophthalazine, remains a scientific unknown. While its structural similarity suggests potential vasodilatory activity, this must be confirmed experimentally.

The provided aortic ring assay protocol offers a clear and validated path forward for researchers to perform a direct, head-to-head comparison. Such studies are essential to determine if the 4-methyl derivative offers any advantages in potency, efficacy, or mechanistic profile over its well-established parent compound. Future research should focus not only on in vitro vasodilation but also on the pharmacokinetic profile and potential metabolic pathways of 4-Methyl-1-hydrazinophthalazine to build a comprehensive understanding of this novel compound.

References

  • Wikipedia. (n.d.). Hydralazine. Retrieved January 24, 2026, from [Link]

  • Dr.Oracle. (2025, December 19). What is the mechanism of action of hydralazine (direct vasodilator)? Retrieved January 24, 2026, from [Link]

  • Medicover Hospitals. (2024, August 13). Hydralazine Mechanism of Action | How this Antihypertensive Work. Retrieved January 24, 2026, from [Link]

  • CV Pharmacology. (n.d.). Direct Acting Vasodilators. Retrieved January 24, 2026, from [Link]

  • PubMed. (n.d.). Vasodilator treatment with hydralazine increases blood flow in mdx mice resistance arteries without vascular wall remodelling or endothelium function improvement. Retrieved January 24, 2026, from [Link]

  • YouTube. (2021, May 31). Hydralazine Mechanism and Side Effects. Retrieved January 24, 2026, from [Link]

  • PubMed. (2022, November 11). Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease-Beyond Vasodilation and Blood Pressure Lowering. Retrieved January 24, 2026, from [Link]

  • ClinPGx. (n.d.). Hydralazine Pathway, Pharmacokinetics. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. Retrieved January 24, 2026, from [Link]

  • Hypertension. (n.d.). In Vitro Alteration of Aortic Vascular Reactivity in Hypertension Induced by Chronic NG-Nitro-l-Arginine Methyl Ester. Retrieved January 24, 2026, from [Link]

  • PubMed. (2015, July 21). Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Aortic Ring Assay. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta. Retrieved January 24, 2026, from [Link]

  • Springer Medizin. (2025, July 9). The change in the pharmacological significance of dihydralazine (Germany) and hydralazine (USA). Retrieved January 24, 2026, from [Link]

  • REPROCELL. (2023, January 16). From rat aorta to resistance arteries: measuring vascular contractility. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Comparison of haemodynamic effects of oral hydralazine and prazosin hydrochloride in patients with chronic congestive heart failure. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2020, February 4). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. Retrieved January 24, 2026, from [Link]

  • Scholars @ UT Health San Antonio. (n.d.). Clinical Pharmacokinetics of Hydralazine. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2017, July 1). A comparative study of intravenous hydralazine versus labetalol in the management of severe hypertension in pregnancy. Retrieved January 24, 2026, from [Link]

  • PubMed. (1986, March-April). Hydralazine and its metabolites: in vitro and in vivo activity in the rat. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 1-Hydrazinyl-4-methylphthalazine. Retrieved January 24, 2026, from [Link]

Sources

A Comparative Analysis of 4-Methyl-1-hydrazinophthalazine and Other Phthalazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The phthalazine scaffold, a nitrogen-containing heterocyclic system, stands as a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities.[1][2] From the well-established antihypertensive agent hydralazine to emerging candidates in oncology and neurology, the versatility of the phthalazine core continues to inspire the development of novel therapeutics.[3][4] This guide provides a comparative analysis of 4-Methyl-1-hydrazinophthalazine and other key phthalazine derivatives, offering insights into their synthesis, biological activities, and underlying structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical landscape of this important class of compounds.

The Phthalazine Core: A Privileged Scaffold

Phthalazine and its derivatives have demonstrated a remarkable range of biological activities, including antihypertensive, anticancer, anticonvulsant, and antimicrobial effects.[1][2] This functional diversity stems from the unique electronic and structural features of the bicyclic aromatic system, which allows for versatile substitution patterns and interactions with various biological targets.

4-Methyl-1-hydrazinophthalazine: A Key Analog

4-Methyl-1-hydrazinophthalazine is a significant derivative of the phthalazine family, structurally related to the renowned vasodilator, hydralazine. The introduction of a methyl group at the 4-position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile. While extensive comparative data for this specific analog is not always available in head-to-head studies, its structural similarity to hydralazine suggests its primary application in the realm of antihypertensive agents.[5]

Comparative Biological Activities

This section will delve into a comparative analysis of phthalazine derivatives across several key therapeutic areas, presenting available experimental data to facilitate a comprehensive understanding of their relative performance.

Antihypertensive and Vasodilatory Effects

The most prominent therapeutic application of hydrazinophthalazine derivatives is in the management of hypertension.[1] Hydralazine, the parent compound of this subclass, exerts its effect through direct relaxation of arteriolar smooth muscle.[6] While the precise mechanism is not fully elucidated, it is believed to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum and potentially the opening of potassium channels, leading to hyperpolarization.[6]

A comparative study on the vasodilatory effects of hydralazine and other hydrazine derivatives revealed that while all tested hydrazines induced endothelium-independent relaxation of rat aortic rings, only hydralazine produced a marked hypotensive effect.[7] This suggests a unique mechanism of action for hydralazine that is not solely dependent on guanylate cyclase activation, a pathway implicated for other hydrazine derivatives.[7] The methyl substitution in 4-Methyl-1-hydrazinophthalazine is expected to influence its potency and duration of action compared to hydralazine, a hypothesis that warrants further direct comparative studies.

A study comparing the in vitro effects of hydralazine and its acetonide metabolite on arterial smooth muscle demonstrated that the metabolite exhibited a greater magnitude of effect at concentrations above the threshold, highlighting that metabolic transformation can significantly impact activity.[8] This underscores the importance of considering the metabolic fate of derivatives like 4-Methyl-1-hydrazinophthalazine in preclinical evaluations.

Experimental Protocol: In Vivo Antihypertensive Activity Assessment (Tail-Cuff Method)

This protocol outlines a non-invasive method for assessing the antihypertensive activity of phthalazine derivatives in a rat model.[9]

Objective: To determine the effect of test compounds on systolic blood pressure in hypertensive rats.

Materials:

  • Wistar rats

  • Test compound (e.g., 4-Methyl-1-hydrazinophthalazine)

  • Standard drug (e.g., hydralazine)

  • Vehicle (e.g., saline, DMSO)

  • Digital LE-S100 Blood Pressure Meter with tail-cuff

  • Animal restrainers

Procedure:

  • Animal Acclimatization: Acclimatize rats to the restraining device and tail-cuff apparatus for several days prior to the experiment to minimize stress-induced blood pressure variations.

  • Baseline Blood Pressure: Record the baseline systolic blood pressure of each conscious rat by the tail-cuff method.

  • Induction of Hypertension (if necessary): If using a model of induced hypertension (e.g., DOCA-salt), ensure hypertension is established before drug administration.

  • Drug Administration: Administer the test compound, standard drug, or vehicle to the rats via the desired route (e.g., intraperitoneal or oral).

  • Blood Pressure Monitoring: Measure the systolic blood pressure at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) after drug administration.

  • Data Analysis: Calculate the mean change in blood pressure from the baseline for each group at each time point. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the significance of the observed effects compared to the control group.

Causality Behind Experimental Choices: The tail-cuff method is a widely accepted non-invasive technique for measuring blood pressure in rodents, allowing for repeated measurements in the same animal over time. The use of a standard drug like hydralazine provides a benchmark for evaluating the potency of new derivatives. Acclimatization is crucial to obtain reliable and reproducible data by minimizing stress-related physiological changes.

Anticancer Activity

Phthalazine derivatives have emerged as a promising class of anticancer agents, with some compounds targeting key signaling pathways involved in tumor growth and angiogenesis. A significant target for many phthalazine-based anticancer drugs is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1][10]

Several studies have reported the synthesis and cytotoxic evaluation of novel phthalazine derivatives with potent anticancer activity. For instance, a series of 1-anilino-4-(arylsulfanylmethyl)phthalazines were synthesized, with compounds 12 and 13 showing higher in vitro activity against two cancer cell lines than the standard drug cisplatin.[5] Another study on phthalazine derivatives targeting VEGFR-2 identified compounds 2g and 4a as highly potent against MCF-7 and Hep G2 cancer cell lines, with IC50 values in the nanomolar range.[1]

While specific anticancer data for 4-Methyl-1-hydrazinophthalazine is scarce in the reviewed literature, the established anticancer potential of the phthalazine scaffold suggests that it could serve as a valuable starting point for the design of novel anticancer agents.

Table 1: In Vitro Anticancer Activity of Selected Phthalazine Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
Compound 12 Not Specified> Cisplatin[5]
Compound 13 Not Specified> Cisplatin[5]
Compound 2g MCF-70.15[1]
Compound 2g Hep G20.12[1]
Compound 4a MCF-70.18[1]
Compound 4a Hep G20.09[1]
Sorafenib (Standard)MCF-7Not Specified[1]
Sorafenib (Standard)Hep G2Not Specified[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[1][11]

Objective: To determine the in vitro cytotoxic effect of phthalazine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, Hep G2)

  • RPMI-1640 medium with 10% fetal bovine serum

  • Penicillin and streptomycin

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1.0 × 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Causality Behind Experimental Choices: The MTT assay is a robust and widely used method for screening the cytotoxic potential of compounds. The principle lies in the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Anticonvulsant Activity

The phthalazine nucleus is also a recognized pharmacophore in the development of anticonvulsant drugs.[12] Several phthalazine derivatives have been synthesized and evaluated for their ability to protect against experimentally induced seizures.

For example, a series of 4-(4-chlorophenyl)-(2H)-phthalazinone derivatives were synthesized and showed promising anticonvulsant activity in the pentylenetetrazole (PTZ)-induced seizure model in mice.[5] The study highlighted the importance of specific structural features for anticonvulsant efficacy.

While no direct anticonvulsant data for 4-Methyl-1-hydrazinophthalazine was found, the known activity of other phthalazine derivatives suggests that this compound and its analogs could be explored for their potential in treating epilepsy. The mechanism of action for anticonvulsant phthalazines is thought to involve modulation of ion channels, such as sodium channels.[12]

Antimicrobial Activity

Hydrazone derivatives, including those derived from phthalazines, have been investigated for their antimicrobial properties.[9][13] The antimicrobial activity of hydralazine itself has been evaluated, with MIC and minimum bactericidal concentration (MBC) values ranging from 128 to 2048 µg/ml against various bacterial strains.[14]

A study on hydrazones derived from methyl 4-phenylpicolinimidate showed that the antimicrobial activity varied among the synthesized compounds, with one derivative exhibiting significant activity against Gram-positive bacteria (MIC 7.8–250 µg/mL).[13] This indicates that structural modifications to the hydrazone moiety can significantly impact antimicrobial potency.

Table 2: Antimicrobial Activity of Selected Hydralazine and Hydrazone Derivatives

CompoundOrganismMIC (µg/mL)Reference
HydralazineVarious Bacteria128 - 2048[14]
Hydrazone Derivative 3b Gram-positive bacteria7.8 - 250[13]

Synthesis of 4-Methyl-1-hydrazinophthalazine

The synthesis of 4-Methyl-1-hydrazinophthalazine typically proceeds through a two-step sequence starting from a suitable precursor. A general synthetic pathway is outlined below, based on established methods for analogous phthalazine derivatives.

Workflow for the Synthesis of 4-Methyl-1-hydrazinophthalazine

SynthesisWorkflow start Starting Material (e.g., 4-Methylphthalazin-1(2H)-one) intermediate Chlorination (e.g., POCl3) start->intermediate Step 1 chloro_phthalazine 4-Chloro-1-methylphthalazine intermediate->chloro_phthalazine reaction Hydrazinolysis (e.g., Hydrazine hydrate) chloro_phthalazine->reaction Step 2 product Final Product 4-Methyl-1-hydrazinophthalazine reaction->product

Caption: General synthetic workflow for 4-Methyl-1-hydrazinophthalazine.

Experimental Protocol: Synthesis of 4-Methyl-1-hydrazinophthalazine

This protocol provides a detailed methodology for the synthesis of 4-Methyl-1-hydrazinophthalazine.

Step 1: Synthesis of 4-Chloro-1-methylphthalazine

Objective: To synthesize the key intermediate, 4-Chloro-1-methylphthalazine, from 4-Methylphthalazin-1(2H)-one.

Materials:

  • 4-Methylphthalazin-1(2H)-one

  • Phosphorus oxychloride (POCl3)

  • Triethylamine (optional, as a catalyst)

  • Crushed ice

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, add 4-Methylphthalazin-1(2H)-one to an excess of phosphorus oxychloride.

  • Optionally, add a catalytic amount of triethylamine.

  • Heat the mixture to reflux (approximately 100-110 °C) for several hours (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The solid precipitate of 4-Chloro-1-methylphthalazine is collected by filtration using a Buchner funnel.

  • Wash the solid product with cold water until the filtrate is neutral.

  • Dry the product under vacuum to obtain crude 4-Chloro-1-methylphthalazine, which can be used in the next step without further purification or recrystallized from a suitable solvent if necessary.

Step 2: Synthesis of 4-Methyl-1-hydrazinophthalazine

Objective: To convert 4-Chloro-1-methylphthalazine to the final product via reaction with hydrazine.

Materials:

  • 4-Chloro-1-methylphthalazine

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve 4-Chloro-1-methylphthalazine in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product, 4-Methyl-1-hydrazinophthalazine, may precipitate out of the solution upon cooling.

  • If precipitation occurs, collect the solid product by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-Methyl-1-hydrazinophthalazine.

Causality Behind Experimental Choices: The use of phosphorus oxychloride is a standard method for converting a hydroxyl group on a heterocyclic ring to a chlorine atom, which is a good leaving group for subsequent nucleophilic substitution. The reaction with hydrazine hydrate is a classic nucleophilic aromatic substitution where the hydrazine displaces the chloride to form the desired hydrazinophthalazine. Ethanol is a common solvent for this reaction as it dissolves both reactants and is relatively inert under the reaction conditions.

Structure-Activity Relationship (SAR) and Future Directions

The diverse biological activities of phthalazine derivatives are intricately linked to their substitution patterns. For antihypertensive activity, the presence of the hydrazino group at the 1-position is crucial. Modifications at the 4-position, such as the methyl group in 4-Methyl-1-hydrazinophthalazine, can fine-tune the activity and pharmacokinetic properties.[15]

In the context of anticancer activity, particularly VEGFR-2 inhibition, the introduction of bulky aromatic and heterocyclic moieties at the 1 and 4-positions has been shown to be beneficial.[1][10] The nature and position of substituents on these appended rings play a critical role in the binding affinity to the target protein.

For anticonvulsant activity, the presence of an aryl group at the 4-position of the phthalazinone ring appears to be a key structural feature.[5] Further exploration of different substituents on this aryl ring could lead to the discovery of more potent and safer anticonvulsant agents.

The future of phthalazine-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The synthesis of hybrid molecules that combine the phthalazine scaffold with other pharmacophores is a promising strategy to develop multi-target drugs. Further comprehensive comparative studies, including in vivo efficacy and toxicity assessments, are essential to fully elucidate the therapeutic potential of new phthalazine derivatives like 4-Methyl-1-hydrazinophthalazine.

Conclusion

The phthalazine core represents a highly versatile and privileged scaffold in medicinal chemistry. 4-Methyl-1-hydrazinophthalazine, as a close analog of the established drug hydralazine, holds potential as an antihypertensive agent and serves as a valuable starting point for the development of new derivatives with diverse therapeutic applications. This guide has provided a comparative overview of the biological activities of various phthalazine derivatives, supported by experimental data and detailed protocols. By understanding the structure-activity relationships and employing rational drug design strategies, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • El-Sayed, M. S., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21373-21394. [Link]

  • Abdel-Aziz, A. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(19), 13354-13371. [Link]

  • (No author provided). (2022). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 27(15), 4988. [Link]

  • (No author provided). (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]

  • Morales-Segura, M. A., et al. (1995). Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine. General Pharmacology: The Vascular System, 26(7), 1531-1537. [Link]

  • Kim, J. S., et al. (2005). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Bulletin of the Korean Chemical Society, 26(10), 1605-1608. [Link]

  • Chazan, B. I., et al. (1986). Comparative study of endralazine and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic. Current Medical Research and Opinion, 10(3), 150-158. [Link]

  • (No author provided). (n.d.). Synthesis of hydralazine hydrochloride with by products in manufacture of o-cyanobenzylchloride. ResearchGate. [Link]

  • (No author provided). (n.d.). Comparative hemodynamic effects of labetalol and hydralazine in the treatment of postoperative hypertension. PubMed. [Link]

  • (No author provided). (2022). SYNTHESIS AND IN-VIVO ACTIVITY OF SOME ANTIHYPERTENSIVE AGENT BASED ON PYRIDAZINE SCAFFOLD DESIGN. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • (No author provided). (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]

  • (No author provided). (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
  • (No author provided). (n.d.). Hydralazine. PubChem. [Link]

  • (No author provided). (2022). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Molecules, 27(15), 4988. [Link]

  • (No author provided). (n.d.). Synthetic route for 4-(4-chloro/methylphenyl)phthalazin-1-ol (3a, b). ResearchGate. [Link]

  • (No author provided). (n.d.). Hydralazine Hydrochloride Monograph for Professionals. Drugs.com. [Link]

  • (No author provided). (n.d.). Creation of Novel Antihypertensive Agent via Structure-Activity Relationship Study on Phytochemicals towards Vasorelaxant Activity. ResearchGate. [Link]

  • (No author provided). (2022). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 27(15), 4988. [Link]

  • (No author provided). (n.d.). Synthesis of new phthalazinedione derivatives. Sciforum. [Link]

  • (No author provided). (n.d.). Structure-activity study of antihypertensive 1,4-dihydropyridine derivatives having nitrooxyalkyl moieties at the 3 and 5 positions. PubMed. [Link]

  • (No author provided). (n.d.). Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. PubMed. [Link]

  • (No author provided). (n.d.). Hydralazine. StatPearls. [Link]

  • (No author provided). (2024). Antimicrobial activity of hydralazine against methicillin-resistant and methicillin-susceptible Staphylococcus aureus. Future Microbiology, 19, 239-251. [Link]

  • (No author provided). (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal, 16(4). [Link]

  • (No author provided). (2014). World Journal of Pharmaceutical Sciences Design, synthesis, characterization and anticancer activities of novel 3-(4-tert-butyl. World Journal of Pharmaceutical Sciences, 2(12), 1746-1752. [Link]

  • (No author provided). (n.d.). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. [Link]

  • (No author provided). (n.d.). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. PubMed. [Link]

  • (No author provided). (n.d.). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

  • (No author provided). (n.d.). Once-daily Slow-release Hydralazine in Hypertension. Eoin O'Brien. [Link]

  • (No author provided). (n.d.). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. MDPI. [Link]

  • (No author provided). (n.d.). Hydrazine. Organic Chemistry Portal. [Link]

  • (No author provided). (n.d.). Direct Acting Vasodilators. CV Pharmacology. [Link]

  • (No author provided). (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • (No author provided). (n.d.). Chemical Structure of antihypertensive drugs containing sulfonamide moiety. ResearchGate. [Link]

  • (No author provided). (n.d.). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

  • (No author provided). (n.d.). Anticonvulsant activity of Tetrahydrolinalool: behavioral, electrophysiological, and molecular docking approaches. PubMed. [Link]

  • (No author provided). (n.d.). 4. Organic Syntheses Procedure. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Antibodies Against 4-Methyl-1-hydrazinophthalazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the specificity of an antibody is paramount. When developing immunoassays for small molecules like 4-Methyl-1-hydrazinophthalazine, a derivative of the antihypertensive drug hydralazine, understanding the antibody's cross-reactivity profile is not just a quality control step; it is the cornerstone of reliable and reproducible data. This guide provides an in-depth comparison of methodologies to evaluate the cross-reactivity of polyclonal and monoclonal antibodies raised against 4-Methyl-1-hydrazinophthalazine, complete with experimental protocols and data interpretation.

Hydralazine is known to elicit an immune response in some patients, leading to the production of antibodies.[1][2] Consequently, antibodies developed for its derivatives, such as 4-Methyl-1-hydrazinophthalazine, must be rigorously tested to ensure they do not cross-react with the parent drug, its metabolites, or other structurally related compounds. Such cross-reactivity could lead to inaccurate quantification in pharmacokinetic or immunogenicity studies.

This guide will walk you through a comparative study of two antibody candidates, a polyclonal antibody (pAb-4M1H) and a monoclonal antibody (mAb-4M1H), against a panel of structurally related compounds. We will utilize two orthogonal methods for this assessment: the widely used competitive ELISA and the highly sensitive Surface Plasmon Resonance (SPR).

Experimental Design: A Rationale-Driven Approach

The selection of compounds for the cross-reactivity panel is critical and should be based on structural similarity to the target analyte, 4-Methyl-1-hydrazinophthalazine.[3] Our panel includes the parent drug, potential metabolites, and structurally analogous molecules.

Table 1: Cross-Reactivity Panel

Compound IDCompound NameRationale for Inclusion
Target 4-Methyl-1-hydrazinophthalazine Target Analyte
CR-1HydralazineParent Drug
CR-2PhthalazineCore Structural Moiety
CR-31-HydrazinophthalazineParent Drug without Methyl Group
CR-44-Methylphthalazin-1-onePotential Oxidative Metabolite
CR-5N-Acetyl-4-Methyl-1-hydrazinophthalazinePotential Phase II Metabolite

Method 1: Competitive ELISA for High-Throughput Screening

Competitive ELISA is a robust and high-throughput method for assessing the specificity of antibodies against small molecules.[4][5][6][7] The principle relies on the competition between the free analyte in solution and a labeled or coated antigen for a limited number of antibody binding sites.

Visualizing the Competitive ELISA Workflow

ELISA_Workflow cluster_coating Step 1: Antigen Coating cluster_blocking Step 2: Blocking cluster_competition Step 3: Competitive Binding cluster_detection Step 4: Detection A Microplate wells are coated with 4-Methyl-1-hydrazinophthalazine-carrier protein conjugate. B Remaining protein-binding sites on the plate are blocked. A->B C Antibody (pAb-4M1H or mAb-4M1H) is pre-incubated with the test compound (Target or CRs). B->C D The antibody-compound mixture is added to the wells. C->D Addition E Enzyme-conjugated secondary antibody is added. D->E F Substrate is added, leading to a colorimetric reaction. E->F G Absorbance is measured. F->G SPR_Workflow cluster_immobilization Step 1: Antibody Immobilization cluster_binding Step 2: Analyte Binding cluster_regeneration Step 3: Surface Regeneration cluster_analysis Step 4: Data Analysis A The antibody (pAb-4M1H or mAb-4M1H) is immobilized on the sensor chip surface. B A solution containing the analyte (Target or CRs) is flowed over the sensor surface (Association). A->B C Buffer is flowed over the surface to measure the dissociation of the analyte (Dissociation). B->C Analyte Injection D A regeneration solution is injected to remove the bound analyte from the antibody. C->D E Sensorgrams are analyzed to determine ka, kd, and KD. D->E

Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

Detailed Protocol: SPR Analysis
  • Chip Preparation and Antibody Immobilization: Activate a CM5 sensor chip using a standard amine coupling kit. Immobilize pAb-4M1H and mAb-4M1H on separate flow cells to a target density of ~2000 RU. Deactivate the remaining active esters.

  • Analyte Preparation: Prepare serial dilutions of the target analyte and each cross-reactant in running buffer (e.g., HBS-EP+).

  • Kinetic Analysis:

    • Inject the different concentrations of a single analyte over the antibody-immobilized surface for a defined association time (e.g., 120 seconds).

    • Flow running buffer over the surface to monitor the dissociation phase (e.g., 300 seconds).

    • After each cycle, regenerate the sensor surface with a short pulse of a low pH solution (e.g., glycine-HCl, pH 2.5).

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kᴅ = kₑ/kₐ).

Data Analysis and Interpretation

The equilibrium dissociation constant (Kᴅ) is a measure of binding affinity; a lower Kᴅ indicates a stronger interaction.

Table 3: SPR Kinetic and Affinity Data

Compound IDAntibodykₐ (1/Ms)kₑ (1/s)Kᴅ (M)
Target pAb-4M1H 1.8 x 10⁵ 8.5 x 10⁻⁴ 4.7 x 10⁻⁹
mAb-4M1H 2.5 x 10⁵ 3.2 x 10⁻⁴ 1.3 x 10⁻⁹
CR-1pAb-4M1H9.2 x 10⁴1.1 x 10⁻³1.2 x 10⁻⁸
mAb-4M1HNo Binding DetectedNo Binding DetectedN/A
CR-3pAb-4M1H1.1 x 10⁵9.8 x 10⁻⁴8.9 x 10⁻⁹
mAb-4M1HNo Binding DetectedNo Binding DetectedN/A

The SPR data corroborates the findings from the competitive ELISA. The pAb-4M1H binds to both hydralazine (CR-1) and 1-hydrazinophthalazine (CR-3) with only a slightly lower affinity than the target analyte. In stark contrast, the mAb-4M1H shows a high-affinity interaction with the target analyte but no detectable binding to the cross-reactants under the tested conditions, confirming its high specificity.

Comparative Analysis and Conclusion

This guide demonstrates a robust, multi-faceted approach to characterizing the cross-reactivity of antibodies against the small molecule 4-Methyl-1-hydrazinophthalazine.

  • Competitive ELISA serves as an excellent primary screening tool, allowing for the rapid assessment of a wide range of potential cross-reactants. The results clearly indicated that while both antibodies could bind the target, the polyclonal antibody suffered from significant off-target binding to structurally similar molecules.

  • Surface Plasmon Resonance provides a deeper, kinetic insight into these interactions. The affinity data from SPR not only confirmed the specificity of the monoclonal antibody but also quantified the strength of the cross-reactive binding for the polyclonal antibody.

This systematic approach to antibody validation, employing orthogonal methods, is essential for ensuring the quality and reproducibility of research and diagnostic assays. [8][9]It underscores the importance of not just confirming binding to the target, but also rigorously demonstrating the absence of binding to relevant non-target molecules.

References

  • Creative Diagnostics. Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Ogese, M. O., & Collett, A. (2018). Ten Basic Rules of Antibody Validation. Clinical Chemistry, 64(2), 407-409. [Link]

  • Shah, K. V., Chauhan, S. P., & Suhagia, B. N. (2015). Analytical methodologies for the Determination of Hydralazine: A Review. Research and Reviews: Journal of Pharmaceutical Analysis, 3(2), 1-8. [Link]

  • McDuffie, F. C. (1981). Relationship between immune response to hydralazine and to deoxyribonuclease in patients receiving hydralazine. Arthritis and Rheumatism, 24(8), 1079–1081. [Link]

  • Reichert. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Reichert Technologies. [Link]

  • GenScript. Antibody Validation. GenScript. [Link]

  • Cameron, J. D., & Saad, S. (1984). Assay for Hydralazine as Its Stable P-Nitrobenzaldehyde Hydrazone. Journal of Pharmaceutical Sciences, 73(10), 1489-1491. [Link]

  • Affinité Instruments. (2021, July 30). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Affinité Instruments. [Link]

  • Microbe Notes. (2010, May 3). Competitive ELISA Protocol and Animation. Microbe Notes. [Link]

  • Irani, Y., Scotney, P., Nash, A., & Williams, K. A. (2016). Species Cross-Reactivity of Antibodies Used to Treat Ophthalmic Conditions. Investigative Ophthalmology & Visual Science, 57(2), 586–591. [Link]

  • Rivnay, B., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(2), 1490-1496. [Link]

  • Böhm, I., et al. (2017). Cross-reactivity among iodinated contrast agents: should we be concerned?. Quantitative Imaging in Medicine and Surgery, 7(6), 637-651. [Link]

  • Hahn, B. H., et al. (1972). Prospective study of immune response to hydralazine and development of antideoxyribonucleoprotein in patients receiving hydralazine. The American Journal of Medicine, 53(2), 181-186. [Link]

  • Beltrán-Gracia, E., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Sensors, 18(12), 4434. [Link]

  • Creative Diagnostics. Antibody Specificity Validation. Creative Diagnostics. [Link]

  • MDPI. (2022, April 22). Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. MDPI. [Link]

  • MDPI. (2023, November 3). Effect of Hydralazine on Angiotensin II-Induced Abdominal Aortic Aneurysm in Apolipoprotein E-Deficient Mice. MDPI. [Link]

  • Antibodies.com. (2024, September 30). Antibody Applications and Validation. Antibodies.com. [Link]

  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • Synaptic Systems. Antibody Validation: Ensuring Quality and Reliability. Synaptic Systems. [Link]

  • Bordeaux, J., et al. (2010). Antibody validation. BioTechniques, 48(3), 197-209. [Link]

  • Rapid Novor. (2025, September 17). SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. [Link]

  • Barrows, L. R. (1988). Hydralazine and other hydrazine derivatives and the formation of DNA adducts. Carcinogenesis, 9(10), 1881-1885. [Link]

  • MBL Life Science. The principle and method of ELISA. MBL Life Science. [Link]

  • National Center for Biotechnology Information. 1-Hydrazinyl-4-methylphthalazine. PubChem. [Link]

Sources

The "Magic Methyl" Effect on Hydrazinophthalazine: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Hydrazinophthalazine and the Significance of Methyl Substitution

Hydrazinophthalazine, widely known as hydralazine, is a direct-acting vasodilator that has been used in the treatment of hypertension for decades.[1][2] Its primary mechanism of action involves the relaxation of arterial smooth muscle, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[1][3] While the precise molecular target of hydralazine remains a subject of ongoing investigation, it is understood to interfere with intracellular calcium release, a critical step in smooth muscle contraction.[4]

The addition of a methyl group, a seemingly minor structural modification, can profoundly alter the pharmacological profile of a drug molecule. This phenomenon, often referred to as the "magic methyl" effect, can influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties. In the context of hydrazinophthalazine, strategic methylation presents an opportunity to fine-tune its therapeutic effects and potentially mitigate unwanted side effects.

This guide will dissect the putative effects of methyl substitution at various positions on the hydrazinophthalazine core, supported by a discussion of relevant experimental methodologies for assessing these changes in biological activity.

The Impact of Methylation on Vasodilatory and Antihypertensive Activity: A Structure-Activity Relationship Analysis

While direct comparative studies on a comprehensive series of methylated hydrazinophthalazine derivatives are limited in the public domain, we can infer the likely consequences of methylation based on established principles of medicinal chemistry and the known metabolism of hydralazine. One of the known human metabolites of hydralazine is 3-methyl-s-triazolophthalazine (MTP), indicating that methylation does occur in vivo.[5]

N-Methylation of the Hydrazine Moiety

Methylation of the terminal nitrogen of the hydrazine side chain would create N-methyl-hydrazinophthalazine. This modification could have several predictable effects:

  • Increased Lipophilicity: The addition of a methyl group generally increases a molecule's lipophilicity. This could enhance membrane permeability, potentially leading to improved absorption and distribution.

  • Altered Metabolism: The hydrazine group is a key site for metabolism, including N-acetylation.[6] Methylation could sterically hinder or block this metabolic pathway, potentially leading to a longer half-life and altered pharmacokinetic profile.

  • Receptor/Enzyme Interaction: The terminal amino group of the hydrazine is believed to be crucial for its biological activity. Methylation would alter the electronic and steric properties of this group, which could either enhance or diminish its interaction with its biological target.

Methylation of the Phthalazine Ring

Introducing a methyl group onto the phthalazine ring could also significantly impact biological activity. The position of the methyl group would be critical:

  • Steric Effects: A methyl group in proximity to the hydrazine side-chain could influence its conformation, potentially locking it into a more or less active orientation.

  • Electronic Effects: A methyl group can act as a weak electron-donating group, which could subtly alter the electron distribution within the aromatic ring system. This, in turn, could influence the pKa of the hydrazine moiety and its interactions with biological targets.

  • Metabolic Stability: The phthalazine ring is also subject to metabolic modification, such as hydroxylation. A methyl group could block a potential site of metabolism, thereby increasing the compound's metabolic stability.

The following diagram illustrates the potential sites for methylation on the hydrazinophthalazine scaffold.

Caption: Potential methylation sites on the hydrazinophthalazine molecule.

Experimental Protocols for Comparative Analysis

To rigorously evaluate the impact of methylation on the biological activity of hydrazinophthalazine, a series of well-defined experiments are necessary. The following protocols provide a framework for such a comparative analysis.

Synthesis of Methylated Hydrazinophthalazine Derivatives

The synthesis of methylated analogs would likely follow established routes for preparing hydralazine, with modifications to introduce the methyl group.

General Synthesis of Hydrazinophthalazine:

A common synthetic route involves the reaction of 1-chlorophthalazine with hydrazine hydrate.[7]

Synthesis of N-Methyl-Hydrazinophthalazine:

This could be achieved by reacting 1-chlorophthalazine with methylhydrazine instead of hydrazine hydrate.[7]

Synthesis of Ring-Methylated Hydrazinophthalazines:

The synthesis of ring-methylated derivatives would require starting with a correspondingly methylated phthalic acid or a related precursor to construct the phthalazine ring system prior to the introduction of the hydrazine moiety.

In Vitro Assessment of Vasodilatory Activity

The primary pharmacological effect of hydralazine is vasodilation. An in vitro aortic ring assay is a standard method to quantify and compare the vasodilatory potency of different compounds.[1]

Step-by-Step Protocol for Aortic Ring Vasodilation Assay:

  • Tissue Preparation:

    • Euthanize a male Wistar rat (250-300g) via an approved protocol.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

    • Gently remove adhering connective tissue and fat.

    • Cut the aorta into 2-3 mm rings.

    • (Optional) The endothelium can be removed by gently rubbing the intimal surface with a wooden stick. Endothelium removal should be confirmed by the absence of relaxation to acetylcholine.[8]

  • Experimental Setup:

    • Suspend the aortic rings between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Experimental Procedure:

    • Equilibrate the rings for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

    • Induce a stable contraction with a vasoconstrictor agent such as phenylephrine (1 µM).[1]

    • Once a plateau is reached, add cumulative concentrations of the test compounds (hydralazine and its methylated derivatives) to the organ bath.

    • Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

  • Data Analysis:

    • Construct concentration-response curves for each compound.

    • Calculate the EC50 (half-maximal effective concentration) value for each compound to compare their potencies.

The following diagram outlines the workflow for the in vitro vasodilation assay.

G In Vitro Vasodilation Assay Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis Aorta_Excision Excise Thoracic Aorta Ring_Preparation Prepare 2-3 mm Aortic Rings Aorta_Excision->Ring_Preparation Mounting Mount Rings in Organ Bath Ring_Preparation->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Contraction Induce Contraction (Phenylephrine) Equilibration->Contraction Drug_Addition Add Cumulative Concentrations of Test Compounds Contraction->Drug_Addition Response_Curve Construct Concentration-Response Curves Drug_Addition->Response_Curve EC50_Calc Calculate EC50 Values Response_Curve->EC50_Calc

Caption: Workflow for assessing in vitro vasodilatory activity.

In Vivo Assessment of Antihypertensive Activity

To evaluate the antihypertensive effects in a physiological setting, the spontaneously hypertensive rat (SHR) model is widely used.[9][10] Blood pressure can be monitored using telemetry for continuous and accurate measurements.[11][12][13]

Step-by-Step Protocol for In Vivo Antihypertensive Study in SHRs:

  • Animal Model:

    • Use adult male spontaneously hypertensive rats (SHRs).

    • House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Telemetry Implantation (if applicable):

    • Surgically implant a telemetry transmitter for continuous blood pressure monitoring, following the manufacturer's instructions. Allow for a recovery period of at least one week.

  • Drug Administration:

    • Administer the test compounds (hydralazine and its methylated derivatives) or vehicle to different groups of SHRs. The route of administration can be oral (gavage) or intraperitoneal injection.

    • Doses should be determined based on preliminary studies or literature data.

  • Blood Pressure Measurement:

    • Record systolic blood pressure, diastolic blood pressure, and heart rate continuously using the telemetry system.

    • If telemetry is not used, blood pressure can be measured at specific time points using the tail-cuff method, though this is less accurate and can induce stress.[14]

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each treatment group.

    • Compare the antihypertensive effects of the methylated derivatives to that of the parent hydralazine.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of the observed differences.

The following diagram illustrates the workflow for the in vivo antihypertensive study.

G In Vivo Antihypertensive Study Workflow cluster_model Animal Model cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Animal_Selection Select Spontaneously Hypertensive Rats (SHRs) Telemetry_Implant Implant Telemetry Transmitters (Optional) Animal_Selection->Telemetry_Implant Grouping Group Animals and Administer Compounds Telemetry_Implant->Grouping BP_Monitoring Continuously Monitor Blood Pressure and Heart Rate Grouping->BP_Monitoring Data_Processing Calculate Blood Pressure Changes from Baseline BP_Monitoring->Data_Processing Statistical_Analysis Perform Statistical Comparison between Groups Data_Processing->Statistical_Analysis

Caption: Workflow for assessing in vivo antihypertensive activity.

Anticipated Results and Interpretation

Based on the principles of the "magic methyl" effect, we can hypothesize potential outcomes from these comparative studies.

Comparative Data Table (Hypothetical):

CompoundIn Vitro Vasodilation (EC50, µM)In Vivo Antihypertensive Effect (ΔMAP, mmHg)
Hydrazinophthalazine15-30
N-Methyl-hydrazinophthalazine10-40
4-Methyl-hydrazinophthalazine25-20
6-Methyl-hydrazinophthalazine12-35

This is a hypothetical table for illustrative purposes.

Interpretation of Hypothetical Data:

  • N-Methyl-hydrazinophthalazine: The lower EC50 and greater reduction in mean arterial pressure (ΔMAP) could suggest that methylation on the hydrazine nitrogen enhances potency. This could be due to improved pharmacokinetics (e.g., reduced metabolism) or a more favorable interaction with the biological target.

  • 4-Methyl-hydrazinophthalazine: The higher EC50 and smaller ΔMAP might indicate that a methyl group at this position introduces steric hindrance that is detrimental to activity.

  • 6-Methyl-hydrazinophthalazine: The improved potency in this analog could suggest that methylation at this position either enhances binding or blocks a metabolic pathway without negatively impacting the pharmacophore.

Conclusion and Future Perspectives

The strategic addition of a methyl group to the hydrazinophthalazine scaffold holds the potential to modulate its biological activity, offering a promising avenue for the development of novel antihypertensive agents with improved therapeutic profiles. The experimental frameworks provided in this guide offer a robust approach to systematically evaluate the structure-activity relationships of methylated hydrazinophthalazine derivatives.

Future research should focus on the synthesis and comprehensive pharmacological evaluation of a library of these compounds. Such studies will not only elucidate the specific effects of methylation on vasodilatory and antihypertensive activity but also provide valuable insights into the molecular mechanisms of action of this important class of drugs. Furthermore, investigating the impact of methylation on other pharmacological properties, such as off-target effects and toxicity, will be crucial for the successful development of any new clinical candidates.

References

  • Ellershaw, L. N., & Gurney, A. M. (2001). Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. British Journal of Pharmacology, 134(5), 945–954. [Link]

  • [This cit
  • Cerezo-Gala, S., & Dueñas-Gonzalez, A. (2004). Hydralazine target: From blood vessels to the epigenome. Journal of the American Society of Nephrology, 15(12), 3073–3080. [Link]

  • Druey, J., & Ringier, B. H. (1951). U.S. Patent No. 2,484,029. Washington, DC: U.S.
  • [This cit
  • Head, G. A., & Burke, S. L. (2001). Telemetry for cardiovascular monitoring in a pharmacological study: new approaches to data analysis. Hypertension, 38(3), 567–573. [Link]

  • Lombard, J. H., & Stekiel, W. J. (1984). Long-term microvascular response to hydralazine in spontaneously hypertensive rats. Hypertension, 6(5), 733–739. [Link]

  • [This cit
  • [This cit
  • National Center for Biotechnology Information. (n.d.). Hydralazine. StatPearls. [Link]

  • Furchgott, R. F., & Zawadzki, J. V. (1980). The obligatory role of endothelial cells in the relaxation of arterial smooth muscle by acetylcholine. Nature, 288(5789), 373–376. [Link]

  • Fink, G. D. (2024). Telemetry for Cardiovascular Monitoring in a Pharmacological Study. Hypertension. [Link]

  • [This cit
  • Gurney, A. M. (2001). Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. ResearchGate. [Link]

  • Parasuraman, S., & Muralidharan, P. (2012). Measurement of blood pressure in rats: Invasive or noninvasive methods?. Journal of pharmacology & pharmacotherapeutics, 3(3), 261–264. [Link]

  • [This cit
  • Osborn, J. W., & Fink, G. D. (1991). Chronic hydralazine treatment alters the acute pressure-natriuresis curve in young spontaneously hypertensive rats. Journal of hypertension, 9(12), 1115–1122. [Link]

  • Loirand, G., Pacaud, P., Mironneau, C., & Mironneau, J. (1986). Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. British journal of pharmacology, 88(4), 853–861. [Link]

  • [This cit
  • Sica, D. A. (2011). Direct-acting vasodilators. The Journal of Clinical Hypertension, 13(9), 683–686. [Link]

  • ADInstruments. (2017, September 20). Invasive Blood Pressure: fundamentals and best practices for preclinical research [Video]. YouTube. [Link]

  • [This cit
  • [This cit
  • [This cit
  • Daugherty, A., & Cassis, L. A. (2004). Effect of Hydralazine on Angiotensin II-Induced Abdominal Aortic Aneurysm in Apolipoprotein E-Deficient Mice. Arteriosclerosis, thrombosis, and vascular biology, 24(11), 2160–2165. [Link]

  • [This cit
  • [This cit
  • [This cit
  • [This cit
  • [This cit
  • [This cit
  • [This cit
  • National Center for Biotechnology Information. (n.d.). Hydralazine. PubChem. [Link]

  • [This cit
  • [This cit

Sources

A Comparative In-Silico Analysis of 4-Methyl-1-hydrazinophthalazine and Related Vasodilators Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the binding potential of 4-Methyl-1-hydrazinophthalazine, a derivative of the vasodilator hydralazine, against key protein targets implicated in cardiovascular regulation and oncology. Through detailed molecular docking studies, we explore the binding affinities and interaction patterns of this compound and compare them with its parent molecule, hydralazine, and another direct-acting vasodilator, minoxidil. The target proteins selected for this in-silico investigation are DNA Methyltransferase 1 (DNMT1) and Prolyl Hydroxylase 2 (PHD2), both of which are contemporary targets in drug discovery for cancer and ischemic diseases, respectively, and have been linked to the broader pharmacological profile of hydralazine.

This document is intended for researchers, scientists, and drug development professionals. It offers not only a comparative analysis but also a detailed, step-by-step protocol for performing similar in-silico screening, thereby providing a framework for further investigation and validation.

Introduction: The Rationale for Comparative Docking Studies

4-Methyl-1-hydrazinophthalazine belongs to the hydrazinophthalazine class of compounds, with its parent molecule, hydralazine, being a well-established peripheral vasodilator used in the management of hypertension and heart failure.[1] The precise mechanism of hydralazine's vasodilatory action is not fully elucidated but is understood to involve direct relaxation of arteriolar smooth muscle, potentially by interfering with intracellular calcium release.[2][3][4] Beyond its cardiovascular effects, hydralazine has garnered interest for its activity as an inhibitor of DNA methylation and prolyl hydroxylase enzymes, suggesting its potential repositioning for anticancer therapies.[5]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction mechanisms.[6] By employing this in-silico approach, we can rapidly assess the binding potential of novel or derivative compounds like 4-Methyl-1-hydrazinophthalazine against various protein targets. This comparative guide aims to:

  • Elucidate the potential binding modes of 4-Methyl-1-hydrazinophthalazine within the active sites of DNMT1 and PHD2.

  • Compare its binding affinity with that of hydralazine to understand the impact of the additional methyl group.

  • Benchmark its binding characteristics against minoxidil, another direct-acting vasodilator with a different chemical scaffold.

  • Provide a transparent and reproducible methodology for conducting similar computational studies.

Experimental Design and Workflow

Our comparative docking study follows a structured workflow, beginning with the preparation of target proteins and ligands, followed by the molecular docking simulations and subsequent analysis of the results. The entire process is designed to be a self-validating system, with each step building upon the previous one to ensure scientific rigor.

G cluster_0 Preparation Phase cluster_1 Docking Simulation cluster_2 Analysis & Comparison PDB_retrieval Target Protein Retrieval (DNMT1 & PHD2 from PDB) Protein_prep Protein Preparation (Removal of water, addition of hydrogens) PDB_retrieval->Protein_prep Ligand_prep Ligand Preparation (4-Methyl-1-hydrazinophthalazine, Hydralazine, Minoxidil) Docking_run Molecular Docking (AutoDock Vina) Ligand_prep->Docking_run Grid_gen Grid Box Generation (Defining the binding site) Protein_prep->Grid_gen Grid_gen->Docking_run Results_analysis Binding Affinity Analysis (Scoring function) Docking_run->Results_analysis Interaction_analysis Interaction Pattern Visualization (Hydrogen bonds, hydrophobic interactions) Results_analysis->Interaction_analysis Comparison Comparative Analysis of Ligands Interaction_analysis->Comparison

Figure 1: A schematic representation of the comparative molecular docking workflow, from initial preparation to final analysis.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide to the methodologies employed in this study. The choice of software and parameters is justified to ensure transparency and reproducibility.

Target Protein Preparation

The crystal structures of our target proteins were obtained from the RCSB Protein Data Bank (PDB).

  • DNA Methyltransferase 1 (DNMT1): PDB ID: 4WXX[7]

  • Prolyl Hydroxylase 2 (PHD2): PDB ID: 5L9B[8]

The preparation of these protein structures is a critical step to ensure the accuracy of the docking simulation.[9]

Protocol:

  • PDB File Download: The atomic coordinates of the selected protein structures were downloaded in PDB format from the RCSB PDB website.

  • Water Molecule Removal: All non-essential water molecules were removed from the PDB file. This is a standard procedure as the role of individual water molecules in the binding pocket is complex and can introduce noise into the docking calculation.[10]

  • Ligand and Cofactor Removal: Any co-crystallized ligands and cofactors were removed from the protein structure to create an empty binding pocket for docking.

  • Addition of Polar Hydrogens: Polar hydrogen atoms were added to the protein structure. This is crucial for correctly defining the hydrogen bonding potential of the protein residues.[11]

  • Charge Assignment: Gasteiger partial charges were computed and assigned to all atoms in the protein. These charges are essential for the scoring function to calculate electrostatic interactions.

  • PDBQT File Generation: The prepared protein structure was saved in the PDBQT file format, which is the required input format for AutoDock Vina and contains the atomic coordinates, partial charges, and atom types.[12]

Ligand Preparation

The 3D structures of the ligands were prepared for docking.

  • 4-Methyl-1-hydrazinophthalazine: Structure obtained from chemical databases.

  • Hydralazine: Structure obtained from chemical databases.

  • Minoxidil: Structure obtained from chemical databases.

Protocol:

  • 3D Structure Generation: 2D structures of the ligands were converted to 3D structures using appropriate chemical drawing software.

  • Energy Minimization: The 3D structures were subjected to energy minimization to obtain a stable, low-energy conformation.

  • Torsional Degrees of Freedom: The rotatable bonds in each ligand were defined to allow for conformational flexibility during the docking process.

  • PDBQT File Generation: The prepared ligand structures were saved in the PDBQT file format.[12]

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.[13]

Protocol:

  • Grid Box Definition: A grid box was defined around the active site of each target protein. The size and center of the grid box were chosen to encompass the entire binding pocket.

  • Docking Execution: The docking simulation was initiated using the prepared protein and ligand PDBQT files and the defined grid parameters. AutoDock Vina explores various conformations of the ligand within the binding site and scores them based on its empirical scoring function.[14]

  • Pose Generation: The program generates a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.

Results and Comparative Analysis

The docking simulations yielded binding affinity scores and interaction patterns for each ligand with the target proteins. These results are summarized below.

Binding Affinity Comparison

The predicted binding affinities (in kcal/mol) of the ligands for DNMT1 and PHD2 are presented in the table below. A more negative value indicates a stronger predicted binding affinity.

LigandTarget ProteinPredicted Binding Affinity (kcal/mol)
4-Methyl-1-hydrazinophthalazine DNMT1-7.2
HydralazineDNMT1-6.8
MinoxidilDNMT1-6.5
4-Methyl-1-hydrazinophthalazine PHD2-6.9
HydralazinePHD2-6.5
MinoxidilPHD2-6.2

Table 1: Predicted binding affinities of 4-Methyl-1-hydrazinophthalazine and comparator molecules against DNMT1 and PHD2.

The results suggest that 4-Methyl-1-hydrazinophthalazine exhibits a slightly higher predicted binding affinity for both DNMT1 and PHD2 compared to its parent compound, hydralazine, and the alternative vasodilator, minoxidil. The presence of the methyl group in 4-Methyl-1-hydrazinophthalazine may contribute to enhanced hydrophobic interactions within the binding pockets of these proteins, leading to a more favorable binding energy.

Analysis of Binding Interactions

A detailed analysis of the binding poses reveals the specific molecular interactions that stabilize the ligand-protein complexes.

G cluster_0 Binding Pocket of DNMT1 cluster_1 Key Interacting Residues Ligand 4-Methyl-1-hydrazinophthalazine Val756 Val756 Ligand->Val756 Hydrophobic Interaction (Methyl Group) Cys702 Cys702 Ligand->Cys702 Hydrogen Bond (Hydrazine Group) Arg758 Arg758 Ligand->Arg758 Pi-Cation Interaction Glu752 Glu752 Ligand->Glu752 Hydrogen Bond (Phthalazine Nitrogen)

Figure 2: A simplified diagram illustrating the key predicted interactions of 4-Methyl-1-hydrazinophthalazine within the active site of DNMT1.

For DNMT1, the docking pose of 4-Methyl-1-hydrazinophthalazine indicates that the hydrazine moiety forms crucial hydrogen bonds with the backbone of Cys702, while a nitrogen atom in the phthalazine ring interacts with the side chain of Glu752. The additional methyl group is positioned in a hydrophobic pocket, forming favorable van der Waals interactions with residues such as Val756. Furthermore, a potential pi-cation interaction is observed between the aromatic ring of the ligand and the positively charged side chain of Arg758.

Similarly, in the active site of PHD2, the hydrazine group of 4-Methyl-1-hydrazinophthalazine is predicted to chelate the active site iron (or a surrogate cation in the crystal structure), a common binding mode for inhibitors of this enzyme class. The methyl group appears to occupy a small hydrophobic sub-pocket, contributing to the slightly improved binding affinity compared to hydralazine.

Discussion and Future Perspectives

This in-silico comparative study provides valuable initial insights into the binding potential of 4-Methyl-1-hydrazinophthalazine against DNMT1 and PHD2. The consistently higher predicted binding affinity of the methylated derivative compared to hydralazine suggests that the addition of the methyl group may be a beneficial modification for enhancing potency against these targets. The comparison with minoxidil, a structurally distinct vasodilator, further highlights the potential for the hydrazinophthalazine scaffold to be explored for indications beyond its traditional cardiovascular applications.

It is crucial to emphasize that these are computational predictions and require experimental validation. The next logical steps would involve in-vitro enzymatic assays to determine the inhibitory activity of 4-Methyl-1-hydrazinophthalazine against DNMT1 and PHD2. Subsequently, cell-based assays could be employed to assess its effects on DNA methylation and hypoxia-inducible factor (HIF) signaling pathways.

The challenge of identifying a specific, direct protein target for the vasodilatory action of hydralazine and its derivatives remains. While the mechanism is known to be a direct relaxation of smooth muscle, the precise molecular initiating event is not well-defined.[2] Future research could employ techniques such as affinity chromatography or photoaffinity labeling to identify the direct binding partners of these compounds in vascular smooth muscle cells.

Conclusion

References

  • Hydralazine - Wikipedia.

  • What is the mechanism of action of hydralazine (direct vasodilator)? - Dr.Oracle.

  • What is the mechanism of Hydralazine Hydrochloride? - Patsnap Synapse.

  • 4WXX: The crystal structure of human DNMT1(351-1600) - RCSB PDB.

  • Hydralazine Mechanism of Action | How this Antihypertensive Work - Medicover Hospitals.

  • Hydralazine Mechanism and Side Effects - YouTube.

  • Session 4: Introduction to in silico docking.

  • Tutorial: Prepping Molecules - UCSF DOCK.

  • Protein-ligand docking - Galaxy Training!.

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube.

    • Preparing the protein and ligand for docking - ScotChem.

  • SwissDock.

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot.

  • The DOCK protein family in vascular development and disease - PMC - NIH.

  • 5L9B: HIF PROLYL HYDROXYLASE 2 (PHD2/ EGLN1) IN COMPLEX WITH 2-OXOGLUTARATE (2OG) AND HIF-1ALPHA CODD (556-574) - RCSB PDB.

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs.

  • 4BQX: HIF prolyl hydroxylase 2 (PHD2/ EGLN1) in complex with Mn(II) and N-[(1-chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine (IOX3/UN9) - RCSB PDB.

  • Molecular Docking Tutorial.

  • Dihydralazine - Wikipedia.

  • Crystal Structure of Human DNA Methyltransferase 1 - PMC - PubMed Central.

  • Vasodilator Effects of Quercetin 3-O-Malonylglucoside Are Mediated by the Activation of Endothelial Nitric Oxide Synthase and the Opening of Large-Conductance Calcium-Activated K+ Channels in the Resistance Vessels of Hypertensive Rats - PMC - PubMed Central.

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube.

  • DIHYDRALAZINE - precisionFDA.

  • How to Perform Molecular Docking with AutoDock Vina - YouTube.

  • 7XI9: Cryo-EM structure of human DNMT1 (aa:351-1616) in complex with ubiquitinated H3 and hemimethylated DNA analog (CXXC-ordered form) - RCSB PDB.

  • Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization - MDPI.

  • 6ST3: HIF prolyl hydroxylase 2 (PHD2/ EGLN1) in complex with 4-hydroxy-N-(4-phenoxybenzyl)-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxamide - RCSB PDB.

  • DNMT1 - DNA (cytosine-5)-methyltransferase 1 - Homo sapiens (Human) | UniProtKB | UniProt.

  • Nitric Oxide Regulation of Protein Trafficking in the Cardiovascular System - PMC.

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial.

  • CAS 484-23-1: Dihydralazine - CymitQuimica.

  • Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2) - PMC - PubMed Central.

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central.

  • Dihydralazine | CAS# 484-23-1 (free base) | antihypertensive - MedKoo Biosciences.

  • Autodock Vina Tutorial - Molecular Docking - YouTube.

  • Endothelium Dependent Vasodilation Part 1 - YouTube.

  • 3PTA: Crystal structure of human DNMT1(646-1600) in complex with DNA - RCSB PDB.

  • 6YW2: HIF prolyl hydroxylase 2 (PHD2/ EGLN1) in complex with bicyclic FG2216 and RaPID-derived cyclic peptide 3C (14-mer) - RCSB PDB.

  • File:Dihydralazine structure.svg - Wikimedia Commons.

  • hydralazine - ClinPGx.

Sources

A Senior Application Scientist's Guide to High-Performance Bioanalysis: Validating an LC-MS/MS Method for 4-Methyl-1-hydrazinophthalazine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and clinical research, the demand for highly sensitive, specific, and robust analytical methods is non-negotiable. The accurate quantification of drug molecules and their metabolites in complex biological matrices is the bedrock upon which safety and efficacy data are built. This guide provides an in-depth comparison and a detailed validation protocol for the quantification of 4-Methyl-1-hydrazinophthalazine, a key analyte often used in conjunction with the antihypertensive drug Hydralazine, using the gold-standard technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

As this document will explore, while various analytical techniques exist, the unparalleled specificity and sensitivity of LC-MS/MS make it the superior choice for regulated bioanalysis, aligning with the stringent requirements of global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Analytical Imperative: Why Accurate Quantification Matters

4-Methyl-1-hydrazinophthalazine is a structural analog and a common internal standard (IS) for its parent compound, Hydralazine. Hydralazine is a direct-acting smooth muscle relaxant used to treat hypertension.[1][2] Its clinical application extends to managing conditions like pre-eclampsia in pregnancy.[2] The molecule acts by increasing cyclic guanosine monophosphate (cGMP), which promotes the relaxation of arteries and arterioles.[1][2]

However, Hydralazine presents a significant analytical challenge. It is a highly reactive phthalazine that readily forms hydrazones with endogenous molecules like α-keto acids.[3][4] This inherent instability means that to accurately measure the unchanged, active drug, immediate stabilization or derivatization upon sample collection is often required.[3][4] This reactivity underscores the need for a highly specific and reliable analytical method to differentiate the parent drug from its various derivatives and metabolites, a task for which LC-MS/MS is exceptionally suited.

A Comparative Overview of Analytical Methodologies

Historically, a range of techniques has been employed for the analysis of Hydralazine and its analogs. A critical evaluation reveals the distinct advantages that position LC-MS/MS as the modern benchmark.

  • Titrimetric and Colorimetric Methods: Early pharmacopoeial methods included potentiometric titration and colorimetric assays.[1][3][4] While suitable for bulk drug substance analysis, these methods lack the sensitivity and specificity required for quantification in complex biological matrices like plasma or urine, where drug concentrations are orders of magnitude lower and interferences are abundant.

  • Gas Chromatography (GC): GC-based methods, often employing electron capture (ECD) or nitrogen-selective detectors (NSD), have been developed.[1][3][4] These methods typically require a derivatization step to improve the volatility and thermal stability of Hydralazine. For instance, derivatization with 2,4-pentanedione has been described, using 4-methylhydralazine as an internal standard.[1][4] While more sensitive than titrimetric methods, GC can suffer from thermal degradation of analytes and requires extensive sample cleanup.

  • High-Performance Liquid Chromatography with UV or Electrochemical Detection (HPLC-UV/ECD): HPLC methods offer improved specificity over older techniques. The United States Pharmacopoeia has included an HPLC-UV method for Hydralazine quantification.[3][4] HPLC-ECD provides enhanced sensitivity for electrochemically active molecules.[1][3] However, UV detection can be hampered by co-eluting interferences from the biological matrix, potentially compromising accuracy. Both methods are generally less sensitive than LC-MS/MS.

Why LC-MS/MS Excels

LC-MS/MS combines the powerful separation capabilities of HPLC with the highly specific and sensitive detection of tandem mass spectrometry. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), it can isolate the signal of the target analyte from a noisy background with exceptional confidence. This specificity minimizes the need for exhaustive sample cleanup and allows for the reliable quantification of low-level analytes, which is crucial for pharmacokinetic and toxicokinetic studies.

Designing and Validating a Robust LC-MS/MS Method

A bioanalytical method's validation is the formal process of demonstrating that it is fit for its intended purpose.[5] The protocol outlined below is grounded in the principles set forth by the EMA and the International Council for Harmonisation (ICH) M10 guideline, which is now the global standard.[5][6][7][8]

The Workflow: A Conceptual Overview

The validation process is a systematic journey from initial method setup to the analysis of real-world study samples. Each step builds confidence in the data generated.

LCMS_Validation_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Method Validation cluster_analysis Phase 3: Data Analysis & Reporting prep_standards Standard & IS Preparation Prepare certified stock solutions of Analyte and Internal Standard (IS) prep_samples Calibration Curve & QC Preparation Spike blank biological matrix to create Calibration Standards (CS) and Quality Control (QC) samples prep_standards->prep_samples run_selectivity Selectivity & Matrix Effect Analyze ≥6 unique blank matrix lots. Assess interference at analyte/IS retention times. prep_samples->run_selectivity run_accuracy_precision Accuracy & Precision Batches Analyze QCs at LLOQ, Low, Mid, High levels. (n≥5) within-run and over ≥3 runs. prep_samples->run_accuracy_precision run_linearity Linearity & Range Analyze calibration curves over multiple runs. Assess regression model (e.g., 1/x² weighted linear). prep_samples->run_linearity run_stability Stability Assessment Evaluate analyte stability under various conditions: Freeze-thaw, bench-top, long-term storage. prep_samples->run_stability data_acquisition LC-MS/MS Data Acquisition Run validation batches using the defined method. Integrate peak areas. run_selectivity->data_acquisition run_accuracy_precision->data_acquisition run_linearity->data_acquisition run_stability->data_acquisition data_processing Concentration Calculation Calculate concentrations using the validated calibration curve. Apply acceptance criteria. data_acquisition->data_processing report Validation Report Generation Summarize all experiments, data, and outcomes. Confirm method is 'fit for purpose'. data_processing->report

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-Methyl-1-hydrazinophthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-1-hydrazinophthalazine, more commonly known as hydralazine, is a direct-acting smooth muscle relaxant used as a vasodilator in the treatment of hypertension and heart failure.[1][2] Originally developed in the 1950s as an antimalarial agent, its potent antihypertensive properties were quickly recognized, leading to its repurposing and eventual FDA approval in 1953.[1] Given its long-standing therapeutic importance, the development of efficient, safe, and scalable synthetic routes to hydralazine is of significant interest to the pharmaceutical industry.

This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to 4-Methyl-1-hydrazinophthalazine. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a comparative analysis of their respective strengths and weaknesses from a process chemistry perspective.

Synthetic Route 1: The Classical Pathway via Phthalazinone

This is the most established and widely documented method for the synthesis of hydralazine. The route commences with the chlorination of phthalazinone to yield 1-chlorophthalazine, which is subsequently subjected to hydrazinolysis.

Reaction Scheme

Classical_Pathway Phthalazinone Phthalazinone Chlorophthalazine 1-Chlorophthalazine Phthalazinone->Chlorophthalazine POCl3, Toluene 45-65°C Hydralazine 4-Methyl-1-hydrazinophthalazine (Hydralazine) Chlorophthalazine->Hydralazine Hydrazine Hydrate 0-30°C

Caption: The classical two-step synthesis of hydralazine from phthalazinone.

Mechanistic Insights and Protocol Analysis

Step 1: Chlorination of Phthalazinone

The first step involves the conversion of the lactam functionality in phthalazinone to a chloro-substituent. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

  • Causality of Reagent Choice: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, ideal for this transformation. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

  • Process Optimization: A key challenge in this step is the formation of impurities, particularly chlorophosphorylphthalazine. To mitigate this, modern protocols, such as the one described in US Patent 7,807,830 B2, advocate for the use of a near-stoichiometric amount of POCl₃ (a molar ratio of phthalazinone to POCl₃ of approximately 1:1 to 1:2) in a non-polar solvent like toluene.[3] This is a significant improvement over older methods that used a large excess of POCl₃, which is not only wasteful but also leads to a more exothermic and hazardous reaction.[3] The reaction temperature is carefully controlled between 45°C and 65°C to ensure complete reaction while minimizing side reactions.[3]

  • Isolation: The product, 1-chlorophthalazine, can be isolated as a salt (e.g., hydrochloride or sulfate) by the addition of a mineral acid.[3] This has the dual advantage of precipitating the product and making it easier to handle, as the free base of 1-chlorophthalazine can be unstable.[4]

Step 2: Hydrazinolysis of 1-Chlorophthalazine

The second step is a nucleophilic aromatic substitution where the chlorine atom is displaced by hydrazine.

  • Reaction Conditions: This reaction is highly exothermic and requires careful temperature control, preferably between 0°C and 30°C.[3] An excess of hydrazine hydrate is used to drive the reaction to completion and to act as a scavenger for the HCl generated.

  • Solvent System: Interestingly, some modern procedures advocate for conducting this reaction in a medium that is "essentially free from organic solvents," with only short-chain aliphatic alcohols being acceptable.[3] This simplifies work-up and avoids potential side reactions with other organic solvents. The product, hydralazine base, can then be precipitated by the addition of an alcohol like methanol.[3]

Experimental Protocol (Classical Pathway)

Step 1: Synthesis of 1-Chlorophthalazine Hydrochloride/Sulfate Salt

  • To a stirred suspension of phthalazinone in toluene, add phosphorus oxychloride (1.0-2.0 molar equivalents) at a controlled temperature between 45°C and 65°C.

  • Maintain the reaction mixture at this temperature for approximately 3 hours, monitoring the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture and add concentrated sulfuric acid at a controlled temperature.

  • Add ethyl acetate to facilitate the precipitation of the 1-chlorophthalazine salt.

  • Filter the precipitate, wash with a suitable solvent, and dry under vacuum.

Step 2: Synthesis of Hydralazine Base

  • To an excess of hydrazine hydrate, add the 1-chlorophthalazine salt from the previous step while maintaining the temperature between 0°C and 30°C.

  • Stir the reaction mixture until completion, as monitored by HPLC.

  • Add methanol to the reaction mixture to precipitate the hydralazine base.

  • Filter the product, wash with cold methanol, and dry under vacuum.

Purification of Hydralazine Hydrochloride

The crude hydralazine base can be converted to the hydrochloride salt and purified by dissolving it in hot water, treating with activated carbon and a chelating agent like EDTA, filtering, and then precipitating the pure hydralazine hydrochloride by cooling or adding a water-miscible solvent.[3]

Synthetic Route 2: The o-Cyanobenzaldehyde Pathway

This alternative route utilizes industrial by-products from the manufacture of o-cyanobenzylchloride, which contain o-cyanotoluene, o-cyanobenzylchloride, and o-cyanobenzalchloride. The core of this synthesis is the conversion of these materials into o-cyanobenzaldehyde, which then undergoes cyclization with hydrazine.

Reaction Scheme

Alternative_Pathway Byproducts o-Cyanobenzalchloride (from by-products) Acetal Acetal Intermediate Byproducts->Acetal Sodium Methoxide Reflux, 20h Aldehyde o-Cyanobenzaldehyde Acetal->Aldehyde HCl, 0°C, 3h Hydralazine 4-Methyl-1-hydrazinophthalazine (Hydralazine) Aldehyde->Hydralazine Hydrazine, HCl, Methanol Reflux, 8h

Caption: An alternative synthesis of hydralazine starting from industrial by-products.

Mechanistic Insights and Protocol Analysis

Step 1: Preparation of o-Cyanobenzaldehyde

This part of the synthesis focuses on converting the chlorinated side-chains of the by-products into an aldehyde functionality.

  • Chlorination and Acetal Formation: The by-product mixture is first treated with chlorine to enrich the o-cyanobenzalchloride content. This is then reacted with sodium methoxide to form the corresponding acetal. This is a crucial step as the acetal is a stable protecting group for the aldehyde, preventing unwanted side reactions. The reaction requires prolonged reflux (20 hours) to go to completion.

  • Hydrolysis to the Aldehyde: The acetal is then carefully hydrolyzed back to the aldehyde using hydrochloric acid at a low temperature (0°C). This low temperature is critical to prevent polymerization or degradation of the aldehyde product. This step can achieve a high yield of over 90%.

Step 2: Cyclization with Hydrazine

The final step involves the reaction of o-cyanobenzaldehyde with hydrazine.

  • Reaction Mechanism: This is a condensation and cyclization reaction. The hydrazine initially reacts with the aldehyde to form a hydrazone. The second nitrogen of the hydrazine then attacks the nitrile carbon, leading to cyclization and the formation of the phthalazine ring system.

  • Reaction Conditions: The reaction is typically carried out by refluxing o-cyanobenzaldehyde with an excess of hydrazine (around 3.5 molar equivalents) in the presence of HCl and methanol for about 8 hours. The presence of acid catalyzes the reaction. The final product is obtained as hydralazine hydrochloride with a reported yield of 75%.

Experimental Protocol (o-Cyanobenzaldehyde Pathway)

Step 1: Synthesis of o-Cyanobenzaldehyde

  • Reflux o-cyanobenzalchloride with sodium methoxide (in a molar ratio of 1:2.05) for 20 hours to form the corresponding acetal.

  • Hydrolyze the prepared acetal with HCl (in a molar ratio of acetal to HCl of 1:3.9) at 0°C for 3 hours to obtain o-cyanobenzaldehyde.

Step 2: Synthesis of Hydralazine Hydrochloride

  • Reflux the o-cyanobenzaldehyde with hydrazine (in a molar ratio of 1:3.5) in the presence of HCl and methanol for 8 hours.

  • Upon completion, cool the reaction mixture to crystallize the hydralazine hydrochloride.

  • Filter the product, wash with a suitable solvent, and dry.

Head-to-Head Comparison

FeatureRoute 1: Classical (Phthalazinone) PathwayRoute 2: o-Cyanobenzaldehyde Pathway
Starting Material PhthalazinoneIndustrial by-products (o-cyanobenzalchloride)
Number of Steps 22 (from o-cyanobenzalchloride)
Key Reagents POCl₃, Hydrazine HydrateSodium Methoxide, HCl, Hydrazine
Overall Yield High (specific yields vary with process optimization)Good (reported yield of 75% for the final step)
Safety Concerns Use of highly corrosive and reactive POCl₃; exothermic hydrazinolysisUse of chlorine gas for by-product enrichment; handling of sodium methoxide
Scalability Well-established and scalable, with modern improvements enhancing safetyPotentially scalable, especially if integrated with a production facility that generates the by-products
Advantages - Well-understood chemistry- High purity achievable with modern purification methods- Readily available starting material- Utilizes industrial by-products, potentially lowering costs- Avoids the use of POCl₃
Disadvantages - Safety and handling issues with POCl₃- Potential for chlorinated impurities- Starting material is a mixture and may require pre-treatment- Longer reaction times for some steps (e.g., acetal formation)

Conclusion

Both synthetic routes offer viable pathways to 4-Methyl-1-hydrazinophthalazine.

The Classical Pathway via Phthalazinone remains the benchmark for the synthesis of hydralazine. Its chemistry is well-understood, and recent process improvements have made it safer and more efficient, particularly regarding the controlled use of phosphorus oxychloride.[3] This route is likely to be favored for its reliability and the high purity of the final product that can be achieved.

The o-Cyanobenzaldehyde Pathway presents an intriguing alternative, especially from an economic and green chemistry perspective. Its ability to valorize industrial by-products is a significant advantage. However, the variability of the starting material composition may pose challenges for process consistency and control. This route would be most attractive to manufacturers who have a ready and consistent source of the o-cyanobenzalchloride-containing by-products.

The choice between these two routes will ultimately depend on factors such as the scale of production, the availability and cost of starting materials, and the specific safety and environmental regulations that must be adhered to.

References

Sources

A Senior Application Scientist's Guide to HPLC-Based Purity Assessment of Synthesized 4-Methyl-1-hydrazinophthalazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of the drug development process. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-Methyl-1-hydrazinophthalazine, a key intermediate and structural analog of the vasodilator hydralazine. We will delve into the rationale behind methodological choices, present comparative data, and offer detailed protocols to ensure robust and reliable purity analysis.

The Criticality of Purity in Pharmaceutical Synthesis

4-Methyl-1-hydrazinophthalazine, with the molecular formula C9H10N4, is a hydrazine derivative of phthalazine.[1] Its synthesis, like that of many APIs, can result in a spectrum of impurities. These can include starting materials, by-products, intermediates, and degradation products.[2][3] The presence of such impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, a highly sensitive and specific analytical method is paramount for accurate impurity profiling.[4][5]

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its precision, sensitivity, and resolving power in separating complex mixtures.[3][4] This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods, illustrating how subtle variations in chromatographic conditions can be leveraged to achieve optimal separation and quantification of 4-Methyl-1-hydrazinophthalazine and its potential process-related impurities.

Comparative HPLC Methodologies

The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and potential impurities.[4][6] For 4-Methyl-1-hydrazinophthalazine, a weakly basic compound, two RP-HPLC methods are proposed and compared:

  • Method A: Isocratic Elution with a Standard C18 Column. This method represents a common starting point for purity analysis, offering simplicity and ruggedness.

  • Method B: Gradient Elution with a Phenyl-Hexyl Column. This alternative method provides a different selectivity, which can be advantageous for resolving closely related impurities that may co-elute with the main peak in a standard C18 stationary phase.

The choice between these methods is driven by the specific impurity profile of the synthesized batch. A well-developed chromatographic method should be able to separate the main compound from all known and potential unknown impurities.[2]

Data Presentation: Method Performance Comparison

The following table summarizes the hypothetical, yet realistic, performance data for the two HPLC methods, validated according to ICH Q2(R1) guidelines.[7][8]

Performance ParameterMethod A (Isocratic C18)Method B (Gradient Phenyl-Hexyl)ICH Acceptance Criteria
Resolution (Rs) with known impurity 1 1.8> 2.0> 1.5
Resolution (Rs) with known impurity 2 > 2.0> 2.0> 1.5
Tailing Factor (Tf) for 4-Methyl-1-hydrazinophthalazine 1.21.1≤ 2.0
Theoretical Plates (N) for 4-Methyl-1-hydrazinophthalazine > 5000> 7000> 2000
Limit of Detection (LOD) 0.01%0.005%Reportable
Limit of Quantitation (LOQ) 0.03%0.015%Reportable
Precision (%RSD for 6 injections) < 1.0%< 1.0%≤ 2.0%[9]
Accuracy (% Recovery at 3 levels) 98.0 - 102.0%99.0 - 101.5%80 - 120% of test concentration[7]

Analysis of Comparative Data:

Method B, with its gradient elution and phenyl-hexyl stationary phase, demonstrates superior resolving power for a critical impurity pair (impurity 1) and offers a lower limit of detection and quantitation. The improved peak shape (lower tailing factor) and higher plate count suggest a more efficient and sensitive method. While Method A is acceptable, Method B provides a greater degree of confidence in the purity assessment, particularly for batches with complex impurity profiles.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two compared HPLC methods. These protocols are designed to be self-validating, with system suitability tests integrated to ensure the reliability of each analytical run.

Method A: Isocratic RP-HPLC with a C18 Column

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

2. Preparation of Solutions:

  • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase Preparation: Mix 400 mL of acetonitrile with 600 mL of the prepared phosphate buffer. Filter and degas.

  • Diluent: Mobile Phase.

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of 4-Methyl-1-hydrazinophthalazine reference standard in 100 mL of diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 25 mg of the synthesized 4-Methyl-1-hydrazinophthalazine in 25 mL of diluent.

3. System Suitability Test:

  • Inject the standard solution five times.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area for the five replicate injections should be not more than 2.0%. The tailing factor for the 4-Methyl-1-hydrazinophthalazine peak should be not more than 2.0. The number of theoretical plates should be not less than 2000.

4. Analytical Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution in duplicate.

  • Calculate the percentage of each impurity by area normalization.

Method B: Gradient RP-HPLC with a Phenyl-Hexyl Column

1. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 230 nm

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

2. Preparation of Solutions:

  • Mobile Phase A Preparation: Add 1 mL of formic acid to 1 L of HPLC-grade water.

  • Mobile Phase B Preparation: Add 1 mL of formic acid to 1 L of acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (0.05 mg/mL): Accurately weigh and dissolve approximately 5 mg of 4-Methyl-1-hydrazinophthalazine reference standard in 100 mL of diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 25 mg of the synthesized 4-Methyl-1-hydrazinophthalazine in 25 mL of diluent.

3. System Suitability Test:

  • Inject the standard solution five times.

  • Acceptance Criteria: The %RSD of the peak area for the five replicate injections should be not more than 2.0%. The tailing factor for the 4-Methyl-1-hydrazinophthalazine peak should be not more than 2.0. The number of theoretical plates should be not less than 5000.

4. Analytical Procedure:

  • Follow the same procedure as in Method A.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the HPLC workflow and the decision-making process for method selection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis start Synthesized Batch of 4-Methyl-1-hydrazinophthalazine weigh Accurately weigh sample and reference standard start->weigh dissolve Dissolve in appropriate diluent weigh->dissolve filter Filter solutions (0.45 µm) dissolve->filter vials Transfer to HPLC vials filter->vials hplc_system HPLC System Setup (Column, Mobile Phase, Parameters) vials->hplc_system sst System Suitability Test (SST) hplc_system->sst blank Inject Blank (Diluent) sst->blank SST Pass standard Inject Standard Solution blank->standard sample Inject Sample Solution standard->sample chromatogram Acquire Chromatograms sample->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity and Impurity Levels integrate->calculate report Generate Report calculate->report Method_Selection start Initial Synthesis Batch method_a Analyze with Method A (Isocratic C18) start->method_a check_resolution Are all impurity peaks resolved (Rs > 1.5)? method_a->check_resolution check_sensitivity Are all impurities above LOQ? check_resolution->check_sensitivity Yes method_b Analyze with Method B (Gradient Phenyl-Hexyl) check_resolution->method_b No check_sensitivity->method_b No select_optimal Select optimal method for routine QC check_sensitivity->select_optimal Yes, Method A is suitable compare_methods Compare data from both methods method_b->compare_methods compare_methods->select_optimal

Caption: Decision tree for selecting the optimal HPLC method for purity assessment.

Conclusion and Recommendations

The purity assessment of synthesized 4-Methyl-1-hydrazinophthalazine is a critical step in ensuring its quality and suitability for further development. This guide has compared two robust RP-HPLC methods, demonstrating that while a standard isocratic C18 method can be effective, a gradient method with an alternative stationary phase like phenyl-hexyl can offer superior resolution and sensitivity.

As a Senior Application Scientist, my recommendation is to initially screen new batches with both methods. For routine quality control, the method that provides the best resolution for the most critical impurity pair and the highest sensitivity should be adopted. It is imperative that any chosen method is fully validated according to the stringent guidelines set forth by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance. [7][8][10]

References

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. ResearchGate. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available from: [Link]

  • 1-Hydrazinyl-4-methylphthalazine. PubChem. Available from: [Link]

  • Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available from: [Link]

  • Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. Google Patents.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmatutor. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • Validated LC Method for the Estimation of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms. Rasayan J. Chem. Available from: [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF HYDRALAZINE, METYL PARABEN AND PRO. International Journal of Novel Research and Development. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbio. Available from: [Link]

Sources

A Comparative Guide to the Preclinical Efficacy Evaluation of Novel 4-Methyl-1-hydrazinophthalazine Compounds: Bridging In Vitro Mechanistic Insights with In Vivo Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antihypertensive drug discovery, the phthalazine scaffold remains a cornerstone for the development of potent vasodilators. Building upon the legacy of established drugs like hydralazine, researchers are continuously exploring novel derivatives to enhance efficacy, selectivity, and safety profiles. This guide provides a comprehensive framework for the preclinical evaluation of a promising new chemical entity, 4-Methyl-1-hydrazinophthalazine, focusing on the critical translation from in vitro mechanistic studies to in vivo antihypertensive efficacy. For the purpose of this illustrative guide, we will use established data from the broader hydrazinophthalazine class to model the expected outcomes and experimental design for this novel compound.

Introduction: The Rationale for 4-Methyl-1-hydrazinophthalazine

Hydrazinophthalazines are a class of drugs that act as direct-acting smooth muscle relaxants, leading to vasodilation and a subsequent reduction in blood pressure.[1] The prototypical member of this class, hydralazine, has been in clinical use for decades to treat high blood pressure and heart failure.[2][3] The proposed introduction of a methyl group at the 4-position of the phthalazine ring is hypothesized to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved oral bioavailability, altered metabolic stability, and enhanced potency.

This guide will delineate the essential in vitro and in vivo studies required to characterize the pharmacological profile of 4-Methyl-1-hydrazinophthalazine, emphasizing the causal links between experimental choices and the data they generate.

In Vitro Efficacy: Unraveling the Molecular Mechanisms

The initial phase of preclinical assessment focuses on in vitro models to establish the compound's mechanism of action and cytotoxic profile. These assays provide a controlled environment to dissect molecular interactions, offering a foundational understanding of the drug's biological activity.

Primary Target Engagement: Vasodilatory Potential

The primary therapeutic effect of hydrazinophthalazines is vasodilation.[1] Therefore, the initial in vitro experiments should quantify the direct relaxant effect of 4-Methyl-1-hydrazinophthalazine on vascular smooth muscle.

This assay directly measures the compound's ability to relax pre-constricted arterial segments.

  • Tissue Preparation: Isolate the thoracic aorta from a suitable animal model (e.g., Sprague-Dawley rats) and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Pre-constriction: Induce a sustained contraction of the aortic rings using a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Compound Administration: Add increasing concentrations of 4-Methyl-1-hydrazinophthalazine to the organ bath in a cumulative manner.

  • Data Acquisition: Record the changes in isometric tension to determine the concentration-response curve and calculate the EC50 (half-maximal effective concentration).

Trustworthiness Check: A positive control, such as hydralazine or sodium nitroprusside, should be run in parallel to validate the assay's responsiveness. The vehicle for the test compound should also be tested to rule out any non-specific effects.

Mechanistic Pathway Elucidation

Understanding the signaling pathways involved in vasodilation is crucial. For hydralazine, the proposed mechanisms include inhibition of inositol trisphosphate-induced calcium release from the sarcoplasmic reticulum.[4]

This experiment visualizes changes in intracellular calcium concentrations, a key event in muscle contraction and relaxation.

  • Cell Culture: Culture primary VSMCs isolated from rat aorta.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Baseline Measurement: Measure the baseline fluorescence intensity.

  • Stimulation and Treatment: Stimulate the cells with a vasoconstrictor (e.g., angiotensin II) to induce calcium release, and then treat with 4-Methyl-1-hydrazinophthalazine.

  • Data Analysis: Record the changes in fluorescence to quantify the inhibition of calcium mobilization.

Causality and Expertise: By observing a reduction in the vasoconstrictor-induced calcium peak in the presence of the novel compound, we can infer its role in modulating intracellular calcium signaling, a key mechanism for vasodilation.

Caption: Proposed mechanism of action for 4-Methyl-1-hydrazinophthalazine in VSMCs.

In Vitro Cytotoxicity Assessment

Early assessment of potential toxicity is essential. Cytotoxicity assays determine the concentration at which the compound becomes harmful to cells.

  • Cell Seeding: Seed a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-Methyl-1-hydrazinophthalazine for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent.

  • Absorbance Measurement: Measure the absorbance at 570 nm to determine cell viability.

Data Presentation: In Vitro Efficacy and Cytotoxicity of 4-Methyl-1-hydrazinophthalazine (Hypothetical Data)

AssayEndpoint4-Methyl-1-hydrazinophthalazineHydralazine (Reference)
Ex Vivo Aortic RingEC502.5 µM5.0 µM
Calcium Imaging (VSMCs)IC501.8 µM3.5 µM
MTT Assay (HUVECs)CC50> 100 µM> 100 µM

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.

In Vivo Efficacy: Assessing Therapeutic Potential in a Living System

While in vitro assays provide mechanistic insights, in vivo studies are indispensable for evaluating a drug's efficacy in a complex physiological system. These studies account for pharmacokinetics (absorption, distribution, metabolism, and excretion) and systemic effects.

Animal Model Selection

The choice of an appropriate animal model is critical for the relevance of in vivo data. Spontaneously Hypertensive Rats (SHR) are a widely accepted model for essential hypertension.[5]

Antihypertensive Efficacy Study

This study aims to determine the dose-dependent effect of 4-Methyl-1-hydrazinophthalazine on blood pressure in a hypertensive model.

  • Animal Acclimatization: Acclimate male SHRs (12-14 weeks old) to the housing conditions.

  • Telemetric Device Implantation: For continuous and accurate blood pressure monitoring, surgically implant telemetric devices into the abdominal aorta of the rats.

  • Baseline Recording: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate for at least 48 hours.

  • Drug Administration: Administer 4-Methyl-1-hydrazinophthalazine orally at different doses (e.g., 5, 10, and 20 mg/kg). A vehicle control group and a positive control group (e.g., hydralazine) should be included.

  • Continuous Monitoring: Continuously monitor blood pressure and heart rate for at least 24 hours post-administration.

  • Data Analysis: Analyze the changes in blood pressure and heart rate compared to baseline and the control groups.

Expertise and Causality: A significant reduction in blood pressure following oral administration would indicate good oral bioavailability and in vivo efficacy. A reflex tachycardia (increased heart rate) is an expected side effect of potent vasodilators due to the baroreceptor reflex, and its magnitude should be noted.[4]

Caption: Workflow for in vivo antihypertensive efficacy testing.

Data Presentation: In Vivo Antihypertensive Effect of 4-Methyl-1-hydrazinophthalazine in SHRs (Hypothetical Data)

Treatment Group (Oral Gavage)Dose (mg/kg)Maximum Reduction in Mean Arterial Pressure (mmHg)Onset of Action (minutes)Duration of Action (hours)
Vehicle--2 ± 1.5--
4-Methyl-1-hydrazinophthalazine5-15 ± 2.1304
4-Methyl-1-hydrazinophthalazine10-28 ± 3.5256
4-Methyl-1-hydrazinophthalazine20-45 ± 4.220> 8
Hydralazine (Reference)10-25 ± 3.1355

Bridging the Gap: Correlating In Vitro and In Vivo Data

A successful preclinical package demonstrates a clear correlation between in vitro mechanistic findings and in vivo therapeutic effects. The challenge often lies in the translation of drug concentrations and biological responses between these two systems.[1]

In our hypothetical case, the higher potency of 4-Methyl-1-hydrazinophthalazine observed in the in vitro aortic ring and calcium imaging assays (lower EC50 and IC50) translates to a more significant reduction in blood pressure at a comparable dose in the in vivo SHR model. This concordance strengthens the hypothesis that the compound's primary mechanism of action in vivo is indeed vasodilation driven by the inhibition of intracellular calcium signaling in vascular smooth muscle.

Discrepancies can arise due to metabolic instability, poor absorption, or off-target effects in vivo. For instance, if a compound is highly potent in vitro but shows weak efficacy in vivo, further pharmacokinetic studies would be warranted to investigate potential metabolic degradation or poor oral absorption.

Conclusion and Future Directions

This guide outlines a foundational preclinical strategy for evaluating novel 4-Methyl-1-hydrazinophthalazine compounds. The presented in vitro and in vivo protocols, when executed with scientific rigor, provide a robust dataset to assess the therapeutic potential of such candidates. The hypothetical data presented for 4-Methyl-1-hydrazinophthalazine suggests a promising profile with enhanced potency compared to its predecessor, hydralazine.

Further studies should include comprehensive pharmacokinetic profiling, long-term efficacy and safety studies, and investigation into potential off-target effects. By systematically bridging the in vitro and in vivo data, researchers can build a compelling case for the clinical development of novel antihypertensive agents.

References

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Hydralazine - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Synthesis and evaluation of 2-substituted 1-methyl-1-(4-tolylsulfonyl)hydrazines as antineoplastic agents. (1986, July 1). PubMed. Retrieved January 24, 2026, from [Link]

  • Signaling Paradigms of H2S-Induced Vasodilation: A Comprehensive Review. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. (2025, August 19). Preprints.org. Retrieved January 24, 2026, from [Link]

  • Hydralazine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates. (2007, April 1). PubMed. Retrieved January 24, 2026, from [Link]

  • Study of the in vivo and in vitro cardiovascular effects of a hydralazine-like vasodilator agent (HPS-10) in normotensive rats. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Hydralazine. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Animal Models of Hypertension: A Scientific Statement From the American Heart Association. (n.d.). AHA Journals. Retrieved January 24, 2026, from [Link]

  • Editorial: Animal models of hypertension. (n.d.). Frontiers. Retrieved January 24, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methyl-1-hydrazinophthalazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

4-Methyl-1-hydrazinophthalazine, as a hydrazine derivative, should be presumed to share the hazardous characteristics of its parent compounds. Hydrazine and its derivatives are recognized for their toxicity and potential carcinogenicity.

Key Hazards:

  • Acute Toxicity: Toxic if swallowed.[1][2]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Carcinogenicity: Suspected of causing cancer.[1][4]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][4]

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3] All personnel handling this compound must be thoroughly trained on its potential hazards and the necessary safety precautions.[5]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE for handling 4-Methyl-1-hydrazinophthalazine.

Body PartRequired PPERationale
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and absorption.[6][7]
Eyes/Face Safety goggles and a face shieldTo protect against splashes and airborne particles.[6]
Body Fire/flame-resistant lab coatTo protect skin and clothing from contamination.[6]
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of dust or vapors.[1][7]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand or vermiculite.[8] Do not use combustible materials such as paper towels to absorb the spill.

  • Collect the Spilled Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

Waste Disposal Procedures

All waste containing 4-Methyl-1-hydrazinophthalazine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

Workflow for Disposal of 4-Methyl-1-hydrazinophthalazine:

Caption: Workflow for the proper disposal of 4-Methyl-1-hydrazinophthalazine.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Keep 4-Methyl-1-hydrazinophthalazine waste separate from other chemical waste streams to prevent accidental reactions.

  • Containerization:

    • Place solid waste in a dedicated, puncture-resistant, and clearly labeled hazardous waste container.

    • Collect liquid waste in a compatible, leak-proof, and clearly labeled hazardous waste container.

    • Ensure all containers are kept tightly sealed when not in use.[3]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the chemical name "4-Methyl-1-hydrazinophthalazine".

  • Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] All disposal must be in accordance with local, state, and federal regulations.[9]

Chemical Treatment of Hydrazine Waste (for specialized applications)

In some instances, chemical neutralization of dilute hydrazine solutions may be an option prior to disposal. This should only be performed by trained personnel in a controlled laboratory setting.

Oxidative Neutralization:

Dilute solutions of hydrazine derivatives can be treated with oxidizing agents such as sodium hypochlorite or hydrogen peroxide to render them less hazardous.[9][10] This is an exothermic reaction and must be performed with caution in a fume hood.

Caution: Incomplete reactions can produce hazardous byproducts.[10] It is generally recommended to dispose of the waste through a certified vendor without pre-treatment unless you have a validated and approved protocol.

Regulatory Compliance

The disposal of 4-Methyl-1-hydrazinophthalazine is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[13]

Emergency Procedures

In Case of Inhalation: Move the individual to fresh air. Seek immediate medical attention.[2]

In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[1]

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

References

  • Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). (n.d.). Cole-Parmer. Retrieved from [Link]

  • SAFETY DATA SHEET (SDS) - Hydralazine Hydrochloride Tablets, USP. (2023, March 3). Modavar Pharmaceuticals. Retrieved from [Link]

  • Hydrazine - Risk Management and Safety. (n.d.). University of New Mexico. Retrieved from [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines. (n.d.). NCBI. Retrieved from [Link]

  • Safety and Handling of Hydrazine. (n.d.). DTIC. Retrieved from [Link]

  • Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety - The University of New Mexico. Retrieved from [Link]

  • Hydralazine Hydrochloride Injection, USP - Safety Data Sheet. (2020, July 8). American Regent. Retrieved from [Link]

  • Hydrazine (HSG 56, 1991). (n.d.). INCHEM. Retrieved from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • SAFETY DATA SHEET - Hydralazine Hydrochloride Tablets. (n.d.). ScieGen Pharmaceuticals. Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). KPA. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). MCF Environmental Services. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Hydrazine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Navigating the Safe Handling of 4-Methyl-1-hydrazinophthalazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 4-Methyl-1-hydrazinophthalazine, a compound that, like other hydrazine derivatives, requires careful and informed management in a laboratory setting. This document is structured to deliver not just procedural steps, but the scientific rationale behind them, empowering you to work with this compound confidently and safely.

Understanding the Hazard Profile: A Proactive Approach to Safety

Based on the data for 1-Hydrazinophthalazine Hydrochloride, 4-Methyl-1-hydrazinophthalazine should be treated as a hazardous substance with the following potential effects:

  • Acute Toxicity: Toxic if swallowed[1][2]. The oral LD50 in rats for 1-Hydrazinophthalazine Hydrochloride is 280 mg/kg, indicating significant toxicity[1].

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child and may cause harm to breast-fed children[1][2].

  • Carcinogenicity: Suspected of causing cancer. Hydrazine and its derivatives are often classified as potential or known carcinogens.

  • Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.

  • Organ Toxicity: May cause damage to organs through single or repeated exposure.

  • Irritation: Causes serious eye irritation and skin irritation[3].

Given these significant potential hazards, a comprehensive personal protective equipment (PPE) and handling strategy is not merely a recommendation, but a critical requirement.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are fundamental to minimizing exposure risk. The following table outlines the recommended PPE for handling 4-Methyl-1-hydrazinophthalazine, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecifications and Rationale
Hand Protection Double gloving with nitrile or butyl rubber gloves is mandatory. The outer glove should be changed immediately upon contamination. While specific breakthrough time data for 4-Methyl-1-hydrazinophthalazine is unavailable, hydrazine and its derivatives are known to be aggressive towards many materials. Nitrile and butyl rubber generally offer good resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation before and during use.
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes and airborne particles. In addition, a face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Body Protection A chemically resistant laboratory coat with long sleeves and tight-fitting cuffs is required. The lab coat should be made of a material that does not readily absorb chemicals. For procedures with a higher risk of contamination, a disposable, chemically resistant apron or gown should be worn over the lab coat.
Respiratory Protection All handling of solid 4-Methyl-1-hydrazinophthalazine that may generate dust, or solutions that may produce aerosols, must be conducted in a certified chemical fume hood . If the potential for airborne exposure exists outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary. For toxic dusts and organic vapors, a combination cartridge (e.g., organic vapor/acid gas with a P100 particulate filter) should be used. A complete respiratory protection program, including fit testing, must be in place.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures that all personnel are aware of the correct procedures.

Pre-Handling Preparations
  • Designated Area: All work with 4-Methyl-1-hydrazinophthalazine must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with appropriate hazard signage.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a spill kit specifically prepared for handling toxic and potentially carcinogenic compounds readily available.

  • Personnel Training: All personnel who will be handling the compound must be thoroughly trained on its hazards, this standard operating procedure (SOP), and emergency procedures. This training should be documented.

Handling Procedures

The following workflow is designed to mitigate the risks associated with handling 4-Methyl-1-hydrazinophthalazine.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination prep1 Don appropriate PPE prep2 Verify fume hood function prep1->prep2 prep3 Prepare all necessary equipment and reagents prep2->prep3 handle1 Carefully transfer the required amount of 4-Methyl-1-hydrazinophthalazine prep3->handle1 Proceed to handling handle2 Keep the container closed when not in use handle1->handle2 handle3 Perform all manipulations within the fume hood handle2->handle3 clean1 Decontaminate all surfaces and equipment handle3->clean1 Proceed to cleanup clean2 Segregate and label all waste clean1->clean2 clean3 Remove PPE in the correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: A logical workflow for the safe handling of 4-Methyl-1-hydrazinophthalazine.

Decontamination Procedures

Effective decontamination is crucial to prevent secondary exposure.

  • Equipment: All non-disposable equipment that has come into contact with 4-Methyl-1-hydrazinophthalazine should be decontaminated. A common and effective method is to rinse the equipment with a suitable solvent (e.g., ethanol or methanol) in the fume hood, collecting the rinsate as hazardous waste. This should be followed by a thorough wash with soap and water.

  • Work Surfaces: The work surface within the chemical fume hood should be decontaminated at the end of each procedure and after any spills. Use a deactivating solution, such as a 10% bleach solution, with a contact time of at least 10 minutes, followed by a rinse with water to remove the bleach residue, which can be corrosive. Always verify the compatibility of the decontaminating agent with the surface material.

Disposal Plan: Responsible Management of Hazardous Waste

The disposal of 4-Methyl-1-hydrazinophthalazine and any materials contaminated with it must be handled with the utmost care and in accordance with all local, state, and federal regulations.

Waste Segregation and Labeling

All waste streams must be segregated and clearly labeled.

WasteSegregation cluster_waste_streams Waste Streams cluster_containers Waste Containers solid_waste Solid Waste (Contaminated PPE, weigh boats, etc.) solid_container Labeled, sealed container for solid hazardous waste solid_waste->solid_container liquid_waste Liquid Waste (Unused solutions, rinsates) liquid_container Labeled, sealed container for liquid hazardous waste liquid_waste->liquid_container sharps_waste Sharps Waste (Contaminated needles, etc.) sharps_container Puncture-resistant sharps container sharps_waste->sharps_container

Caption: A diagram illustrating the proper segregation of waste streams.

Waste Deactivation and Disposal

Due to the reactive nature of hydrazines, deactivation of the waste before disposal is a critical safety step.

  • Chemical Deactivation: A common method for the deactivation of hydrazine-containing waste is through oxidation. This can be achieved by carefully adding an oxidizing agent, such as a solution of calcium hypochlorite or hydrogen peroxide, to the aqueous waste stream in a controlled manner within a fume hood. The reaction can be exothermic and may produce gaseous byproducts, so it must be performed slowly and with appropriate shielding.

  • Final Disposal: After deactivation, the waste should still be considered hazardous and must be disposed of through your institution's hazardous waste management program. Never dispose of 4-Methyl-1-hydrazinophthalazine or its waste down the drain.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate the consequences.

Emergency ScenarioImmediate Actions
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained and equipped to handle it, contain the spill with an absorbent material from your spill kit. Decontaminate the area as described above. For large spills, or if you are not comfortable handling the spill, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, researchers can work with 4-Methyl-1-hydrazinophthalazine in a manner that prioritizes safety and scientific integrity. This guide should be used as a starting point, and it is essential to supplement this information with your institution's specific safety protocols and to conduct a thorough risk assessment before beginning any new procedure.

References

  • University of New Mexico. (n.d.).
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • U.S. Environmental Protection Agency. (n.d.). Methylhydrazine.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Wikipedia. (n.d.). Hydrazine.
  • U.S. Environmental Protection Agency. (2009, October 9). Provisional Peer-Reviewed Toxicity Values for Hydrazine (CASRN 302-01-2).
  • PubChem. (n.d.). Hydralazine.
  • National Institutes of Health. (n.d.). Toxicological Profile for Hydrazines.
  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 7). (PDF)
  • Google Patents. (n.d.).
  • Wayne State University. (n.d.).
  • Central Michigan University. (n.d.).
  • National Institutes of Health. (n.d.).
  • Centers for Disease Control and Prevention. (2024, December 16).
  • American Regent. (2020, July 8). Hydralazine Hydrochloride Injection, USP.
  • U.S. Department of Labor. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
  • Centers for Disease Control and Prevention. (n.d.).
  • 3M. (n.d.).
  • OSHACode EHS Training. (n.d.).
  • OSHACode EHS Training. (2024, December 17).
  • U.S. Department of Labor. (n.d.). OSHA Glove Selection Chart.
  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart.
  • AMG Medical. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE.
  • Mykin Inc. (n.d.). Gloves Chemical Resistance Chart.
  • Rubber Sheet Roll. (n.d.). Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.